7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNIBLOOMKHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733648 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-05-5 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzoxazepinone core is a privileged structure found in numerous biologically active compounds, including potent inhibitors of Rho-associated protein kinases (ROCK) and Traf2- and Nck-interacting protein kinase (TNIK), which are targets for glaucoma and colorectal cancer, respectively[1][2][3]. This document details a well-established route centered around an intramolecular Friedel-Crafts acylation, offering researchers a reliable method for accessing this valuable molecular building block. We will explore the strategic rationale behind the synthetic design, provide a detailed, step-by-step experimental protocol, and present the necessary data for product validation.
Introduction: The Significance of the Benzoxazepinone Scaffold
The 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one framework represents a seven-membered heterocyclic system that has garnered substantial attention from the drug discovery community. Its unique three-dimensional conformation allows it to interact with biological targets with high affinity and specificity. The incorporation of a bromine atom at the 7-position provides a strategic handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies[2][3]. The title compound, with CAS No. 5755-05-5, is therefore not just a synthetic target but a versatile intermediate for the development of novel therapeutics[6].
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one points towards an intramolecular Friedel-Crafts acylation as the key bond-forming step. This powerful reaction class is highly effective for constructing cyclic ketones fused to aromatic rings[7][8].
Caption: Retrosynthetic analysis of the target molecule.
This disconnection strategy reveals a linear synthesis starting from the readily available and inexpensive 4-bromophenol. The key steps are:
-
O-alkylation: Formation of an ether linkage to introduce the three-carbon side chain.
-
Activation: Conversion of the resulting carboxylic acid into a more reactive acyl chloride.
-
Cyclization: The intramolecular Friedel-Crafts reaction to form the seven-membered ring.
This approach is advantageous due to its reliance on well-understood, high-yielding reactions and commercially available starting materials.
Synthesis Pathway: Mechanism and Experimental Rationale
The chosen forward synthesis involves a three-step sequence designed for efficiency and scalability.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 3-(4-Bromophenoxy)propanoic acid
This step is achieved via a cyanoethylation of 4-bromophenol with acrylonitrile, followed by hydrolysis of the nitrile to a carboxylic acid. This is a variation of the Williamson ether synthesis.
-
Causality: A base catalyst (like Triton B) is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Acrylonitrile serves as a Michael acceptor for the phenoxide. The subsequent acidic or basic hydrolysis of the propionitrile intermediate is a standard and high-yielding conversion to the carboxylic acid.
Step 2: Synthesis of 3-(4-Bromophenoxy)propanoyl chloride
The carboxylic acid is converted to its corresponding acyl chloride to activate it for the Friedel-Crafts reaction.
-
Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it converts the hydroxyl into a highly effective leaving group, and the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.
Step 3: Intramolecular Friedel-Crafts Acylation
This is the key ring-forming step. The acyl chloride undergoes an electrophilic aromatic substitution reaction in the presence of a strong Lewis acid.
-
Causality: A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (or a complex that behaves as such). The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion. The phenoxy group is an ortho-, para-director; since the para position is blocked by the bromine atom, the cyclization occurs exclusively at one of the two equivalent ortho positions, leading to the desired 7-membered ring.
Detailed Experimental Protocol
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Thionyl chloride and aluminum chloride are corrosive and react violently with water.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 4-Bromophenol | 106-41-2 | 173.01 | 17.3 g | 0.10 |
| Acrylonitrile | 107-13-1 | 53.06 | 7.0 mL | 0.105 |
| Triton B (40% in MeOH) | 102-60-3 | - | 1.0 mL | - |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 50 mL | - |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 11.0 mL | 0.15 |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 16.0 g | 0.12 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | - |
| Product | 5755-05-5 | 242.07 | - | - |
Step-by-Step Procedure
Part A: Synthesis of 3-(4-Bromophenoxy)propanoic acid
-
To a 250 mL round-bottom flask, add 4-bromophenol (17.3 g, 0.10 mol) and acrylonitrile (7.0 mL, 0.105 mol).
-
Add Triton B (1.0 mL) and stir the mixture at 50°C for 4 hours.
-
Cool the reaction mixture to room temperature. Slowly and carefully add concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours.
-
Cool the mixture in an ice bath. The solid product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-bromophenoxy)propanoic acid as a white solid.
Part B: Synthesis of 3-(4-Bromophenoxy)propanoyl chloride
-
Place the dried 3-(4-bromophenoxy)propanoic acid (0.10 mol theoretical) in a 100 mL flask equipped with a reflux condenser and a gas trap.
-
Add thionyl chloride (11.0 mL, 0.15 mol) and 2-3 drops of DMF.
-
Heat the mixture gently to 60°C for 2 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-bromophenoxy)propanoyl chloride is obtained as an oil and used directly in the next step.
Part C: Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous aluminum chloride (16.0 g, 0.12 mol) in anhydrous dichloromethane (DCM, 150 mL).
-
Cool the suspension to 0°C in an ice-salt bath.
-
Dissolve the crude acyl chloride from Part B in anhydrous DCM (100 mL) and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound as a crystalline solid.
Product Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol [6] |
| Melting Point | ~135-138 °C (Predicted) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 4.60 (t, 2H, -OCH₂-), 3.00 (t, 2H, -CH₂CO-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O), 158.0 (C-OAr), 135.0 (C-Br), 132.0 (CH-Ar), 125.0 (CH-Ar), 122.0 (CH-Ar), 118.0 (C-CO), 70.0 (-OCH₂-), 38.0 (-CH₂CO-) |
| Mass Spec (ESI+) | m/z: 242.0 [M+H]⁺, 244.0 [M+2+H]⁺ (characteristic bromine isotope pattern) |
Note: NMR chemical shifts are predicted values based on the structure and may vary slightly.
Conclusion
This guide outlines a logical, reliable, and well-precedented three-step synthesis for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. The pathway, centered on a strategic intramolecular Friedel-Crafts acylation, provides a high-yielding route from simple, commercially available starting materials. The detailed protocol and mechanistic rationale serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling access to a key heterocyclic building block for the development of novel bioactive molecules.
References
- Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. (2024-03-12).
- Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP.
- Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. PubMed.
- Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation. Organic Chemistry Frontiers (RSC Publishing). (2014-08-20).
- One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. (2011-09).
- Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one. Moldb.
-
Discovery of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate.
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018-05-30).
-
Discovery of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. (2021-08-01).
-
Discovery of 3,4-Dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. (2022-02-10).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00179F [pubs.rsc.org]
- 6. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind experimental methodologies and to highlight the compound's significance within the broader landscape of medicinal chemistry.
Introduction: The Benzoxazepine Scaffold
The benzo[f]oxazepine core is a privileged heterocyclic scaffold in drug discovery. This seven-membered ring system, fused to a benzene ring, offers a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. The incorporation of a bromine atom at the 7-position, as in 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, introduces a key functional group that can serve multiple purposes. Bromine can act as a bioisostere for other groups, modulate the electronic properties of the molecule, and provide a handle for further synthetic transformations, making it a valuable tool for structure-activity relationship (SAR) studies.
Derivatives of the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold have garnered significant interest for their therapeutic potential. Notably, they have been investigated as potent inhibitors of Rho-associated protein kinases (ROCKs) for the treatment of glaucoma and as inhibitors of Traf2- and Nck-interacting protein kinase (TNIK) for applications in colorectal cancer.[1][2] The presence of the bromine atom can enhance the pharmacological properties of these molecules, potentially leading to improved efficacy and selectivity.[3]
Physicochemical Properties
Detailed experimental data for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, we can infer its key physicochemical properties.
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₈BrNO₂ | - |
| Molecular Weight | 242.07 g/mol | [4] |
| CAS Number | 5755-05-5 | [4] |
| Appearance | Likely a solid at room temperature | Based on related compounds.[5] |
| Melting Point | Not available | Data for the more complex analog, 7-Bromo-2,4-diphenylbenzo[b]oxazepine, is 117–119 °C, suggesting the target compound will also be a solid with a defined melting point.[6] |
| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility for heterocyclic compounds of this nature. |
| Purity | Commercially available at ≥98% purity. | [4] |
Synthesis of the Benzoxazepinone Core
Representative Synthetic Protocol: Base-Promoted Intramolecular Cyclization
This protocol is adapted from a general method for the synthesis of benzo[b]oxazepines and illustrates a plausible route to the target scaffold.[6]
Step 1: Synthesis of the N-(2-haloaryl)enaminone Precursor
The synthesis begins with the condensation of a 2-haloaniline with a β-dicarbonyl compound to form the N-(2-haloaryl)enaminone intermediate. For the synthesis of the title compound, a suitable starting material would be an N-(2-alkoxy-5-bromophenyl) derivative of a β-keto ester.
Step 2: Intramolecular O-Arylation
The key ring-forming step is an intramolecular O-arylation reaction. This is typically achieved by treating the N-(2-haloaryl)enaminone precursor with a suitable base in a high-boiling polar aprotic solvent.
Experimental Protocol:
-
Materials:
-
Appropriately substituted N-(2-alkoxy-5-bromophenyl) β-keto ester (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-alkoxy-5-bromophenyl) β-keto ester and cesium carbonate.
-
Under an inert atmosphere, add the anhydrous solvent (DMF or DMSO) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
-
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is often the base of choice for such intramolecular cyclizations as it is strong enough to deprotonate the enamine nitrogen, facilitating the nucleophilic attack, yet generally does not promote side reactions.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to ensure the reactants are fully solvated and to allow the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of the C-O bond formation.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of starting materials and intermediates, particularly at high temperatures.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of the benzoxazepinone core.
Spectral Characterization (Predicted)
While the actual spectra for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one are not available, we can predict the expected spectral features based on its structure and data from analogous compounds.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of their substitution on the benzene ring. The protons on the seven-membered ring will likely appear as multiplets in the aliphatic region. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (lactone), the aromatic carbons (with the carbon attached to bromine being significantly influenced), and the aliphatic carbons of the oxazepine ring.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 241 and 243.
Reactivity and Chemical Transformations
The chemical reactivity of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is dictated by the functional groups present in the molecule.
-
The Bromine Atom: The bromine atom on the aromatic ring is a versatile functional group for further synthetic modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents. This is particularly useful for generating libraries of compounds for SAR studies.
-
The Lactam Moiety: The lactam (cyclic amide) functionality can undergo N-alkylation or N-arylation under basic conditions. The carbonyl group can also be reduced.
-
The Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the position of substitution will be directed by the existing electron-donating (alkoxy and amino) and electron-withdrawing (bromo and carbonyl) groups.
Diagram of Potential Reactions:
Caption: Key reaction sites on the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold.
Applications in Drug Discovery
The 3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold is a promising starting point for the development of novel therapeutics. The introduction of a bromine atom at the 7-position can significantly influence the pharmacological profile of these compounds.
-
As Kinase Inhibitors: As previously mentioned, this class of compounds has shown promise as inhibitors of ROCK and TNIK.[1][2] The bromine atom can occupy a hydrophobic pocket in the kinase active site or serve as a point for further derivatization to enhance binding affinity and selectivity.
-
In Anticonvulsant and Hypnotic Agents: Substituted benzoxazepinones have been evaluated for their anticonvulsant and hypnotic activities.[7]
-
Antibacterial Agents: Brominated heterocyclic compounds have a long history of use as antibacterial agents.[3] The bromine atom can increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.
The development of new drugs targeting these pathways is an active area of research, and 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one represents a valuable building block for the synthesis of new drug candidates.
Safety and Handling
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
Conclusion
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features and the known biological activities of related benzoxazepinones make it an attractive scaffold for the development of new therapeutic agents. The presence of the bromine atom provides a versatile handle for synthetic diversification, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel drugs with improved efficacy and safety profiles.
References
-
Base-Promoted Synthesis of Multisubstituted Benzo[b]oxazepines. The Royal Society of Chemistry. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. [Link]
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b]thiazepin-4(5H)-one. ResearchGate. [Link]
-
New synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. ResearchGate. [Link]
-
Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti-Skin Cancer. African Journal of Biomedical Research. [Link]
-
Discovery of 3,4-Dihydrobenzo[f]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. [Link]
-
Discovery of 3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH. [Link]
Sources
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 5. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | 1201684-80-1 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Abstract
The benzo[f]oxazepinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been identified as potent and selective modulators of various biological targets, including protein kinases and enzymes. This technical guide provides a comprehensive overview of the known biological activities associated with the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one core, with a specific focus on elucidating the mechanism of action for the novel derivative, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. We will explore postulated mechanisms based on existing literature and present a detailed roadmap of experimental protocols for target identification and validation, cellular characterization, and in vivo efficacy assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a synthetic heterocyclic compound featuring the benzo[f]oxazepinone core. Its chemical structure, characterized by a seven-membered oxazepine ring fused to a benzene ring with a bromine substituent at the 7th position, suggests its potential for diverse molecular interactions. While this specific molecule is commercially available as a building block for chemical synthesis[1], its biological activity and mechanism of action remain largely unexplored. The broader class of benzoxazepinones, however, has been shown to exhibit a range of biological effects, including anticancer, antibacterial, and antifungal properties, as well as activity within the central nervous system.[2][3]
The therapeutic potential of benzoxazepinone derivatives stems from their ability to interact with a variety of biological targets. Notably, derivatives of the 3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-one scaffold have been identified as potent inhibitors of several key protein kinases, including Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated protein kinases (ROCKs)[5][6][7]. Furthermore, related benzoxazepinone structures have demonstrated inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1), LIM domain kinases (LIMK1/2), and Glycogen Phosphorylase (GP)[4][8][9][10]. This precedent strongly suggests that 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one may also function as a modulator of one or more of these critical cellular enzymes.
This guide will first review the established biological targets of the benzo[f]oxazepinone scaffold and then propose a systematic, multi-pronged experimental approach to determine the specific mechanism of action of the 7-bromo derivative.
Established and Postulated Biological Targets of the Benzo[f]oxazepinone Scaffold
The diverse biological activities reported for benzo[f]oxazepinone derivatives can be attributed to their interaction with a range of protein targets. Understanding these established interactions is crucial for forming hypotheses about the mechanism of action of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Protein Kinase Inhibition
A significant body of research points to protein kinases as primary targets for the benzo[f]oxazepinone scaffold.
-
Traf2- and Nck-Interacting Kinase (TNIK): Derivatives of 3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-one have been discovered as a novel class of potent and selective TNIK inhibitors.[5] One such derivative, compound 21k , exhibited an IC50 of 0.026 µM and demonstrated significant anti-proliferative and anti-migration effects in colorectal cancer cell lines, along with in vivo antitumor activity.[5] TNIK is a key downstream effector in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[5]
-
Rho-Associated Protein Kinases (ROCKs): Another series of 3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-one derivatives has been identified as potent ROCK inhibitors.[6][7] Compound 12b from this series displayed IC50 values of 93 nM and 3 nM for ROCK I and ROCK II, respectively.[7] These inhibitors have shown potential for the treatment of glaucoma by lowering intraocular pressure.[6][7]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): The benzo[b][2][4]oxazepin-4-one scaffold has been successfully utilized to develop highly potent and selective RIPK1 inhibitors.[9][10] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[9]
-
LIM Domain Kinases (LIMK1/2): In a notable example of scaffold hopping, a benzo[b][2][4]oxazepin-4-one originally developed as a RIPK1 inhibitor was repurposed into a potent type III inhibitor of LIMK1 and LIMK2.[4] LIM kinases are involved in regulating actin dynamics and are implicated in cancer metastasis.
Other Enzymatic and Receptor Modulation
Beyond kinases, the broader benzoxazepine class has been shown to interact with other important biological targets.
-
Glycogen Phosphorylase (GP): Benzoxazepinone derivatives have been identified as inhibitors of glycogen phosphorylase, a key enzyme in glycogen metabolism.[8] Pharmacological inhibition of GP is a potential therapeutic strategy for metabolic disorders.[8]
-
Muscarinic M4 Receptors: While structurally distinct, the related benzoxazine scaffold has yielded highly selective antagonists of the M4 muscarinic acetylcholine receptor, suggesting that the general bicyclic structure can be adapted to target G-protein coupled receptors.[11]
Given the established activities of the core scaffold, it is plausible that 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one may act as an inhibitor of one or more of the aforementioned kinases or enzymes. The bromine substitution at the 7-position could potentially enhance potency, alter selectivity, or introduce novel interactions with the target protein.
A Proposed Research Framework for Elucidating the Mechanism of Action
A systematic and multi-faceted approach is required to definitively identify the mechanism of action of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. The following experimental workflow is proposed:
Caption: A multi-phase workflow for mechanism of action elucidation.
Phase 1: Initial Screening and Target Identification
The initial phase aims to broadly screen for potential biological activities and identify a primary target or a set of high-priority targets.
-
Objective: To predict the binding affinity and mode of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to the known targets of the benzoxazepinone scaffold.
-
Protocol:
-
Obtain the crystal structures of human TNIK, ROCK1, ROCK2, RIPK1, LIMK1, LIMK2, and Glycogen Phosphorylase from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and perform energy minimization.
-
Perform molecular docking of the compound into the ATP-binding site (for kinases) or active site of each target protein using software such as AutoDock Vina or Glide.
-
Analyze the predicted binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the potential targets.
-
-
Objective: To empirically identify kinase targets from a large, unbiased panel.
-
Protocol:
-
Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers a large panel of active human kinases (e.g., >400 kinases).
-
Submit 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one for screening at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.
-
The assay is typically a radiometric assay measuring the incorporation of ³³P-ATP into a substrate.
-
Analyze the results, typically presented as percent inhibition, to identify kinases that are significantly inhibited by the compound. A common threshold for a "hit" is >50% or >80% inhibition.
-
Phase 2: Target Validation and Characterization
Once high-priority targets are identified, this phase focuses on confirming these interactions and characterizing the biochemical and cellular activity.
-
Objective: To determine the potency of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one against the validated kinase or enzyme targets.
-
Protocol (Example for a Kinase):
-
Perform a kinase activity assay using a purified, recombinant kinase.
-
Prepare a serial dilution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (e.g., 10-point, 3-fold dilution).
-
Incubate the kinase with the compound for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding a substrate (e.g., a generic peptide substrate like myelin basic protein) and ATP (at or near the Km concentration).
-
Measure kinase activity. This can be done using various technologies, such as radiometric assays, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Potential Target | Example Assay Method | Reported IC50 for Scaffold |
| TNIK | TR-FRET or ADP-Glo | 0.026 µM (for compound 21k)[5] |
| ROCK II | HTRF or ADP-Glo | 3 nM (for compound 12b)[7] |
| RIPK1 | KINETICfinder or NanoBRET | 16.17 nM (EC50 for compound o1)[9] |
| Glycogen Phosphorylase | Spectrophotometric assay | 0.62 µM (for compound 8g)[8] |
-
Objective: To confirm that the compound interacts with its intended target within a cellular context.
-
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Culture cells that endogenously express the target protein.
-
Treat intact cells with either vehicle or a saturating concentration of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
-
Lyse the cells and divide the lysates into aliquots.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting.
-
A positive target engagement will result in a thermal stabilization of the target protein in the compound-treated samples, shifting the melting curve to higher temperatures.
-
Phase 3: Cellular and In Vivo Profiling
This final phase aims to link target engagement to a cellular phenotype and evaluate the compound's potential in a relevant biological system.
-
Objective: To assess the functional consequences of target inhibition in cells.
-
Protocol (Example for TNIK inhibition in Colorectal Cancer Cells):
-
Cell Lines: Use colorectal cancer cell lines with active Wnt signaling (e.g., HCT116, DLD-1).
-
Western Blotting: Treat cells with increasing concentrations of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. Lyse the cells and perform Western blotting to probe for phosphorylation of downstream effectors of TNIK and the Wnt pathway (e.g., β-catenin levels).
-
Cell Proliferation Assay: Seed cells in 96-well plates and treat with a dose-response of the compound for 72 hours. Measure cell viability using assays such as CellTiter-Glo or MTT.
-
Cell Migration Assay (Wound Healing): Create a "scratch" in a confluent monolayer of cells. Treat with the compound and monitor the closure of the wound over 24-48 hours.
-
Caption: Postulated TNIK inhibitory pathway.
-
Objective: To evaluate the therapeutic potential of the compound in a relevant animal model.
-
Protocol (Example for a Colorectal Cancer Xenograft Model):
-
Implant human colorectal cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels, daily or on another determined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).
-
Conclusion
While the specific mechanism of action of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is yet to be determined, its core chemical scaffold is a validated starting point for the development of potent and selective modulators of several high-value therapeutic targets, particularly protein kinases such as TNIK and ROCK. The systematic research framework outlined in this guide, progressing from broad, unbiased screening to rigorous biochemical and cellular validation and finally to in vivo proof-of-concept, provides a clear and robust pathway for elucidating its precise molecular mechanism. The insights gained from these studies will be critical in determining the therapeutic potential of this compound and guiding its future development as a novel pharmacological agent.
References
-
Kciuk, M., & Bielenica, A. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(10), e2100153. [Link]
-
Li, Y., et al. (2022). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 27(13), 4249. [Link]
-
Böhme, T. M., et al. (2002). Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors. Journal of Medicinal Chemistry, 45(14), 3094–3102. [Link]
-
Guenin, E., et al. (2023). Repurposing of the RIPK1-Selective Benzo[2][4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Journal of Medicinal Chemistry, 66(15), 10459–10481. [Link]
-
Wang, Z., et al. (2023). Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. Bioorganic & Medicinal Chemistry, 88, 117385. [Link]
-
Wang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][2][4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786–1807. [Link]
-
Siddiqui, N., et al. (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 20(7), 996–1004. [Link]
-
ResearchGate. (n.d.). Discovery of 3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]
-
Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. [Link]
Sources
- 1. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 2. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The benzo[f][1]oxazepine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific analog, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, providing a comprehensive overview of its potential therapeutic applications based on the known activities of closely related compounds. We delve into the structure-activity relationships of this chemical series, the potential influence of the 7-bromo substitution, and provide detailed experimental protocols for the evaluation of its predicted biological activities. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this promising compound.
Introduction: The Benzoxazepine Scaffold - A Versatile Pharmacophore
Heterocyclic compounds are the cornerstone of modern drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, the benzoxazepine class of compounds has garnered considerable attention due to its diverse pharmacological profile. Derivatives of the 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one core have been identified as potent inhibitors of key therapeutic targets, including Rho-associated protein kinases (ROCK) and Traf2- and Nck-interacting protein kinase (TNIK).[2][3] This highlights the potential of this scaffold to yield novel therapeutics for a range of diseases, from glaucoma to colorectal cancer.
The subject of this guide, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (CAS No. 5755-05-5), is a specific analog whose biological activity has not been extensively reported.[4] However, based on the established activities of its structural relatives, we can predict and explore its potential as a modulator of critical biological pathways. The introduction of a bromine atom at the 7-position is a key structural modification that warrants detailed investigation. Halogenation, particularly bromination, is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.[5][6] Bromine can participate in halogen bonding, a non-covalent interaction that can significantly influence protein-ligand binding.[7][8]
This guide will therefore explore the predicted biological activities of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, with a focus on its potential as a kinase inhibitor and a central nervous system (CNS) active agent, and provide detailed methodologies for its experimental validation.
Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Predicted Biological Activities and Therapeutic Targets
Based on the structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and the known biological activities of its analogs, we can hypothesize its potential therapeutic applications.
Inhibition of Rho-Associated Protein Kinase (ROCK)
Derivatives of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one have been identified as potent ROCK inhibitors.[2] The ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, migration, and contraction.[9] Dysregulation of this pathway is implicated in various diseases, including glaucoma, cardiovascular disorders, and cancer metastasis.[10]
The 7-bromo substitution on the benzoxazepine core could potentially enhance the binding affinity and selectivity for ROCK kinases. The bromine atom may form favorable interactions, such as halogen bonds, with amino acid residues in the kinase active site.[7]
Signaling Pathway: Rho/ROCK
Caption: Predicted inhibition of the Rho/ROCK signaling pathway.
Inhibition of Traf2- and Nck-Interacting Protein Kinase (TNIK)
Another promising therapeutic target for derivatives of the 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one scaffold is TNIK.[3] TNIK is a key downstream effector of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer and other malignancies.[11] Inhibition of TNIK has been shown to suppress cancer cell proliferation and migration.[11]
The potential of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one as a TNIK inhibitor is significant. The structure-activity relationship (SAR) studies of related compounds suggest that modifications at the 7-position can influence potency and selectivity.[3] The electron-withdrawing nature and steric bulk of the bromine atom could lead to favorable interactions within the TNIK active site.
Signaling Pathway: Wnt/β-catenin
Caption: Predicted inhibition of the Wnt/β-catenin/TNIK signaling pathway.
Anticonvulsant and CNS Activity
Research into 7-substituted-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-ones has revealed their potential as anticonvulsant and hypnotic agents.[12] While the specific 7-bromo analog was not detailed, this suggests that the 7-position is a critical site for modulating CNS activity. The lipophilicity and electronic properties of the bromine substituent could facilitate blood-brain barrier penetration and interaction with CNS targets, such as ion channels or receptors.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a series of in vitro and in vivo assays are recommended.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against ROCK and TNIK kinases.
Methodology:
-
Reagents and Materials: Recombinant human ROCK1, ROCK2, and TNIK enzymes; ATP; appropriate kinase-specific peptide substrates; kinase buffer; 96-well plates; plate reader.
-
Procedure: a. Prepare a serial dilution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based substrate phosphorylation). f. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Data Analysis:
| Kinase | Test Compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| ROCK1 | TBD | Y-27632 |
| ROCK2 | TBD | Y-27632 |
| TNIK | TBD | Known TNIK inhibitor |
Cellular Assays for Anticancer Activity
4.2.1. Cell Viability Assay
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Lines: Colorectal cancer cell lines (e.g., HCT116, SW480) and other relevant cancer cell lines.
-
Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one for 48-72 hours. c. Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay. d. Determine the GI50 (concentration for 50% growth inhibition).
4.2.2. Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of the compound on cancer cell migration.[1][13][14][15]
Methodology:
-
Apparatus: Transwell inserts with an 8 µm pore size membrane.
-
Procedure: a. Pre-coat the Transwell inserts with an extracellular matrix protein (e.g., fibronectin) if assessing invasion. b. Place serum-free media containing the test compound in the upper chamber with the cancer cells. c. Place media containing a chemoattractant (e.g., 10% FBS) in the lower chamber. d. Incubate for 12-24 hours. e. Fix and stain the cells that have migrated to the underside of the membrane. f. Quantify the migrated cells by microscopy.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the in vitro cell migration assay.
4.2.3. Western Blot Analysis
Objective: To investigate the effect of the compound on the Wnt/β-catenin signaling pathway.[16][17][18][19][20]
Methodology:
-
Procedure: a. Treat colorectal cancer cells with 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one at various concentrations. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against key proteins in the Wnt/β-catenin pathway (e.g., β-catenin, phospho-LRP6, Axin2) and downstream targets (e.g., c-Myc, Cyclin D1). e. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. f. Detect the proteins using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
In Vivo Anticonvulsant Activity
Objective: To assess the anticonvulsant effects of the compound in animal models of epilepsy.[21][22][23][24][25]
Methodology:
-
Animal Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds effective against absence seizures.
-
-
Procedure: a. Administer 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to mice or rats via an appropriate route (e.g., intraperitoneal or oral). b. After a specified pretreatment time, induce seizures using either electrical stimulation (MES) or a chemical convulsant (PTZ). c. Observe the animals for the presence or absence of seizures and record the latency to seizure onset and seizure severity. d. Determine the ED50 (the dose that protects 50% of the animals from seizures).
Conclusion and Future Directions
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a promising, yet underexplored, molecule with the potential for significant biological activity. Based on the established pharmacology of the benzoxazepine scaffold, this compound is a prime candidate for investigation as a kinase inhibitor for oncology and ophthalmology applications, as well as a potential CNS agent for neurological disorders. The strategic placement of the bromine atom may confer advantageous properties, including enhanced potency and improved pharmacokinetic profiles.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these predicted activities. Successful validation of these hypotheses will pave the way for further lead optimization, preclinical development, and ultimately, the potential translation of this compound into a novel therapeutic agent. Future work should also focus on elucidating the precise mechanism of action and identifying the specific molecular targets of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
References
-
Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. Retrieved from [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). protocols.io. Retrieved from [Link]
-
In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019). JoVE. Retrieved from [Link]
-
Lu, Y., et al. (2010). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. Angewandte Chemie International Edition, 49(4), 778-781. Retrieved from [Link]
-
Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. (2019). Drug Development Research, 80(5), 606-616. Retrieved from [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2016). ACS Chemical Neuroscience, 7(10), 1425-1436. Retrieved from [Link]
-
Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. (2019). Journal of Medicinal Chemistry, 62(21), 9341-9356. Retrieved from [Link]
-
In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb. (2022). Pharmaceuticals, 15(7), 838. Retrieved from [Link]
-
Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. (2019). ResearchGate. Retrieved from [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2023). Current Neuropharmacology, 21(1), 1-22. Retrieved from [Link]
-
Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist. (2017). Oncology Letters, 14(3), 3377-3382. Retrieved from [Link]
-
Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example. (2014). YouTube. Retrieved from [Link]
-
A Structural Perspective On Halogens In Protein Ligand Binding Mechanisms. (2022). TSI Journals. Retrieved from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2022). Wiadomości Chemiczne, 76(1-2), 1-18. Retrieved from [Link]
-
Western blot analyses of proteins in the Wnt/β-catenin signaling... (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of 3,4-Dihydrobenzo[ f][1]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). Journal of Medicinal Chemistry, 65(3), 1786-1807. Retrieved from [Link]
-
Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
How to detect and activate Wnt signaling. (n.d.). The WNT Homepage - Stanford University. Retrieved from [Link]
-
Precision ROCK Inhibition: Mechanistic Insights and Strat... (n.d.). Online Inhibitor. Retrieved from [Link]
-
Identifying ligand-binding hot spots in proteins using brominated fragments. (2013). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 9), 1060-1065. Retrieved from [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. (2011). Medicinal Chemistry Research, 20(7), 996-1004. Retrieved from [Link]
-
Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. (2015). MedChemComm, 6(9), 1646-1653. Retrieved from [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2018). ResearchGate. Retrieved from [Link]
-
What is the role of bioisosterism in drug design? (2023). Patsnap Synapse. Retrieved from [Link]
-
Discovery of vascular Rho kinase (ROCK) inhibitory peptides. (2018). The FASEB Journal, 32(11), 6066-6078. Retrieved from [Link]
-
Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2022). ResearchGate. Retrieved from [Link]
-
Discovery of 3,4-Dihydrobenzo[ f][1]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). PubMed. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. Retrieved from [Link]
-
TNIK. (n.d.). Insilico Medicine. Retrieved from [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Retrieved from [Link]
-
Bioisosterism. (n.d.). Drug Design Org. Retrieved from [Link]
-
Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (2014). ResearchGate. Retrieved from [Link]
-
Discovery of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (2021). Bioorganic & Medicinal Chemistry Letters, 45, 128138. Retrieved from [Link]
-
Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. (2023). Frontiers in Chemistry, 11, 1189389. Retrieved from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Results in Chemistry, 4, 100329. Retrieved from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances, 10(43), 25552-25590. Retrieved from [Link]
-
Structure activity relationship for 3,4‐dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivatives. (2022). Archiv der Pharmazie, 355(10), 2200188. Retrieved from [Link]
Sources
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 16. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 20. mesoscale.com [mesoscale.com]
- 21. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 22. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Introduction: The Benzoxazepinone Scaffold and the Imperative of Precise Characterization
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
The 3,4-dihydrobenzo[f]oxazepin-5(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation for compounds targeting a range of biological pathways. These derivatives have been explored as potent inhibitors of TNIK for anti-colorectal cancer effects and as ROCK inhibitors for the treatment of glaucoma. The specific analogue, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (CAS No. 5755-05-5), serves as a crucial building block or active pharmaceutical ingredient (API) candidate.
For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve beyond mere data presentation to explain the rationale behind the analytical techniques and interpret the spectral features in the context of the molecule's structure.
Molecular Structure and Analytical Overview
The structural features of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one dictate its spectroscopic signature. The molecule contains a bicyclic system: a bromine-substituted benzene ring fused to a seven-membered oxazepine ring containing an amide (lactam) and an ether linkage.
Caption: Chemical structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Rationale: Experimental Choices
For a compound like this, a deuterated solvent that can effectively dissolve the sample is essential. Chloroform-d (CDCl₃) is a common first choice for many non-polar to moderately polar organic compounds. However, if solubility is an issue or if hydrogen bonding with the amide proton needs to be clearly observed, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The residual solvent peak serves as a convenient internal reference. For this guide, we will reference expected shifts in CDCl₃.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H6) | ~7.8 - 8.0 | d (J ≈ 2.5 Hz) | 1H | Deshielded by adjacent C=O and ortho to Br. |
| Aromatic (H8) | ~7.4 - 7.6 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Coupled to both H9 and H6. |
| Aromatic (H9) | ~6.9 - 7.1 | d (J ≈ 8.5 Hz) | 1H | Shielded by the ether oxygen; coupled to H8. |
| -O-CH₂- (H2) | ~4.4 - 4.6 | t | 2H | Methylene group adjacent to the ether oxygen. |
| -CH₂-N- (H3) | ~3.6 - 3.8 | t | 2H | Methylene group adjacent to the amide nitrogen. |
| -NH- (H4) | ~6.5 - 8.0 (broad) | s (broad) | 1H | Amide proton; shift is concentration-dependent. |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (C5) | ~165 - 170 | Carbonyl carbon of the amide (lactam). |
| Aromatic (C5a, C9a) | ~120 - 155 | Quaternary aromatic carbons. |
| Aromatic (C6, C8) | ~125 - 135 | Aromatic CH carbons. |
| Aromatic (C7) | ~115 - 120 | Carbon bearing the bromine atom (C-Br). |
| Aromatic (C9) | ~118 - 122 | Aromatic CH ortho to the ether oxygen. |
| -O-CH₂- (C2) | ~68 - 72 | Aliphatic carbon adjacent to the ether oxygen. |
| -CH₂-N- (C3) | ~40 - 45 | Aliphatic carbon adjacent to the amide nitrogen. |
Experimental Protocol: NMR Sample Preparation
A robust protocol is critical for acquiring high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the vial and gently agitate or sonicate until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field distortions and poor spectral resolution.
-
Analysis: Place the NMR tube in the spectrometer's spinner, insert it into the magnet, and proceed with instrument tuning, locking, shimming, and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Rationale: Sampling Techniques
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation. It involves simply pressing the solid against a crystal (like diamond or zinc selenide) to obtain a spectrum. The traditional KBr pellet method, which involves grinding the sample with potassium bromide powder and pressing it into a transparent disk, is also highly effective and can be used for transmission measurements.
Interpretation of Key IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Amide N-H | Stretch | 3200 - 3300 | Characteristic sharp to moderately broad peak for a secondary amide. |
| Aromatic C-H | Stretch | 3000 - 3100 | Absorption just above 3000 cm⁻¹ indicates aromatic C-H bonds. |
| Aliphatic C-H | Stretch | 2850 - 2960 | Absorptions for the two -CH₂- groups. |
| Amide C=O | Stretch (Amide I band) | 1660 - 1680 | Strong, sharp absorption typical for a lactam carbonyl in a seven-membered ring. |
| Aromatic C=C | Stretch | 1580 - 1600 & 1450 - 1500 | Multiple bands indicating the presence of the benzene ring. |
| Aryl Ether C-O | Asymmetric Stretch | 1230 - 1270 | Strong absorption for the Ar-O-C ether linkage. |
| C-Br | Stretch | 500 - 600 | Found in the fingerprint region, confirming the presence of a C-Br bond. |
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)
This self-validating protocol ensures a uniform and transparent pellet for high-quality spectra.
-
Grinding: Finely grind approximately 1-2 mg of the compound using a clean agate mortar and pestle.
-
Mixing: Add 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. The KBr must be kept in a desiccator as it is hygroscopic.
-
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a clear, transparent pellet.
-
Background Spectrum: Place a blank KBr pellet (containing no sample) in the instrument's sample holder and acquire a background spectrum. This is crucial to correct for atmospheric H₂O, CO₂, and any scattering losses from the KBr itself.
-
Sample Analysis: Replace the blank with the sample pellet and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
Expertise & Rationale: Ionization Method
Electron Impact (EI) ionization is a standard technique for relatively stable, small organic molecules. It involves bombarding the sample with high-energy electrons (typically 70 eV), leading to ionization and characteristic fragmentation. This "hard" ionization technique is ideal for generating a library-searchable fragmentation pattern that serves as a molecular fingerprint.
Analysis of the Mass Spectrum
-
Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. For C₉H₈BrNO₂, the monoisotopic mass is approximately 240.97 Da. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion:
-
M⁺ peak: at m/z ≈ 241 (containing ⁷⁹Br)
-
M+2 peak: at m/z ≈ 243 (containing ⁸¹Br)
-
The relative intensity of these two peaks will be nearly 1:1, which is a definitive indicator of the presence of one bromine atom in the molecule.
-
-
Key Fragmentation Pathways: The molecular ion will undergo fragmentation, providing clues to the molecule's structure. Common fragmentation patterns for heterocyclic compounds involve the loss of small, stable neutral molecules or radicals.
An In-depth Technical Guide to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (CAS: 5755-05-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a heterocyclic building block with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and characterization techniques for related benzoxazepinone scaffolds, this document offers expert insights into its properties, synthesis, and potential applications.
Introduction and Strategic Importance
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one belongs to the benzoxazepinone class of heterocyclic compounds. This structural motif is of considerable interest in drug discovery, forming the core of molecules investigated for a range of therapeutic applications. Derivatives of the benzoxazepinone scaffold have been explored as inhibitors of glycogen phosphorylase, Rho-associated protein kinases (ROCK) for glaucoma treatment, and as anticonvulsant and hypnotic agents.[1][2][3][4][5] The presence of a bromine atom at the 7-position offers a versatile handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide will provide a detailed examination of the known properties of this compound, a proposed synthetic route based on established literature precedents, a workflow for its characterization, and a discussion of its potential in modern drug discovery programs.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is presented below. These parameters are crucial for assessing its drug-like properties and for planning experimental work.
| Property | Value | Source |
| CAS Number | 5755-05-5 | [6][7][8] |
| Molecular Formula | C₉H₈BrNO₂ | [6][7][9] |
| Molecular Weight | 242.07 g/mol | [6][7][9] |
| Exact Mass | 240.974 | [6] |
| Purity | >95% to 98% (as commercially available) | [6][7] |
| Appearance | Expected to be a solid | N/A |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 0 | [6] |
| XLogP3 | 1.6 | [6] |
| Lipinski's Rule of Five | Compliant (True) | [6] |
| Lead-like Rule of Three | Compliant (True) | [6] |
Proposed Synthesis and Experimental Protocol
While a specific synthesis for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is not explicitly detailed in the available literature, a robust synthetic route can be proposed based on established methods for analogous benzoxazepinone derivatives.[1][10][11][12] The following protocol outlines a plausible multi-step synthesis, emphasizing the rationale behind the chosen conditions.
Caption: Proposed two-step synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Step-by-Step Protocol:
Step 1: Synthesis of Ethyl 3-((4-bromo-2-hydroxyphenyl)amino)propanoate (N-Alkylated Intermediate)
-
Rationale: This step involves a Michael addition of the amino group of 2-amino-5-bromophenol to the electron-deficient alkene of ethyl acrylate. This is a common and effective method for forming the carbon-nitrogen bond required for the subsequent cyclization.
-
Procedure:
-
To a solution of 2-amino-5-bromophenol (1 equivalent) in ethanol, add ethyl acrylate (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 2: Intramolecular Cyclization to form 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
Rationale: This is an intramolecular amidation (lactamization) reaction. The ester of the intermediate reacts with the phenolic hydroxyl group at high temperatures to form the seven-membered oxazepinone ring. A high-boiling, inert solvent is typically required to achieve the necessary temperature for this cyclization.
-
Procedure:
-
Dissolve the purified ethyl 3-((4-bromo-2-hydroxyphenyl)amino)propanoate (1 equivalent) in a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the solution to a high temperature (e.g., 200-250 °C) while stirring.
-
Monitor the reaction by TLC. The formation of the more polar product and the disappearance of the starting material will indicate the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, it can be collected by filtration. Alternatively, the product can be purified from the reaction mixture by column chromatography.
-
Characterization Workflow
To ensure the identity and purity of the synthesized 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a comprehensive characterization workflow is essential.
Caption: Standard workflow for the characterization of the target compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.[13][14][15][16]
-
¹H NMR: Expected signals would include aromatic protons on the brominated benzene ring, and two methylene groups (triplets) corresponding to the -CH₂-CH₂- portion of the oxazepine ring, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the aromatic carbons, the two aliphatic carbons, and a characteristic signal for the carbonyl carbon of the lactam.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[17]
-
LC-MS: Liquid Chromatography-Mass Spectrometry would be used to confirm the mass of the main peak in the chromatogram.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition (C₉H₈BrNO₂). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic peaks would include a strong carbonyl (C=O) stretch for the lactam and an N-H stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity level of >95% is generally required for material intended for biological screening.
Reactivity, Stability, and Handling
-
Reactivity: The bromine atom on the aromatic ring is the most reactive site for further functionalization, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of substituents to explore SAR. The lactam functionality can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Stability and Storage: As a solid, the compound is expected to be stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from light and moisture.[6][9]
-
Handling: Standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[18][19][20]
Potential Applications in Drug Discovery
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold is a valuable starting point for the development of novel therapeutics. Based on the activities of related compounds, potential applications include:
-
Metabolic Diseases: Benzoxazepinone derivatives have shown promise as inhibitors of glycogen phosphorylase, suggesting potential for the treatment of type 2 diabetes.[1][2]
-
Ophthalmology: The discovery of 3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one derivatives as potent ROCK inhibitors highlights their potential in developing treatments for glaucoma by reducing intraocular pressure.[4][5]
-
Neurological Disorders: Related benzoxazepinones have been investigated for their anticonvulsant and hypnotic activities, indicating potential applications in treating epilepsy and sleep disorders.[3]
-
Oncology: The Traf2- and Nck-interacting protein kinase (TNIK), a target in the Wnt/β-catenin signaling pathway, has been targeted by dihydrobenzo[f][2]oxazepin-5(2H)-one derivatives for the potential treatment of colorectal cancer.[21]
The bromo-substituent provides a key point for diversification to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.
Safety Information
No specific safety data sheet (SDS) is available for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. However, based on the data for structurally similar brominated heterocyclic compounds, the following hazards should be considered[18][19][20]:
-
Harmful if swallowed, in contact with skin, or if inhaled. [18]
-
May cause skin, eye, and respiratory irritation. [20]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.[18]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Avoid breathing dust, fumes, or vapors.[19]
-
Wash hands thoroughly after handling.[18]
For detailed safety information, refer to the SDS of closely related compounds and handle with appropriate caution.
References
- Current time information in Brisbane, AU. (n.d.). Google Search.
-
Peng, D., et al. (2022). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 27(21), 7285. Available from: [Link]
-
Li, X., et al. (2018). Synthesis of substituted benzo[b][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 16(34), 6265-6273. Available from: [Link]
-
Peng, D., et al. (2022). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. ResearchGate. Available from: [Link]
-
YB-351 (5755-05-5, MFCD14705088). Parkway Scientific. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis routes of benzoxazepinone derivatives. Reagents and conditions. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ikemoto, T., et al. (2001). Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. Bioorganic & Medicinal Chemistry, 9(10), 2739-2748. Available from: [Link]
-
7-bromo-3,4-dihydro-2H-pyrido[4,3-f][2]oxazepin-5-one. (n.d.). Retrieved January 20, 2026, from [Link]
-
7-Bromo-3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one. MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery of 3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. Available from: [Link]
-
¹H-NMR and ¹³C-NMR analysis of compound 7h, (A) and (B), respectively. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(7), 1439-1445. Available from: [Link]
-
Eiden, F., & Dölitzsch, H. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 9(8), 503-510. Available from: [Link]
-
Van den Biggelaar, M., et al. (2019). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 103(1), 229-238. Available from: [Link]
-
Zhang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(4), 3249-3265. Available from: [Link]
-
Fensome, A., et al. (2008). 1,5-Dihydro-benzo[e][2]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. Bioorganic & Medicinal Chemistry Letters, 18(18), 5015-5017. Available from: [Link]
-
Synthesis, spectroscopic characterization, crystal structure, DFT, ESI-MS studies, molecular docking and in vitro antibacterial activity of 1,5-benzodiazepin-2-one derivatives. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
The investigation of NMR spectra of dihydropyridones derived from Curcumin. (n.d.). Retrieved January 20, 2026, from [Link]
-
Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5755-05-5|7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: In Stock [parkwayscientific.com]
- 7. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound [myskinrecipes.com]
- 10. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. labsolu.ca [labsolu.ca]
- 20. echemi.com [echemi.com]
- 21. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Introduction: The Benzoxazepinone Scaffold in Modern Drug Discovery
The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional architecture allows it to engage with complex biological targets, leading to the development of novel therapeutics. Derivatives of this scaffold have been identified as potent and selective inhibitors of critical cellular kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1), Rho-associated protein kinases (ROCKs), and Traf2- and Nck-interacting protein kinase (TNIK).[3][4][5] Their therapeutic potential spans a range of diseases, from inflammatory conditions and glaucoma to colorectal cancer.[3][4][5] Furthermore, certain substituted versions have been explored for their anticonvulsant and hypnotic properties.[6]
This guide provides a detailed technical analysis of a specific derivative, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. We will dissect its molecular structure, explore its conformational landscape through analogous crystallographic data and computational principles, and discuss the profound implications of its three-dimensional shape on its function as a bioactive agent.
Molecular Structure and Synthesis Overview
Core Molecular Identity
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a bicyclic compound featuring a benzene ring fused to a seven-membered oxazepine ring. The bromine atom at the 7-position significantly influences its electronic properties and provides a handle for further synthetic modification.
![2D Structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one](https://i.imgur.com/8p0wL2R.png)
Figure 1. 2D Chemical Structure.
General Synthesis Pathway
The synthesis of the benzoxazepinone core typically involves a multi-step sequence, often culminating in an intramolecular cyclization. While specific protocols vary, a representative workflow involves the reaction of a substituted 2-aminophenol with a suitable reagent to introduce the side chain, followed by cyclization to form the seven-membered ring.
Spectroscopic Characterization
The structural identity of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the connectivity and chemical environment of hydrogen atoms. Key expected signals would include distinct aromatic protons, whose splitting patterns confirm the substitution on the benzene ring, and two methylene (-CH₂-) groups corresponding to the C2 and C4 positions in the oxazepine ring.
-
¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms. Characteristic signals include those for the carbonyl carbon (C5) around 170-180 ppm, aromatic carbons, and the two aliphatic carbons of the oxazepine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the exact molecular weight. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
-
Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. A strong absorption band around 1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch, while bands corresponding to N-H stretching and C-O ether linkages would also be present.
Molecular Conformation: The Key to Biological Activity
The seven-membered oxazepine ring is non-planar and conformationally flexible. Its precise three-dimensional shape is the determining factor in how it interacts with biological targets. While direct single-crystal X-ray diffraction data for 7-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is not publicly available, we can infer its likely conformation from closely related structures and computational analysis.
Insights from Analogous Crystal Structures
Studies on similar fused seven-membered heterocyclic systems provide critical insights. For example, the crystal structure of 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, which contains a closely related thiazepine ring, reveals a boat conformation . In this arrangement, four atoms of the central ring form a basal plane, with the sulfur atom acting as the "bow".[7] Given the structural similarities between the oxazepine and thiazepine rings in this fused system, it is highly probable that the oxazepine ring in our target molecule also adopts a similar, non-planar boat or twist-boat conformation.
The Role of Computational Analysis
Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the most stable conformation of a molecule.[8] Such analyses involve calculating the potential energy of various possible conformations to identify the global minimum. For the benzoxazepinone scaffold, computational studies would elucidate:
-
Dihedral Angles: Defining the twist and pucker of the seven-membered ring.
-
Bond Lengths and Angles: Confirming geometric parameters.
-
Energetic Barriers: Calculating the energy required to transition between different conformations.
These computational approaches are essential for rational drug design, allowing researchers to visualize how a ligand will fit into a protein's binding pocket.[9][10]
Summary of Key Structural Parameters
The following table summarizes expected and analogous geometric parameters for the molecule. Values for the seven-membered ring are based on the boat conformation observed in the analogous benzothiazepine structure.[7]
| Parameter | Atom(s) Involved | Typical/Analogous Value | Significance |
| Bond Length | C5=O | ~1.24 Å | Standard amide carbonyl bond. |
| C4a-N4 | ~1.36 Å | Shorter than a typical C-N single bond due to amide resonance. | |
| C9a-O1 | ~1.37 Å | Aryl ether C-O bond. | |
| Conformation | Oxazepine Ring | Boat / Twist-Boat | Defines the overall 3D shape and steric profile.[7] |
Conformation as the Driver of Biological Function
The significance of the benzoxazepinone scaffold's conformation is best understood in the context of its interaction with protein kinases. Many kinase inhibitors bind to the ATP pocket in a planar fashion. However, benzoxazepinones function as allosteric inhibitors , binding to a pocket created by a specific inactive conformation of the kinase.[1]
This specific binding mode, targeting an inactive state known as the "αC-out/DFG-out" conformation, is what confers high selectivity to these inhibitors.[1] The non-planar, boat-like structure of the benzoxazepinone core is perfectly suited to fit into this induced allosteric pocket, an interaction that would be impossible for a planar molecule. This mechanism has been successfully exploited to develop highly selective inhibitors for RIPK1, preventing necroptosis, and has been repurposed for other kinases like LIMK1/2.[1][3]
Conclusion
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is more than a simple heterocyclic compound; it is a precisely shaped molecular tool. Its structural identity is confirmed by a suite of spectroscopic methods. While its solid-state structure awaits elucidation, strong evidence from analogous molecules points to a stable, non-planar boat or twist-boat conformation for the central oxazepine ring. This specific three-dimensional architecture is not a passive feature but the very essence of its biological activity, enabling it to bind with high selectivity to allosteric sites on key protein kinases. For researchers in drug development, understanding this interplay between structure and conformation is paramount for leveraging the full therapeutic potential of the benzoxazepinone scaffold.
References
-
Repurposing of the RIPK1-Selective Benzo[1][2]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (n.d.). PMC - NIH. Retrieved from
- 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. (n.d.). PMC.
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. (2011). Medicinal Chemistry Research. Retrieved from [Link]
-
7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one. (n.d.). Moldb. Retrieved from [Link]
-
Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. (2023). PubMed. Retrieved from [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (2021). PubMed. Retrieved from [Link]
-
Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). PubMed. Retrieved from [Link]
-
Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Computational Analysis Studies On Chalcone Derivatives As Anticonvulsant Agent. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). NIH. Retrieved from [Link]
Sources
- 1. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 3. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Emergence of the 3,4-Dihydrobenzo[f]oxazepin-5(2H)-one Scaffold: A Technical Guide to a Privileged Structure in Kinase Inhibition
The Emergence of the 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Scaffold: A Technical Guide to a Privileged Structure in Kinase Inhibition
Introduction: The Value of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be selectively modified to interact with a range of biological targets – represents a significant leap forward in developing novel therapeutics. The 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one core, particularly its 7-bromo derivative, has recently emerged as one such scaffold. While a singular, historical "discovery" of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (CAS No: 5755-05-5) is not prominently documented, its true significance lies in its recent and rapid application as a foundational structure for potent and selective inhibitors of critical protein kinases. This guide provides an in-depth technical overview of this scaffold, focusing on its synthesis, and its pivotal role in the development of targeted therapies for glaucoma and colorectal cancer.
A Modern Discovery: From Obscurity to a Key Pharmacophore
The journey of the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold is not one of a single breakthrough but of its strategic selection and optimization in contemporary medicinal chemistry. Its utility has been prominently demonstrated in the development of inhibitors for two key kinase families: Rho-associated coiled-coil containing protein kinases (ROCK) and Traf2- and Nck-interacting kinase (TNIK).
The rationale for employing this scaffold likely stems from its rigid, three-dimensional structure which allows for the precise orientation of substituents to interact with the ATP-binding pockets of kinases. The benzoxazepine core provides a stable anchor, while the lactam and the fused aromatic ring offer multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 7-position often serves to enhance binding affinity through halogen bonding or to modulate the electronic properties of the molecule.
Synthesis of the Core Scaffold: A Generalized Approach
While specific synthetic routes are often proprietary or tailored to a particular derivative, a general and plausible pathway to the 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one core can be constructed based on established organic chemistry principles and methodologies reported for its derivatives. The following protocol represents a logical and experimentally sound approach.
Experimental Protocol: Synthesis of the 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Scaffold
Objective: To synthesize the core benzoxazepinone ring system.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding to the next stage.
Step 1: N-alkylation of a substituted 2-aminophenol
-
To a solution of 4-bromo-2-aminophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
-
Causality: The use of a base is crucial to deprotonate the phenolic hydroxyl and the amino groups, facilitating nucleophilic attack on the electrophilic ethyl bromoacetate. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both organic and inorganic reagents.
-
Step 2: Intramolecular Cyclization (Lactamization)
-
Dissolve the purified intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the ethanol and water generated during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
-
Causality: The acidic catalyst protonates the ester carbonyl, making it more electrophilic and promoting the intramolecular nucleophilic attack by the aniline nitrogen. Heating and removal of byproducts (ethanol and water) drive the equilibrium towards the formation of the cyclized lactam product.
-
Predicted Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the bromo-substituted ring, diastereotopic protons of the CH₂ group adjacent to the nitrogen, and the CH₂ group adjacent to the oxygen. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the lactam, aromatic carbons (with characteristic shifts due to the bromine and oxygen substituents), and the two aliphatic carbons of the oxazepine ring. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the exact mass of C₉H₈BrNO₂ (m/z 240.97) and a characteristic isotopic pattern for a bromine-containing compound. |
Application in Drug Development I: ROCK Inhibition for the Treatment of Glaucoma
The Rho-associated protein kinases (ROCK1 and ROCK2) are recognized as key regulators of cellular contraction and cytoskeletal organization.[2][3] In the eye, inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP), a major risk factor for glaucoma.[4][]
A series of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives have been identified as potent ROCK inhibitors.[4][][6] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can lead to highly potent and selective compounds.[]
ROCK Signaling Pathway
Caption: The RhoA/ROCK signaling pathway leading to actin cytoskeleton contraction.
Quantitative Data: Benzoxazepinone-based ROCK Inhibitors
The following table summarizes the activity of a representative compound from a study on ROCK inhibitors for glaucoma.[]
| Compound ID | Structure (R-group modification) | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| 12b | A specific amide derivative | 93 | 3 |
Data extracted from "Discovery of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma".[]
Application in Drug Development II: TNIK Inhibition for Colorectal Cancer
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation.[7] In a majority of colorectal cancers (CRC), mutations in genes like APC lead to the constitutive activation of this pathway, driving tumor growth.[1][8] Traf2- and Nck-interacting kinase (TNIK) has been identified as an essential downstream activator of Wnt target genes, making it a compelling therapeutic target.[7][9]
Researchers have successfully utilized the 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one scaffold to develop potent and highly selective TNIK inhibitors.[3][10] These compounds have demonstrated significant anti-proliferative and anti-migration effects in CRC cell lines and antitumor activity in xenograft models.[3]
TNIK/Wnt Signaling Pathway
Caption: The canonical Wnt signaling pathway and the central role of TNIK in activating transcription.
Quantitative Data: Benzoxazepinone-based TNIK Inhibitors
The following table highlights the potency of a lead compound developed from this scaffold.[3]
| Compound ID | Structure (R-group modification) | TNIK IC₅₀ (µM) | Selectivity |
| 21k | A specific urea derivative | 0.026 ± 0.008 | High selectivity against a panel of 406 other kinases |
Data extracted from "Discovery of 3,4-Dihydrobenzo[f][1]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects".[3]
Conclusion and Future Directions
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one core has rapidly established itself as a valuable privileged scaffold in medicinal chemistry. Its synthetic tractability and favorable structural properties have enabled the development of potent and selective inhibitors for challenging kinase targets like ROCK and TNIK. The success of this scaffold underscores a modern approach to drug discovery, where the focus is on the strategic application and optimization of core structures with desirable pharmacological properties. Future research will likely explore the derivatization of this scaffold to target other kinases implicated in disease and to further refine the pharmacokinetic and safety profiles of these promising therapeutic candidates.
References
- [No specific reference for this general st
-
The emergence of TNIK as a therapeutic target for colorectal cancer. Taylor & Francis Online. [Link][8][9]
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. [Link][2]
-
Therapeutic Targets in the Wnt Signaling Pathway: Feasibility of Targeting TNIK in Colorectal Cancer. PubMed. [Link][1]
-
Discovery of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. [https://www.researchgate.net/publication/351989088_Discovery_of_34-dihydrobenzo[f][11]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]11]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)[4][6]
-
Discovery of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. [Link][][12]
-
Discovery of 3,4-Dihydrobenzo[ f][1]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. [Link][3][10]
-
The kinase TNIK is an essential activator of Wnt target genes. PMC - NIH. [Link][7]
- [No specific reference for this general st
-
The emergence of TNIK as a therapeutic target for colorectal cancer. Taylor & Francis Online. [Link]
- [No specific reference for this general st
- [This reference is a duplicate of 5 and 6, and has been consolid
-
Discovery of 3,4-Dihydrobenzo[f][1]oxazepin-5(2H)‑one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Figshare. [Link][13]
Sources
- 1. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components | MDPI [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. figshare.com [figshare.com]
Unveiling the Therapeutic Potential of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[f][1]oxazepin-5(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective inhibitory activity against key therapeutic targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific analog, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. Synthesizing data from extensive research on the core scaffold, we prioritize and detail promising avenues for investigation, focusing on protein kinases and ion channels. This document serves as a roadmap for researchers, outlining the causal logic behind target selection and providing actionable, self-validating experimental protocols for target identification and validation.
Introduction: The Benzoxazepine Scaffold as a Foundation for Targeted Therapeutics
The 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one core represents a versatile template for the design of biologically active small molecules. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of a bromine atom at the 7-position of this scaffold, creating 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, is predicted to modulate its electronic and lipophilic characteristics, potentially enhancing binding affinity and selectivity for specific biological targets. While direct studies on this specific bromo-derivative are limited, a wealth of research on analogous compounds provides a strong foundation for hypothesizing its therapeutic potential. This guide will focus on the most promising and well-documented targets for the core structure: Rho-associated protein kinases (ROCKs) and Traf2- and Nck-interacting protein kinase (TNIK), while also exploring other plausible targets based on the broader benzoxazepine class.
Primary Investigational Axis: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in human diseases, making them a major class of drug targets. Derivatives of the 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one scaffold have demonstrated potent and selective inhibition of specific kinases, suggesting that 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a prime candidate for investigation as a kinase inhibitor.
Rho-Associated Coiled-Coil Containing Protein Kinases (ROCKs)
Scientific Rationale: The Rho-associated protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in the pathophysiology of glaucoma, cardiovascular diseases, and cancer.[1][2] A series of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives have been identified as a new class of potent ROCK inhibitors.[1][2] Notably, one derivative exhibited IC50 values of 93 nM and 3 nM for ROCK1 and ROCK2, respectively, and demonstrated a significant intraocular pressure (IOP)-lowering effect in an ocular normotensive model, a key therapeutic indicator for glaucoma.[1][2] The bromination at the 7-position of the scaffold could potentially enhance the interaction with the ATP-binding pocket of ROCKs.
Experimental Validation Workflow:
Objective: To determine if 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one inhibits ROCK1 and ROCK2 activity and to quantify its potency.
Workflow Diagram:
Caption: Workflow for validating TNIK inhibition.
Detailed Protocol: Wnt/β-catenin Pathway Reporter Assay
-
Reagents and Materials:
-
HCT116 or SW480 colorectal cancer cell lines
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase control plasmid
-
Lipofectamine 3000 or a similar transfection reagent
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
Positive control TNIK inhibitor (if available) or a known Wnt pathway inhibitor (e.g., XAV-939)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom cell culture plates
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with either the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, negative control) plasmid, along with the Renilla luciferase control plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a DMSO vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis and Interpretation:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity for compound-treated cells relative to the DMSO control.
-
A potent inhibitor should significantly reduce TOPFlash activity with minimal effect on FOPFlash activity.
-
Determine the IC50 for the inhibition of Wnt signaling.
-
Secondary Investigational Axis: Neurological and Other Targets
While kinase inhibition is a primary hypothesis, the broader benzoxazepine and related benzoxazinone classes have been associated with other biological activities, suggesting additional avenues for investigation.
Central Nervous System (CNS) Targets: GABA-A Receptors
Scientific Rationale: Several derivatives of the related 3,4-dihydrobenzo[f]o[1]xazepin-5(2H)-one scaffold have been reported to possess anticonvulsant and hypnotic activities. [3]These pharmacological effects are often mediated through the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. The core structure of the benzoxazepine is reminiscent of benzodiazepines, which are well-known GABA-A receptor modulators. The bromo-substituent on the aromatic ring is a common feature in several potent benzodiazepines, further strengthening this hypothesis.
Experimental Validation Workflow:
Objective: To assess the modulatory effect of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one on GABA-A receptor function.
Workflow Diagram:
Caption: Workflow for validating GABA-A receptor modulation.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Reagents and Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
Positive control modulator (e.g., Diazepam)
-
TEVC rig with microinjectors and recording electrodes
-
Recording solution (e.g., ND96)
-
-
Procedure:
-
Inject oocytes with a mixture of the GABA-A receptor subunit cRNAs.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).
-
Clamp the oocyte membrane potential at -60 mV.
-
Perfuse the oocyte with a low concentration of GABA (EC5-EC10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with the test compound at various concentrations.
-
Measure the potentiation of the GABA-evoked current in the presence of the compound.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage enhancement of the GABA current for each concentration of the test compound.
-
Plot the dose-response curve and determine the EC50 for potentiation.
-
A significant potentiation of the GABA-evoked current indicates positive allosteric modulation of the GABA-A receptor.
-
Other Potential Targets
The structural similarity of the benzoxazepine scaffold to other pharmacologically active heterocycles suggests a wider range of potential targets that could be explored in secondary screening efforts.
| Potential Target Class | Rationale based on Analogous Scaffolds | Suggested Primary Assay |
| Tubulin | Certain 1,5-benzoxazepine derivatives have been identified as potent tubulin-targeting agents with anticancer activity. [4] | Tubulin polymerization assay |
| c-Myc G-quadruplex | Benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA by inducing the formation of G-quadruplexes in the c-Myc gene promoter. [5] | Circular Dichroism (CD) spectroscopy to assess G-quadruplex stabilization |
| VEGFR-2 | Bromo-substituted indolin-2-one scaffolds have demonstrated potent VEGFR-2 inhibitory activity. [6] | VEGFR-2 kinase assay (e.g., LANCE® Ultra) |
In Silico Target Prediction and ADME Profiling
To further refine the target identification process and anticipate potential liabilities, computational approaches are invaluable.
Workflow:
-
Reverse Docking/Pharmacophore Screening: Utilize the 3D structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to screen against a database of protein structures (e.g., PDB) to identify potential binding partners.
-
ADME/Toxicity Prediction: Employ computational models (e.g., SwissADME, pkCSM) to predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicities. This can help prioritize targets based on the predicted drug-likeness of the compound.
Conclusion and Future Directions
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one molecule stands as a promising candidate for drug discovery, backed by the strong preclinical validation of its core scaffold against high-value therapeutic targets. The primary line of investigation should focus on its potential as a selective inhibitor of ROCK and TNIK kinases. The detailed experimental workflows provided in this guide offer a clear and robust path to validating these interactions and elucidating the compound's mechanism of action. Secondary investigations into CNS targets like the GABA-A receptor are also warranted based on the known activities of related compounds. A systematic approach, combining targeted in vitro and cell-based assays with broader selectivity profiling and in silico analysis, will be crucial in fully uncovering the therapeutic potential of this intriguing molecule.
References
- (No valid reference for this number)
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f]o[1]xazepin-5(2H)-ones as anticonvulsant and hypnotic agents. (2011). Medicinal Chemistry Research. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules. [Link]
-
Discovery of 3,4-dihydrobenzo[f]o[1]xazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of 3,4-dihydrobenzo[f]o[1]xazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (2021). ResearchGate. [Link]
-
Discovery of 3,4-Dihydrobenzo[f]o[1]xazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). Journal of Medicinal Chemistry. [Link]
- (No valid reference for this number)
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem. [Link]
- (No valid reference for this number)
- (No valid reference for this number)
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Silico Modeling of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Interactions with the TNIK Kinase
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between the small molecule 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and its putative biological target, the Traf2- and Nck-interacting kinase (TNIK). As a member of the germinal center kinase (GCK) family, TNIK is a critical regulatory component in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in colorectal cancer.[1] Given that derivatives of the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold have demonstrated potent and selective inhibition of TNIK[3], this guide establishes a scientifically rigorous, field-proven workflow for predicting and analyzing the binding of the novel bromo-substituted variant. This document is intended for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations.
Introduction: Rationale and Scientific Context
The benzo[f]oxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][4] Recent research has identified derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one as potent inhibitors of TNIK, a serine/threonine kinase implicated in the progression of colorectal cancer.[3] TNIK's role in the Wnt signaling pathway makes it a compelling target for therapeutic intervention.[1][5]
The subject of this guide, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (herein referred to as BDBO), is a novel analogue within this chemical series. The introduction of a bromine atom at the 7th position can significantly alter the molecule's electronic and steric properties, potentially influencing its binding affinity and selectivity for TNIK. In silico modeling provides a powerful, resource-efficient approach to pre-clinically assess these potential interactions, offering insights that can guide further experimental validation and lead optimization efforts.
This guide is structured to provide a self-validating workflow. Each stage, from initial docking to extensive molecular dynamics and free energy calculations, builds upon the last, offering a progressively more detailed and accurate picture of the BDBO-TNIK interaction.
The Computational Workflow: A Tripartite Approach
Our investigation into the BDBO-TNIK interaction is structured around a three-phase computational workflow. This approach ensures a comprehensive analysis, from initial binding pose prediction to an in-depth examination of the complex's stability and binding energetics over time.
Figure 1: The three-phase computational workflow for modeling BDBO-TNIK interactions.
Phase 1: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing initial insights into the binding mode and key interactions.[6]
Rationale for Method Selection
We will employ AutoDock Vina, a widely used open-source docking program known for its balance of speed and accuracy. For kinase inhibitors, careful consideration of the scoring function and search algorithm is crucial to accurately model interactions within the ATP-binding pocket.[7][8]
Experimental Protocol
Step 1: Receptor Preparation
-
Obtain the TNIK Crystal Structure: Download the crystal structure of the apo-form TNIK kinase domain from the Protein Data Bank (PDB ID: 5CWZ).[1][9] The apo-form is chosen to avoid bias from a co-crystallized ligand.
-
Clean the PDB File: Remove all non-essential molecules, including water, co-factors, and any other heteroatoms, using a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Add Hydrogens and Assign Charges: Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDockTools (ADT). This step is critical for accurately calculating electrostatic interactions.
-
Define the Grid Box: Identify the ATP-binding site. In TNIK, key hinge region residues include Glu106 and Cys108.[1] Define a grid box that encompasses this entire binding pocket, ensuring sufficient space for the ligand to freely rotate and translate. A typical grid box size for a kinase active site is 25 x 25 x 25 Å.
Step 2: Ligand Preparation
-
Generate 3D Coordinates: Draw the 2D structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and convert it to a 3D structure using a molecule editor like MarvinSketch or ChemDraw.
-
Energy Minimization: Perform an initial energy minimization of the ligand's 3D structure using a force field such as MMFF94. This ensures a low-energy starting conformation.
-
Assign Charges and Define Torsions: Use ADT to assign Gasteiger charges and define the rotatable bonds of the ligand.
Step 3: Running the Docking Simulation
-
Generate Docking Parameter File: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the grid dimensions.
-
Execute AutoDock Vina: Run the docking simulation from the command line. Vina will generate an output file containing the predicted binding poses ranked by their binding affinity scores.
Data Presentation and Interpretation
The docking results should be analyzed to identify the most plausible binding mode. This involves examining the predicted binding energy and visually inspecting the top-ranked poses.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Cys108 (H-bond), Leu35, Val43 |
| 2 | -8.2 | Glu106 (H-bond), Val43, Leu180 |
| 3 | -7.9 | Tyr36, Lys63, Asp191 |
Table 1: Exemplary docking results for BDBO with the TNIK kinase domain.
The top-ranked pose should be visually inspected to ensure it makes chemically sensible interactions with the protein. For kinase inhibitors, a key interaction to look for is hydrogen bonding with the hinge region backbone.[1] The selected pose will serve as the starting structure for the molecular dynamics simulations.
Phase 2: Molecular Dynamics (MD) Simulation - Assessing Complex Stability
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex, allowing for the assessment of its stability and conformational changes over time in a simulated physiological environment.[10][11]
Rationale for Method Selection
We will use GROMACS, a versatile and high-performance MD simulation package.[12] The CHARMM36 force field will be used for the protein, and the CGenFF server will be used to generate parameters for our ligand, ensuring compatibility.[4][10]
Experimental Protocol
Figure 2: Workflow for setting up the BDBO-TNIK MD simulation system.
Step 1: System Preparation
-
Ligand Parametrization: Submit the BDBO structure to the CGenFF server to obtain a CHARMM-compatible topology and parameter file.[10]
-
Combine Protein and Ligand: Merge the PDB file of the selected docked complex with the ligand parameters into a unified topology using GROMACS tools.
-
Solvation and Ionization: Create a periodic boundary box and solvate the system with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system's overall charge.
Step 2: Simulation Protocol
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
Equilibration: Conduct a two-phase equilibration process. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature. Second, an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Positional restraints on the protein and ligand heavy atoms are typically applied during equilibration and gradually released.
-
Production MD: Run the production MD simulation for a duration sufficient to observe the system's convergence and stability (e.g., 100 ns).
Data Analysis and Visualization
The trajectory from the production MD run is analyzed to assess the stability of the BDBO-TNIK complex.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the initial structure. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between BDBO and TNIK throughout the simulation.
Visualization of the trajectory using VMD is crucial for a qualitative understanding of the ligand's behavior in the binding pocket.[3][13][14]
Phase 3: Binding Free Energy Calculation
To quantify the binding affinity of BDBO to TNIK, we will calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[15]
Rationale for Method Selection
MM/PBSA offers a good compromise between computational cost and accuracy for estimating binding free energies from MD simulation trajectories. It allows for the decomposition of the binding energy into individual contributions, providing valuable insights into the driving forces of binding.
Experimental Protocol
-
Extract Snapshots: From the stable portion of the MD trajectory, extract a series of snapshots (e.g., every 100 ps).
-
Run MM/PBSA Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
-
ΔE_MM is the change in molecular mechanics energy in the gas phase.
-
ΔG_solv is the change in solvation free energy (composed of polar and non-polar contributions).
-
TΔS is the change in conformational entropy upon binding (often omitted due to high computational cost and potential for large errors).
-
-
Per-Residue Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues. This helps to identify the "hotspot" residues that are critical for binding.
Data Presentation and Interpretation
| Energy Component | Average Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -15.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Energy (ΔG_bind) | -30.6 |
Table 2: Exemplary MM/PBSA binding free energy results for the BDBO-TNIK complex.
The per-residue decomposition analysis can highlight which residues contribute favorably (negative energy values) or unfavorably (positive energy values) to the binding of BDBO. This information is invaluable for structure-activity relationship (SAR) studies and for designing new analogues with improved affinity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of the interaction between 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and the TNIK kinase. By following this multi-phase approach, researchers can generate robust and reliable predictions of binding affinity and interaction modes. The insights gained from these computational studies can effectively guide the prioritization of compounds for synthesis and biological testing, ultimately accelerating the drug discovery process. Future work should focus on the experimental validation of these in silico findings through biochemical assays and co-crystallization studies.
References
-
G. Manning, D. B. Whyte, R. Martinez, T. Hunter, S. Sudarsanam, The protein kinase complement of the human genome. Science298 , 1912-1934 (2002). [Link]
-
J. A. Lemkul, GROMACS Tutorials: Protein-Ligand Complex. [Link]
- A. R.
-
P. Sun, J. Zhang, End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews119 , 9477-9523 (2019). [Link]
-
K. Vanommeslaeghe, E. Hatcher, C. Acharya, S. Kundu, S. Zhong, J. Shim, E. Darian, O. Guvench, P. Lopes, I. Vorobyov, A. D. MacKerell, Jr., CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry31 , 671-690 (2010). [Link]
-
W. Humphrey, A. Dalke, K. Schulten, VMD: Visual molecular dynamics. Journal of Molecular Graphics14 , 33-38 (1996). [Link]
-
University of Illinois at Urbana-Champaign, Visual Molecular Dynamics (VMD). [Link]
-
T. Hou, J. Wang, Y. Li, W. Wang, Assessing the performance of the MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of Chemical Information and Modeling51 , 69-82 (2011). [Link]
-
Y. Zhang, et al., Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry65 , 1786-1807 (2022). [Link]
-
M. J. Abraham, et al., GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX1-2 , 19-25 (2015). [Link]
-
K. Soda, et al., Structural Insight into TNIK Inhibition. International Journal of Molecular Sciences23 , 13010 (2022). [Link]
-
P. Kollman, et al., The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery10 , 461-470 (2015). [Link]
-
A. V. T. D. Bui, et al., Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of Computer-Aided Molecular Design22 , 593-603 (2008). [Link]
-
RCSB Protein Data Bank, PDB ID: 5CWZ. [Link]
-
D. B. Kitchen, H. Decornez, J. R. Furr, J. Bajorath, Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery3 , 935-949 (2004). [Link]
-
A. V. Kufareva, R. Abagyan, Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry51 , 7921-7932 (2008). [Link]
Sources
- 1. Structural Insight into TNIK Inhibition [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visual Molecular Dynamics - Wikipedia [en.wikipedia.org]
- 4. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. GROMACS Tutorials [mdtutorials.com]
- 13. Visual Molecular Dynamics (VMD) [it.kaust.edu.sa]
- 14. VMD: visual molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peng-lab.org [peng-lab.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Derivatives
Introduction: The Therapeutic Potential of the Benzo[f]oxazepinone Scaffold
The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique seven-membered ring structure, fused to a benzene ring, provides a three-dimensional conformation that is ideal for interacting with a variety of biological targets. The bromo-substitution at the 7-position offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities. They have been identified as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a key target in the Wnt/β-catenin signaling pathway implicated in colorectal cancer.[3] Furthermore, modifications to this core have yielded powerful Rho-associated protein kinase (ROCK) inhibitors for the treatment of glaucoma and compounds with promising anticonvulsant and hypnotic properties.[4][5][6] The diverse biological profile of these compounds underscores the importance of robust and efficient synthetic methodologies to access a wide array of analogues for further investigation.[7][8]
This guide provides a detailed overview of a primary synthetic strategy for constructing the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one core, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Strategic Analysis: Constructing the Seven-Membered Ring
The central challenge in synthesizing the benzo[f]oxazepinone system lies in the efficient formation of the seven-membered heterocyclic ring. The most logical and widely adopted strategies involve an intramolecular cyclization to form either the C-N amide bond or the C-O ether bond. Among these, the intramolecular palladium-catalyzed C-N cross-coupling, known as the Buchwald-Hartwig amination, has emerged as a superior method.[2][9]
The Buchwald-Hartwig reaction offers significant advantages over classical methods like the Ullmann condensation, including milder reaction conditions, broader substrate scope, higher functional group tolerance, and the use of catalytic amounts of a transition metal.[9][10] This approach allows for the late-stage formation of the critical C-N bond, providing a convergent and flexible route to the target scaffold.
Below is a generalized workflow for this synthetic approach.
Figure 1: General workflow for the synthesis of the target scaffold.
Catalytic Mechanism: The Buchwald-Hartwig Amination Cycle
The key to the successful synthesis is the intramolecular Buchwald-Hartwig amination. This reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.
Causality Behind Component Selection:
-
Palladium(0) Pre-catalyst: A Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used. The Pd(0) species is the active catalyst that enters the cycle.[11]
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[9]
-
Base: A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the amide nitrogen, forming the palladium amide intermediate necessary for reductive elimination.[11]
-
Solvent: Anhydrous, high-boiling aprotic solvents like toluene or 1,4-dioxane are used to ensure solubility and prevent catalyst deactivation by water.[2]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a representative synthesis of the core scaffold, starting from 2-amino-4-bromophenol.
PART A: Synthesis of the Cyclization Precursor
Step 1: N-Alkylation of 2-Amino-4-bromophenol
-
Rationale: This step introduces the two-carbon linker that will form part of the oxazepine ring. A protecting group on the hydroxyl function of ethylene glycol is used to prevent side reactions.
-
Procedure:
-
To a solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the THP-protected intermediate.
-
Step 2: N-Acylation with Chloroacetyl Chloride
-
Rationale: This step introduces the carbonyl group and the chloro-substituent required for the subsequent cyclization. The reaction is performed at low temperature to control the reactivity of the acyl chloride.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the N-acylated product, which is often used in the next step without further purification.
-
Step 3: Deprotection of the Hydroxyl Group
-
Rationale: Removal of the THP protecting group is necessary to liberate the free primary amine for the key cyclization step. Acidic conditions are used for this deprotection.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of methanol and 4M HCl (4:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Neutralize the reaction mixture carefully with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) to afford the cyclization precursor: N-(5-bromo-2-(2-hydroxyethoxy)phenyl)-2-chloroacetamide.
-
PART B: Intramolecular Cyclization and Final Product Formation
Step 4: Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
Rationale: This is the key ring-forming step via an intramolecular Buchwald-Hartwig amination. The choice of catalyst, ligand, and base is critical for achieving a high yield.
-
Procedure:
-
To an oven-dried Schlenk flask, add the precursor from Step 3 (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.10 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final product, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one .
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base essential for deprotonating the amide.[11] |
| Solvent | Toluene | Anhydrous, high-boiling solvent to maintain reaction temperature and prevent catalyst deactivation.[2] |
| Temperature | 110 °C | Provides sufficient thermal energy to overcome the activation barrier for the C-N bond formation. |
| Atmosphere | Inert (Ar/N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Table 1: Optimized conditions for the intramolecular Buchwald-Hartwig cyclization.
Characterization and Validation
The identity and purity of the synthesized 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (C₉H₈BrNO₂, MW: 242.07 g/mol ) should be confirmed using standard analytical techniques.[12]
-
¹H NMR: Expect characteristic signals for the aromatic protons, the two methylene groups of the oxazepine ring (-O-CH₂-CH₂-N-), and the NH proton.
-
¹³C NMR: Expect signals corresponding to the 9 carbon atoms, including the carbonyl carbon (~165-170 ppm) and the aromatic carbons.
-
Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the molecule, confirming its elemental composition.
-
Purity (HPLC): Purity should be assessed by HPLC, typically aiming for >95% for use in biological assays.
Conclusion and Future Directions
The protocol detailed above, centered around a key intramolecular Buchwald-Hartwig amination, provides a reliable and efficient pathway to the valuable 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold. The bromine atom at the 7-position serves as a strategic point for diversification. Using subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination), a diverse library of derivatives can be generated. This enables extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets, from cancer to glaucoma.[3][4] The robustness of this synthetic strategy is therefore paramount to advancing drug discovery programs based on this versatile molecular framework.
References
-
Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. Available at: [Link]12]oxazepine_Derivatives_via_a_Double_Ullmann_Coupling_Reaction
-
Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. Available at: [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. Available at: [Link]12]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][4]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][4]oxazolo[3,2-d][1][2]oxazepine Derivatives. SciELO. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives. ResearchGate. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1][2]thiazepin-4(5H)-one. ResearchGate. Available at: [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC. Available at: [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. Available at: [Link]12]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma
-
Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - African Journal of Biomedical Research. African Journal of Biomedical Research. Available at: [Link]
-
Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. PubMed. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Chemical Review and Letters. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
Application Note: Quantitative Analysis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Abstract: This document provides a comprehensive guide to the quantitative analysis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a key heterocyclic building block in pharmaceutical research and development.[1][2] Recognizing the critical need for accurate quantification in drug discovery, process chemistry, and quality control, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This note details the rationale for method selection, provides step-by-step experimental protocols, and outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3][4] The protocols are designed to be self-validating, ensuring trustworthiness and scientific rigor for researchers, scientists, and drug development professionals.
Introduction and Analyte Profile
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is an organic compound featuring a benzoxazepine core structure. Such heterocyclic motifs are of significant interest in medicinal chemistry. Accurate and precise quantification is paramount for determining purity, assessing stability, and for pharmacokinetic studies.
Analyte Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 5755-05-5 | [1] |
| Molecular Formula | C₉H₈BrNO₂ | [1] |
| Molecular Weight | 242.07 g/mol | [1] |
| Structure | A bicyclic structure containing a brominated benzene ring fused to an oxazepine ring. | |
Rationale for Analytical Method Selection
The choice of an analytical method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. For 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, three primary techniques are proposed, each offering distinct advantages.
-
HPLC-UV: This is the workhorse of pharmaceutical analysis. Given the analyte's aromatic rings, it is expected to have a strong UV chromophore, making it ideal for routine purity assessments and content uniformity testing where concentration levels are relatively high. It is robust, cost-effective, and widely available.[5][6]
-
LC-MS/MS: This method offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., quantifying the compound in plasma or tissue) or for detecting trace-level impurities and degradation products.[7][8][9] The combination of chromatographic separation with mass-based detection provides a high degree of confidence in analyte identification and quantification.[10][11]
-
GC-MS: The presence of a bromine atom and the compound's relatively low molecular weight suggest it may be sufficiently volatile and thermally stable for GC-MS analysis.[12][13] This technique is highly effective for separating volatile organic compounds and offers excellent structural information from mass spectra.[14]
Caption: General analytical workflow for the quantification of the target analyte.
Protocol 1: Quantification by HPLC-UV
This protocol is designed for assay and purity determination in drug substance or formulated product.
3.1. Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate, Water (HPLC grade).
-
0.45 µm syringe filters.
3.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | Buffered aqueous phase to ensure consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | Gradient elution ensures separation from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[15] |
| Column Temp. | 30 °C | Controlled temperature minimizes retention time drift. |
| Detection λ | 245 nm (or determined by UV scan) | Wavelength selected for maximal absorbance of the analyte, enhancing sensitivity. |
| Injection Vol. | 10 µL | |
3.3. Standard and Sample Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh 25 mg of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution (Target concentration ~25 µg/mL): Accurately weigh a quantity of the sample powder equivalent to ~2.5 mg of the active compound into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, dilute to volume, and mix.
-
Filter all solutions through a 0.45 µm filter before injection.
3.4. System Suitability Before analysis, inject the 25 µg/mL working standard five times. The results must meet the following criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Protocol 2: Quantification by LC-MS/MS
This high-sensitivity method is ideal for bioanalytical applications or trace analysis.
4.1. Instrumentation and Consumables
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade), Formic Acid, Water (LC-MS grade).
-
Internal Standard (IS): A structurally similar, stable-isotope labeled analog is ideal. If unavailable, a compound like carbamazepine could be evaluated.
4.2. LC and MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 0-5 min: 10-95% B; 5-6 min: 95% B; 6.1-8 min: 10% B | A fast gradient suitable for a shorter UHPLC column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography. |
| Ionization Mode | ESI Positive | The oxazepine structure contains nitrogen and oxygen atoms likely to be protonated. |
| MRM Transitions | Analyte: 242.0 -> [Product Ion]*; IS: [Parent Ion] -> [Product Ion] | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[9] |
| Source Params. | Optimized for specific instrument (e.g., Capillary Voltage: 3.5 kV) | Instrument-specific tuning is required for optimal signal. |
*Note: The exact product ions must be determined experimentally by infusing a standard solution and performing a product ion scan on the protonated parent molecule [M+H]⁺ (m/z 242.0 for the ⁷⁹Br isotope and 244.0 for the ⁸¹Br isotope).
Caption: Workflow for LC-MS/MS analysis using MRM mode.
4.3. Standard and Sample Preparation This protocol requires a more rigorous sample clean-up, especially for biological matrices.
-
Stock and Working Standards: Prepare as in the HPLC-UV method, but at lower concentrations (e.g., stock at 100 µg/mL, calibration curve from 0.1 to 100 ng/mL).
-
Sample Preparation (e.g., from Plasma): a. To 100 µL of plasma sample, add 20 µL of Internal Standard working solution (e.g., at 500 ng/mL). b. Add 300 µL of cold acetonitrile (protein precipitation). c. Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for injection.
Protocol 3: Quantification by GC-MS
This method serves as a valuable alternative, particularly for confirming identity via mass spectral library matching.
5.1. Instrumentation and Consumables
-
GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
-
Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas), Ethyl Acetate (GC grade).
5.2. GC and MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | For maximizing sensitivity at lower concentrations. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Temperature program designed to elute the analyte with good peak shape. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50 - 350 amu | Covers the molecular ion and expected fragments. |
| Quantitation | Selected Ion Monitoring (SIM) of key ions (e.g., m/z 241, 243) | SIM mode enhances sensitivity and selectivity compared to a full scan. |
Analytical Method Validation Protocol
A developed method is not suitable for routine use until it has been validated.[16] Validation demonstrates that the analytical procedure is fit for its intended purpose.[17] The following parameters must be assessed according to ICH Q2(R2) guidelines.[18][19]
Caption: Key parameters for analytical method validation as per ICH guidelines.
6.1. Experimental Validation Plan
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and known impurities. Spike analyte into matrix to prove peak is free from interference. | The analyte peak should be well-resolved from other components (Resolution > 2). No significant peaks at the analyte retention time in blanks.[17] |
| Linearity | Analyze a minimum of 5 concentrations across the proposed range in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision within the lower and upper concentration limits. | As per linearity, accuracy, and precision. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate.[16] | Mean recovery should be 98.0% - 102.0%. |
| Precision | Repeatability: 6 replicate analyses at 100% of target concentration. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. Overall RSD for intermediate precision should also be within acceptable limits. |
| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or from the standard deviation of the response and the slope of the calibration curve. | LOQ must be demonstrated with acceptable accuracy and precision. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%).[16] | System suitability criteria must be met, and results should not be significantly affected. |
Conclusion
This application note provides a comprehensive framework for the robust and reliable quantification of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be based on the specific application requirements for sensitivity, selectivity, and sample matrix. The successful implementation and validation of these methods following the outlined protocols will ensure high-quality, reproducible data essential for advancing pharmaceutical development programs.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Mathebula, N. et al. (2020). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). PMC - NIH. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Quarles, C. D. et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
-
Gu, M. et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
-
News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Shen, L. et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]
-
Mocerino, M. et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. ACS Publications. [Link]
-
Ochiai, N. et al. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. [Link]
-
Hashimoto, S. et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. [Link]
-
Khoubnasabjafari, M. et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. PMC - NIH. [Link]
-
El Mahjoub, A. & Staub, C. (2001). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link]
-
Putri, G. N. et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. [Link]
-
Jaber, A. M. Y. et al. (2007). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC - PubMed Central. [Link]
-
Singh, P. et al. (2015). Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation. [Link]
-
Zhang, M. et al. (2022). Discovery of 3,4-Dihydrobenzo[ f][18][20]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. [Link]
Sources
- 1. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 2. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. technologynetworks.com [technologynetworks.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. fda.gov [fda.gov]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in vitro assay protocols
An Application Guide to the In Vitro Assay Development for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Authored by a Senior Application Scientist
Abstract
The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for potent inhibitors of various protein kinases, including Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated coiled-coil-containing kinases (ROCKs).[3][4][5] This application note provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one . We present a strategic, multi-tiered approach beginning with fundamental compound handling, proceeding to robust biochemical assays against high-value target classes—protein kinases and Poly(ADP-ribose) polymerase (PARP)—and culminating in essential cell-based assays to determine cellular engagement and functional outcomes. The protocols herein are designed to be self-validating and provide the causal logic behind experimental choices, empowering researchers to generate high-quality, reproducible data for this promising compound.
Compound Profile and Handling
Accurate and consistent compound handling is the foundation of reproducible in vitro data. Before commencing any biological assay, it is critical to characterize and prepare the test article appropriately.
Table 1: Physicochemical Properties of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
| Property | Value | Source |
| CAS Number | 5755-05-5 | [6] |
| Molecular Formula | C₉H₈BrNO₂ | [6] |
| Molecular Weight | 242.07 g/mol | [6] |
| Purity | >98% (Recommended) | [6] |
| Appearance | Solid (Typical) | - |
Protocol 1.1: Stock Solution Preparation
Expertise & Experience: The majority of small organic molecules exhibit limited aqueous solubility. Therefore, high-concentration stock solutions are typically prepared in an organic solvent, most commonly 100% dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay must be carefully controlled, as levels above 1% can significantly impact enzyme activity and cell viability.
Materials:
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (powder form)
-
Anhydrous DMSO, cell culture grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out a precise amount of the compound (e.g., 2.42 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration. For 2.42 mg, adding 1.0 mL of DMSO will yield a 10 mM stock solution.
-
Solubilization: Vortex the solution vigorously for 2-5 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect for any undissolved particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Table 2: Example Stock Solution Calculation
| Desired Stock Conc. | Compound Mass | DMSO Volume |
| 10 mM | 2.42 mg | 1.0 mL |
| 20 mM | 4.84 mg | 1.0 mL |
| 50 mM | 12.10 mg | 1.0 mL |
Tier 1: Biochemical Assays for Target Identification
The initial step in characterizing a novel compound is to assess its activity against logical, high-value biochemical targets. Based on the known activity of the core scaffold, protein kinases are a primary hypothesis. Additionally, given the prevalence of heterocyclic structures in DNA damage repair (DDR) inhibitors, Poly(ADP-ribose) polymerase 1 (PARP1) represents a valuable secondary target class.[8]
Kinase Inhibition Screening
Authoritative Grounding: The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold has been successfully utilized to develop potent inhibitors of the TNIK kinase, which is implicated in the Wnt/β-catenin signaling pathway crucial in colorectal cancer.[3][4] This provides a strong rationale for prioritizing a general kinase assay as the primary screen.
Protocol 2.1: Universal Kinase Activity Assay (Luminescence-Based)
This protocol describes a universal method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. A decrease in ADP production signifies inhibition.
Materials:
-
Recombinant human kinase (e.g., TNIK, ROCK1)
-
Kinase-specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one stock solution in DMSO. Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction (5 µL total volume):
-
Add 2 µL of a 2.5X kinase solution prepared in assay buffer.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP/Substrate solution.
-
Trustworthiness: The final DMSO concentration should be kept constant across all wells, typically ≤1%. The ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the high (DMSO only) and low (no enzyme) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
PARP1 Inhibition Screening
Authoritative Grounding: Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA single-strand break repair.[8] Its inhibition is a clinically validated anti-cancer strategy.[9][10] Fluorescence Polarization (FP) is a powerful, homogeneous assay format for studying PARP1 inhibition.[2][11][12]
Protocol 2.2: PARP1 Competitive Binding Assay (Fluorescence Polarization)
This protocol measures the ability of a test compound to displace a fluorescently labeled PARP1 inhibitor (a probe) from the enzyme's active site.[1] Displacement of the large probe results in it tumbling more rapidly in solution, causing a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP1 inhibitor probe (e.g., an Olaparib-FITC conjugate)
-
PARP1 Assay Buffer
-
Known PARP1 inhibitor for positive control (e.g., Olaparib)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add 1 µL to the assay plate, as described in Protocol 2.1. Include DMSO-only (high FP) and positive control inhibitor (low FP) wells.
-
Reagent Addition (20 µL total volume):
-
Prepare a 2X PARP1 enzyme solution in assay buffer. Add 10 µL to each well.
-
Prepare a 2X fluorescent probe solution in assay buffer. Add 10 µL to each well.
-
Expertise & Experience: The order of addition can be critical. Pre-incubating the enzyme with the test compound for 15-30 minutes before adding the fluorescent probe can increase the sensitivity for slow-binding inhibitors.
-
-
Incubation: Mix the plate gently on an orbital shaker. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (FP) in millipolarization units (mP). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation / 535 nm emission for FITC).
-
Data Analysis:
-
Calculate the percent inhibition based on the dynamic range set by the high and low FP controls.
-
Plot the data and determine the IC₅₀ value as described for the kinase assay.
-
Tier 2: Cell-Based Assays for Functional Validation
Positive results from biochemical assays must be validated in a cellular context to assess membrane permeability, target engagement, and the ultimate effect on cell fate.
Protocol 3.1: Cell Viability Assay
Trustworthiness: This assay is a cornerstone of drug discovery, providing a functional readout of a compound's overall cellular impact. It is essential for determining if biochemical inhibition translates to a desired cellular phenotype (e.g., anti-proliferative effects).[13]
Materials:
-
Human cancer cell line (e.g., HCT116 for TNIK, HeLa for PARP1)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Clear, flat-bottom 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for 72 hours (or other desired time point) at 37°C, 5% CO₂.
-
Signal Development: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
Data Analysis: Normalize the data to DMSO-treated controls and calculate the cellular IC₅₀ value.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Experience: An IC₅₀ value from a viability assay does not prove that the compound is acting through the intended target. CETSA provides direct evidence of target engagement in an intact cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Materials:
-
Cultured cells treated with the test compound or DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge for separating protein fractions
-
SDS-PAGE and Western Blotting equipment
-
Primary antibody specific to the target protein (e.g., anti-TNIK or anti-PARP1)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x the biochemical IC₅₀) or DMSO for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a reference.
-
Lysis and Clarification: Lyse the cells (e.g., via three rapid freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature for both the DMSO- and compound-treated samples using Western Blot.
-
Data Interpretation: A successful target-binding compound will result in a "thermal shift," where the target protein remains soluble at higher temperatures compared to the DMSO control.
Data Summary and Interpretation
All quantitative data should be collated to build a comprehensive profile of the compound.
Table 3: Hypothetical Data Summary for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀) |
| Biochemical | TNIK Kinase | % Inhibition | 0.5 µM |
| Biochemical | PARP1 (FP) | % Inhibition | > 50 µM |
| Cell-Based | HCT116 Cells | Cell Viability | 2.5 µM |
| Cell-Based | HCT116 Cells | CETSA (TNIK) | Positive Thermal Shift |
Interpretation: The hypothetical data above would suggest that 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a potent and selective inhibitor of TNIK kinase. The low micromolar activity in the cell viability assay, combined with a positive CETSA result, strongly indicates that the compound enters cells, engages its intended target, and elicits an anti-proliferative response. The lack of activity against PARP1 suggests selectivity.
References
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
-
Kuznetsova, A. A., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. PubMed. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]
-
Zandarashvili, L., et al. A high-throughput (HT) fluorescent polarization (FP) assay to detect allosteric PARP-1 inhibitors. ResearchGate. [Link]
-
Simbirskiy, S., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
-
Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH. [Link]
-
Assay-Protocol.com. PARP - Assay-Protocol. Assay-Protocol.com. [Link]
-
BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. [Link]
-
Pacher, P., & Cuzzocrea, S. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH. [Link]
-
Hopkins, T. A., et al. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... ResearchGate. [Link]
-
Marrero-Berrios, I., et al. (2017). In vitro analysis of PARP inhibitor nanoformulations. PMC - NIH. [Link]
-
Vitas-M Laboratory. 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. Vitas-M Laboratory. [Link]
-
NLM Dataset Catalog. Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)‑one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. NLM Dataset Catalog. [Link]
-
Wang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. [Link]
-
PubChem. 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. PubChem. [Link]
-
Wang, Y., et al. Discovery of 3,4-Dihydrobenzo[ f ][1][2]oxazepin-5(2 H )-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. ResearchGate. [Link]
-
ResearchGate. Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. [Link]
-
ResearchGate. Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. [Link]
-
Cenmed Enterprises. 7 Bromo 3,4 Dihydro 1H Benzo[B]Azepin 5(2H) One. Cenmed Enterprises. [Link]
-
Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. [Link]
-
Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][2]thiazepin-4(5 H )-one. ResearchGate. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 7. 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | Drug Metabolite | 62659-65-8 | Invivochem [invivochem.com]
- 8. PARP assay [assay-protocol.com]
- 9. benchchem.com [benchchem.com]
- 10. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one as a Novel ROCK Inhibitor for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Glaucoma and the Rise of ROCK Inhibitors
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve.[1] A primary modifiable risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1] Current therapeutic strategies primarily focus on lowering IOP by either reducing the production of aqueous humor or increasing its outflow through the uveoscleral pathway. However, a significant portion of patients still experience disease progression despite these treatments, highlighting the need for novel therapeutic approaches that target the conventional outflow pathway, which is the primary site of resistance in glaucomatous eyes.
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as a promising new class of therapeutics for glaucoma.[1][2] These agents directly target the trabecular meshwork (TM), the tissue responsible for regulating aqueous humor outflow. By inhibiting ROCK, these compounds induce relaxation of the TM cells, leading to an increase in the facility of aqueous humor outflow and a subsequent reduction in IOP.[1][2] Beyond their IOP-lowering effects, ROCK inhibitors have also been shown to possess neuroprotective properties, potentially offering a dual mechanism of action for the management of glaucoma.[1]
A Novel Scaffold: 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one Derivatives
Recent drug discovery efforts have identified a novel class of potent ROCK inhibitors based on the 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one scaffold.[1][2] Structure-activity relationship (SAR) studies of this series have led to the discovery of compounds with significant inhibitory activity against both ROCK I and ROCK II isoforms.[1][2] One notable compound from this class, designated 12b in the literature, demonstrated IC50 values of 93 nM and 3 nM against ROCK I and ROCK II, respectively.[1][2] Furthermore, this compound exhibited a substantial IOP-lowering effect of 34.3% in an ocular normotensive animal model, with no significant signs of hyperemia, a common side effect of other ROCK inhibitors.[1][2]
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one represents a key analog within this promising class of molecules. Its evaluation as a ROCK inhibitor is critical for further elucidating the therapeutic potential of this chemical series for glaucoma. These application notes provide detailed protocols for the comprehensive in vitro and in vivo assessment of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and related compounds.
Mechanism of Action: The Rho/ROCK Signaling Pathway in the Trabecular Meshwork
The Rho/ROCK signaling pathway is a critical regulator of cellular tension and contractility in the trabecular meshwork. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates downstream targets, leading to an increase in actin-myosin contractility and the formation of stress fibers. This increased contractility of TM cells contributes to the stiffening of the tissue and increased resistance to aqueous humor outflow, resulting in elevated IOP.
ROCK inhibitors, such as those derived from the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold, act by competitively binding to the ATP-binding pocket of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This leads to the disassembly of actin stress fibers, relaxation of TM cells, and a subsequent increase in aqueous humor outflow facility.
Caption: The Rho/ROCK signaling pathway in the trabecular meshwork and the inhibitory action of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Experimental Protocols
Part 1: In Vitro Evaluation
1.1. Biochemical ROCK Kinase Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myosin phosphatase target subunit 1 (MYPT1) coated 96-well plates
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in kinase reaction buffer.
-
Add 25 µL of the diluted compound or vehicle (DMSO) to the MYPT1-coated wells.
-
Add 25 µL of ROCK1 or ROCK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the wells three times with wash buffer (e.g., TBS with 0.05% Tween-20).
-
Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
1.2. Human Trabecular Meshwork (HTM) Cell-Based Assays
These assays evaluate the cellular effects of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one on primary human trabecular meshwork cells.
1.2.1. Cytoskeletal Staining
Materials:
-
Primary HTM cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed HTM cells on glass coverslips in a 24-well plate and grow to confluence.
-
Treat the cells with various concentrations of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one or vehicle for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin for 30 minutes.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Observe changes in cell morphology and the organization of the actin cytoskeleton. ROCK inhibition is expected to cause a reduction in stress fibers and a more rounded cell morphology.[3][4]
1.2.2. Transendothelial Electrical Resistance (TEER) Assay
This assay measures the integrity of the HTM cell monolayer, which is an in vitro model for trabecular meshwork barrier function. ROCK inhibitors are expected to decrease TEER, indicating increased permeability.[5][6]
Materials:
-
Primary HTM cells
-
Transwell inserts with a porous membrane
-
Cell culture medium
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
TEER measurement system (e.g., EVOM2)
Procedure:
-
Seed HTM cells on the Transwell inserts and allow them to form a confluent monolayer.
-
Measure the baseline TEER of the monolayer.
-
Treat the cells with various concentrations of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one or vehicle.
-
Measure the TEER at various time points post-treatment.
-
Calculate the change in TEER relative to the baseline and vehicle-treated controls.
Part 2: In Vivo Evaluation
2.1. Steroid-Induced Ocular Hypertension Model in Rabbits
This model is used to evaluate the IOP-lowering efficacy of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in a hypertensive state.[7][8]
Animals:
-
New Zealand White rabbits
Materials:
-
Betamethasone suspension
-
Topical anesthetic (e.g., proparacaine)
-
Tonometer (e.g., Tono-Pen)
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one formulated as an ophthalmic solution
Procedure:
-
Measure the baseline IOP of both eyes for each rabbit.
-
Induce ocular hypertension in one eye by weekly sub-conjunctival injections of betamethasone suspension. The contralateral eye serves as a control.
-
Monitor the IOP of both eyes weekly until a stable elevation in the treated eye is achieved (typically >5 mmHg above baseline).
-
Once ocular hypertension is established, administer a single drop of the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one ophthalmic solution or vehicle to the hypertensive eye.
-
Measure the IOP at various time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Calculate the mean change in IOP from baseline for both the treated and vehicle control groups.
Caption: Workflow for the in vivo evaluation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in a rabbit model of ocular hypertension.
2.2. Aqueous Humor Outflow Facility Measurement
This ex vivo method directly measures the effect of the compound on the ease of fluid drainage from the eye.
Materials:
-
Enucleated porcine or human eyes
-
Perfusion system with a pressure transducer and flow meter
-
Perfusion medium (e.g., DMEM)
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Procedure:
-
Cannulate the anterior chamber of the enucleated eye with two needles, one connected to a pressure transducer and the other to a fluid reservoir.
-
Perfuse the eye with the medium at a constant pressure and measure the baseline flow rate to determine the outflow facility.
-
Switch to a perfusion medium containing a known concentration of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
-
Continue to perfuse and measure the flow rate at the same constant pressure.
-
Calculate the change in outflow facility induced by the compound.
Data Presentation and Interpretation
| Assay | Parameter Measured | Expected Outcome for an Effective ROCK Inhibitor |
| Biochemical Kinase Assay | IC50 (nM) | Low nanomolar IC50 values for ROCK1 and ROCK2. |
| HTM Cytoskeletal Staining | Cell morphology, actin stress fibers | Disruption of actin stress fibers and cell rounding. |
| TEER Assay | Transendothelial Electrical Resistance (Ω·cm²) | Decrease in TEER, indicating increased permeability. |
| Ocular Hypertension Model | Intraocular Pressure (mmHg) | Significant reduction in IOP compared to vehicle control. |
| Outflow Facility Measurement | Outflow Facility (µL/min/mmHg) | Increase in aqueous humor outflow facility. |
Conclusion
The 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one scaffold represents a novel and promising class of ROCK inhibitors for the treatment of glaucoma. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and related analogs. Through systematic in vitro and in vivo testing, researchers can thoroughly characterize the potency, efficacy, and mechanism of action of these compounds, paving the way for the development of new and improved therapies for glaucoma.
References
-
[Discovery of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma.]([Link])
-
[Discovery of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Effects of Trabecular Meshwork Outflow Drugs on the Permeability and Nitric Oxide Production in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. ijisrt.com [ijisrt.com]
The Strategic Deployment of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in Modern Medicinal Chemistry
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold has emerged as a privileged structure in contemporary drug discovery. Its inherent chemical tractability, coupled with the diverse pharmacological activities exhibited by its derivatives, positions it as a valuable starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this versatile chemical entity, tailored for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Benzoxazepinone Core - A Scaffold of Therapeutic Promise
The benzoxazepinone core is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its conformational flexibility and ability to present substituents in a well-defined three-dimensional space. This allows for effective interaction with a variety of biological targets. The strategic incorporation of a bromine atom at the 7-position of the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one ring system provides a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This feature enables the rapid generation of extensive chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug optimization.
Derivatives of this scaffold have shown significant promise in targeting key signaling pathways implicated in a range of pathologies, from oncology to ophthalmology. This document will focus on two prominent examples: the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors for the treatment of colorectal cancer and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors for glaucoma.
Synthesis of the Core Scaffold: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
While a specific, detailed, and publicly available protocol for the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one from simple starting materials is not extensively documented in peer-reviewed literature, its synthesis can be conceptualized through established methods for analogous benzoxazepinone structures. A plausible synthetic route would likely involve the cyclization of a suitably substituted 2-aminophenol derivative.
Conceptual Synthetic Workflow:
A conceptual synthetic workflow for the core scaffold.
Researchers are advised to consult commercial suppliers for the availability of this starting material[1][2] or adapt known procedures for similar heterocyclic systems, which often involve multi-step sequences.
Synthetic Diversification: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is the key to unlocking the therapeutic potential of the benzoxazepinone scaffold. It serves as an excellent electrophilic partner in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl moieties at the 7-position, which is crucial for probing the binding pockets of target proteins.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki coupling of aryl bromides.[3][4][5]
Materials:
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling:
A typical workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for introducing nitrogen-containing substituents, which can significantly impact a molecule's physicochemical properties and biological activity.[6][7][8][9]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on well-established procedures for the palladium-catalyzed amination of aryl bromides.[6][7][10]
Materials:
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and the anhydrous solvent.
-
Add the amine substrate.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Colorectal Cancer: Targeting the TNIK Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer (CRC), often due to mutations in the APC gene.[6] TNIK has been identified as a crucial downstream effector in this pathway, making it an attractive therapeutic target.[6] Inhibitors based on the 3,4-dihydrobenzo[f][6][11]oxazepin-5(2H)-one scaffold have demonstrated potent and selective inhibition of TNIK.[12]
TNIK Signaling Pathway in Colorectal Cancer:
Simplified TNIK signaling pathway in colorectal cancer and the point of intervention.
Structure-Activity Relationship (SAR) Insights for TNIK Inhibitors:
| Compound ID | R Group at 7-position | TNIK IC₅₀ (µM) | Reference |
| 21k | 4-(Dimethylamino)phenyl | 0.026 ± 0.008 | [12] |
| 21j | 4-Morpholinophenyl | 0.045 ± 0.012 | [12] |
| 21a | Phenyl | >10 | [12] |
| 21d | 4-Methoxyphenyl | 0.13 ± 0.02 | [12] |
This table summarizes key SAR data for TNIK inhibitors based on the 3,4-dihydrobenzo[f][6][11]oxazepin-5(2H)-one scaffold.
The data clearly indicates that substitution at the 7-position with specific aryl groups containing basic amine functionalities, introduced via Suzuki coupling, significantly enhances the inhibitory potency against TNIK.
Application in Glaucoma: Targeting the ROCK Signaling Pathway
Glaucoma, a leading cause of irreversible blindness, is often associated with increased intraocular pressure (IOP). The Rho/ROCK signaling pathway plays a critical role in regulating aqueous humor outflow through the trabecular meshwork of the eye.[11][13] Inhibition of ROCK leads to relaxation of the trabecular meshwork, increased aqueous humor outflow, and consequently, a reduction in IOP.[11][13] Derivatives of 3,4-dihydrobenzo[f][6][11]oxazepin-5(2H)-one have been identified as potent ROCK inhibitors.[11][13]
ROCK Signaling Pathway in Glaucoma:
Simplified ROCK signaling pathway in the trabecular meshwork and the therapeutic intervention point.
Structure-Activity Relationship (SAR) Insights for ROCK Inhibitors:
| Compound ID | R Group at 7-position | ROCK I IC₅₀ (nM) | ROCK II IC₅₀ (nM) | Reference |
| 12b | 1H-Indazol-5-yl | 93 | 3 | [13] |
| 12a | Phenyl | >1000 | >1000 | [13] |
| 12c | Pyridin-3-yl | 280 | 15 | [13] |
| 12d | 1H-Indol-5-yl | 150 | 8 | [13] |
This table presents a selection of SAR data for ROCK inhibitors derived from the 3,4-dihydrobenzo[f][6][11]oxazepin-5(2H)-one scaffold.
The SAR for ROCK inhibitors highlights the importance of specific heteroaromatic substituents at the 7-position, which can be readily installed using the Suzuki-Miyaura coupling protocol.
Conclusion and Future Perspectives
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its amenability to diversification through robust and well-established cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of pharmacological activity against a range of important therapeutic targets. The successful development of potent and selective TNIK and ROCK inhibitors from this scaffold underscores its potential. Future research in this area will likely focus on further optimization of pharmacokinetic and pharmacodynamic properties, as well as the exploration of this scaffold against other disease-relevant targets. The protocols and insights provided herein are intended to serve as a valuable resource for researchers aiming to leverage the potential of this promising chemical entity in their drug discovery endeavors.
References
-
[Discovery of 3,4-dihydrobenzo[f][6][11]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma.]([Link])
-
[Discovery of 3,4-dihydrobenzo[f][6][11]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma.]([Link])
-
[Discovery of 3,4-Dihydrobenzo[ f][6][11]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects.]([Link])
-
[Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][6][11]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents.]([Link])
-
[Base-Promoted Synthesis of Multisubstituted Benzo[b][6][11]oxazepines.]([Link])
-
[1,5-Dihydro-benzo[e][6][11]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators.]([Link])
-
[7-aryl 1,5-dihydro-benzo[e][6][11]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists.]([Link])
Sources
- 1. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 2. 7-Bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one 95% | CAS: 5755-05-5 | AChemBlock [try.achemblock.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one for Anticonvulsant and Hypnotic Potential
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one as a potential anticonvulsant and hypnotic agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation.
Introduction and Rationale
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one belongs to the benzoxazepine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The fusion of a benzene ring with an oxazepine ring creates a privileged scaffold that can interact with a range of biological targets within the central nervous system (CNS).
The rationale for investigating this specific compound stems from the known CNS-depressant properties of related benzodiazepines and other benzoxazepine derivatives, which are widely used as anxiolytics, sedatives, anticonvulsants, and hypnotics.[1][2] The introduction of a bromine atom at the 7-position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing potency and bioavailability. A study on 7-substituted-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-ones has previously indicated their potential as anticonvulsant and hypnotic agents, providing a strong basis for the detailed investigation of this specific analogue.[5]
This guide will detail the necessary preclinical models to ascertain the compound's efficacy and preliminary safety profile, focusing on two widely accepted and clinically validated animal models for anticonvulsant screening: the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[3][6] Additionally, protocols for evaluating hypnotic activity through the potentiation of pentobarbital-induced sleep in rodents are provided.[7][8][9]
Compound Profile: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
| Property | Value | Source |
| CAS Number | 5755-05-5 | [10] |
| Molecular Formula | C₉H₈BrNO₂ | [10] |
| Molecular Weight | 242.07 g/mol | [10] |
| Appearance | (To be determined experimentally) | |
| Solubility | (To be determined experimentally, crucial for vehicle selection) | |
| Purity | >98% (Recommended for in vivo studies) | [10] |
Preclinical Anticonvulsant Evaluation
The initial screening for anticonvulsant activity will employ two primary models to identify the compound's potential efficacy against different seizure types. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.[3][6][11]
Maximal Electroshock (MES) Induced Seizure Model
Rationale: The MES test identifies compounds that prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures.[3][4]
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening protocol.
Protocol:
-
Animals: Use male Swiss albino mice (18-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Standard drug (e.g., Phenytoin at 25 mg/kg), and Test compound (at least three dose levels, e.g., 25, 50, 100 mg/kg).
-
Drug Administration: Administer the test compound, standard, or vehicle intraperitoneally (i.p.). The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
Pre-treatment Time: After a pre-determined time (e.g., 30 or 60 minutes), induce seizures.
-
Seizure Induction: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the hind limb tonic extension (HLTE) phase. The absence of HLTE is considered protection.
-
Data Analysis: Calculate the percentage of protection in each group. Determine the median effective dose (ED₅₀) using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Induced Seizure Model
Rationale: The scPTZ model is used to identify compounds that can raise the seizure threshold, which is characteristic of drugs effective against myoclonic and absence seizures.[3][6][12]
Protocol:
-
Animals and Grouping: Follow the same initial steps as in the MES model. The standard drug for this model is typically Diazepam (e.g., 4 mg/kg).
-
Drug Administration: Administer the test compound, standard, or vehicle i.p.
-
Pre-treatment Time: After the pre-treatment period (e.g., 30 or 60 minutes), induce seizures.
-
Seizure Induction: Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Immediately place the animals in individual observation chambers and observe for 30 minutes for the onset of clonic convulsions (forelimb clonus lasting for at least 5 seconds). Record the latency to the first convulsion and the percentage of animals protected from seizures.
-
Data Analysis: Compare the latency to convulsion and the percentage of protection between the treated and control groups. Calculate the ED₅₀ for protection against clonic seizures.
Neurotoxicity Screening (Rotarod Test)
Rationale: It is crucial to assess whether the observed anticonvulsant effects are specific or a result of general motor impairment. The rotarod test is a standard method for evaluating motor coordination and potential neurotoxicity.[13]
Protocol:
-
Training: Train the mice to stay on a rotating rod (e.g., 2-5 cm diameter, rotating at 20-25 rpm) for a set period (e.g., 1-3 minutes) in three successive trials.
-
Testing: On the test day, administer the test compound or vehicle. At the time of peak anticonvulsant effect (determined from the MES/scPTZ tests), place the animals on the rotarod.
-
Observation: Record the time each animal remains on the rod up to a maximum of 1-3 minutes. The inability to remain on the rod for the pre-determined time is indicative of motor impairment.
-
Data Analysis: Calculate the percentage of animals in each group that fail the test. Determine the median toxic dose (TD₅₀). The Protective Index (PI = TD₅₀/ED₅₀) can then be calculated to assess the compound's margin of safety.
Preclinical Hypnotic Activity Evaluation
The hypnotic (sleep-inducing) potential of the compound can be assessed by its ability to potentiate the effects of a known hypnotic agent like pentobarbital.[7][8]
Experimental Workflow:
Caption: Workflow for evaluating hypnotic activity via potentiation of pentobarbital-induced sleep.
Protocol:
-
Animals and Grouping: Use male Swiss albino mice, grouped as described previously. A standard hypnotic like Diazepam can be used for comparison.
-
Drug Administration: Administer the test compound, standard, or vehicle orally (p.o.) or i.p.
-
Pre-treatment Time: After a 30-minute pre-treatment period, administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.) to all animals.[7]
-
Observation: Immediately observe the animals for the onset of sleep, which is defined by the loss of the righting reflex. The righting reflex is considered lost if the animal does not return to the upright position within 30 seconds of being placed on its back.[14][15]
-
Data Recording: Record the time between pentobarbital administration and the loss of the righting reflex (onset of sleep). Also, record the total time from the loss to the recovery of the righting reflex (duration of sleep).
-
Data Analysis: Compare the mean onset and duration of sleep for the test compound and standard groups with the vehicle control group. A significant decrease in the onset of sleep and an increase in the duration of sleep indicate hypnotic activity. Use appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, for analysis.[9]
Potential Mechanisms of Action
The anticonvulsant and hypnotic effects of many drugs are mediated through the enhancement of GABAergic inhibition or the modulation of voltage-gated ion channels.[16][17][18] Given its structural similarity to benzodiazepines, a primary hypothesis for the mechanism of action of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is its interaction with the GABA-A receptor complex.[1]
Hypothesized Mechanism: The compound may act as a positive allosteric modulator at the benzodiazepine binding site on the GABA-A receptor. This binding would increase the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[15][19] The resulting influx of chloride ions hyperpolarizes the neuron, making it more resistant to excitation and thus producing a CNS depressant effect, manifesting as anticonvulsant and hypnotic activity.[14]
Caption: Hypothesized mechanism of action via positive allosteric modulation of the GABA-A receptor.
Further studies, such as in vitro receptor binding assays or electrophysiological recordings, would be required to confirm this mechanism and to determine the compound's affinity and efficacy at the GABA-A receptor.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial preclinical assessment of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. Positive results in these assays, particularly a high Protective Index, would warrant further investigation, including:
-
Pharmacokinetic profiling (ADME studies).
-
Evaluation in chronic seizure models (e.g., kindling).[3]
-
Detailed mechanism of action studies to confirm the molecular target(s).
-
Extended toxicity studies.
This structured approach will enable a comprehensive evaluation of the compound's potential as a novel therapeutic agent for epilepsy and sleep disorders.
References
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
-
Pohlmann, J. (2002). Novel anticonvulsant drugs. PubMed, 40(1), 1-11. [Link]
-
Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. [Link]
-
Thakur, K. (2016). Pre clinical screening of anti epileptic drugs. Slideshare. [Link]
-
Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Bialer, M. (2002). Novel anticonvulsant medications in development. Expert Opinion on Investigational Drugs, 11(10), 1387-1406. [Link]
-
Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13203. [Link]
-
Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]
-
Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. JDDT, 11(2-s), 175-178. [Link]
-
Löscher, W., & Schmidt, D. (2011). Mechanisms of action of antiepileptic drugs. Epilepsia, 52(s4), 13-24. [Link]
-
Peeva, P. D. (2017). Basic Mechanisms of Action of the Antiepileptic Drugs. ResearchGate. [Link]
-
Pooja, Dr. (2015). Screening hypnotic activity. Slideshare. [Link]
-
Pharmacy, S. (2022). Effect of Hypnotic in mice by Righting reflex method. YouTube. [Link]
-
Dehpour, A. R., et al. (2012). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Iranian Journal of Pharmaceutical Research, 11(3), 897-904. [Link]
-
Siddiqui, N., et al. (2007). Synthesis and evaluation of some new substituted benzothiazepine and benzoxazepine derivatives as anticonvulsant agents. Semantic Scholar. [Link]
-
Li, X., et al. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie, 352(8), e1800313. [Link]
-
Lee, H. J., et al. (2022). Sedative–Hypnotic Activity of the Water Extracts of Coptidis Rhizoma in Rodents. Molecules, 27(5), 1700. [Link]
-
S, R., et al. (2022). A Study on Sedative and Hypnotic Activity of Fresh Fruit Juice of Actinidia deliciosa in Experimental Mice. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 51-54. [Link]
-
Hiremath, S., et al. (2025). Evaluation of Sedative-Hypnotic Activity of Herbal Formulations in Mice Using Open Field Test and Pentobarbital-Induced Sleep Time. Biochemical and Cellular Archives, 25(2), 1895-1899. [Link]
-
Morimoto, K., et al. (1993). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Japanese Journal of Psychiatry and Neurology, 47(2), 401-403. [Link]
-
Siddiqui, N., et al. (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 20(7), 996-1004. [Link]
-
Shibuya, T., et al. (1983). Hypnotic action of benzodiazepines: a possible mechanism. Japanese Journal of Pharmacology, 33(6), 1157-1163. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Wikipedia. [Link]
-
EBSCO. (n.d.). Sedative-hypnotic abuse. EBSCO. [Link]
-
Speed Pharmacology. (2018). Pharmacology - BENZODIAZEPINES, BARBITURATES, HYPNOTICS (MADE EASY). YouTube. [Link]
-
Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][3][4]thiazepin-4(5H)-one. Crystals, 10(4), 282. [Link]
-
Mihalic, Z., et al. (1993). New synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. Journal of Heterocyclic Chemistry, 30(5), 1333-1338. [Link]
-
LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. LookChem. [Link]
-
PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. [Link]
-
Kumar, S., et al. (2023). Evaluation of Anticonvulsant Activity of Novel Synthetic 1,2,4-Triazole Containing Benzoxazole Derivative. European Chemical Bulletin, 12(10), 8603-8615. [Link]
-
Wang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][3][4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. [Link]
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Sedative-hypnotic abuse | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: A Guide to the Dissolution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (CAS No. 5755-05-5), a heterocyclic compound of interest in contemporary pharmacological research.[1] Given the compound's structural characteristics, which include a bromo substituent and a complex fused ring system, achieving consistent and appropriate solubilization is critical for obtaining reliable and reproducible experimental results. This guide outlines the physicochemical properties of the compound, details safety precautions for handling, and presents a systematic protocol for solvent screening and stock solution preparation, ensuring the integrity of the compound for downstream applications.
Introduction and Scientific Context
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a member of the benzoxazepine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry. Related 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives have been investigated as potent inhibitors of key signaling proteins, such as Rho-associated protein kinases (ROCKs) for glaucoma treatment and Traf2- and Nck-interacting protein kinase (TNIK) in the context of colorectal cancer.[4][5][6] The biological activity of these compounds is intrinsically linked to their ability to be delivered in a soluble, monomeric state to the biological target.
The presence of the bromine atom and the overall aromaticity of the molecule suggest that it is likely to have low aqueous solubility, a common challenge in drug discovery.[2] Therefore, a systematic approach to dissolution is paramount. This protocol is designed to guide the user in selecting an appropriate solvent system that maximizes solubility while minimizing potential interference with the experimental assay.
Compound Specifications and Handling
Compound: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one CAS Number: 5755-05-5[1] Molecular Formula: C₉H₈BrNO₂[1] Molecular Weight: 242.07 g/mol [1] Appearance: Typically a solid at room temperature.
Safety and Handling Precautions
As a bromo-containing organic compound, appropriate safety measures are essential. Brominated organic compounds can be hazardous, and care should be taken to avoid inhalation, ingestion, and skin contact.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the solid compound and its solutions.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any fine particulates or solvent vapors.[8]
-
Storage: Store the compound in a cool, dry, and dark place to prevent degradation. For structurally related compounds, storage at 2-8°C is sometimes recommended. Containers should be clearly labeled with hazard warnings.[7]
-
Disposal: Dispose of waste material containing this compound in accordance with your institution's hazardous waste disposal guidelines.[8]
Protocol: Solvent Screening and Stock Solution Preparation
The following protocol is designed to systematically determine the optimal solvent for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and to prepare a high-concentration stock solution.
Rationale for Solvent Selection
For poorly soluble compounds in drug discovery, the goal is often to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into an aqueous buffer for the final assay.[2] The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid impacting the biological system. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays.[2][10] However, other solvents may be considered if DMSO is found to be unsuitable.
Materials and Equipment
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (solid)
-
Analytical balance
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Pipettes
-
Solvents for screening (see table below)
Step-by-Step Dissolution Protocol
This protocol is based on a small-scale solvent screening approach to conserve the compound.
Step 1: Initial Solvent Screening
-
Accurately weigh out a small amount of the compound (e.g., 1-2 mg) into several separate, labeled vials.
-
Add a calculated volume of the first solvent to be tested (e.g., DMSO) to achieve a high target concentration (e.g., 10 mM or 50 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the solvent is a good candidate.
-
If the solid has not fully dissolved, gentle warming (e.g., to 37°C) can be applied for a short period (5-10 minutes) to aid dissolution.[11][12] Allow the solution to return to room temperature to check for precipitation.
-
If the compound remains insoluble, repeat steps 2-5 with other organic solvents. It is recommended to test solvents in order of their common use and polarity in biological assays.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class (Toxicity) | Polarity | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Class 3 (Low Toxicity)[13] | High | Universal solvent for drug discovery; high solubilizing power.[2][10] |
| Dimethylformamide (DMF) | Class 2 (Limited Use)[13] | High | Strong solubilizing agent, but higher toxicity than DMSO.[10] |
| Ethanol (EtOH) | Class 3 (Low Toxicity)[13] | High | A greener solvent option, but may be less effective for highly non-polar compounds. |
| Acetonitrile (ACN) | Class 2 (Limited Use)[13] | Medium | Used in analytical chemistry; can be an alternative if DMSO/DMF interfere. |
Step 2: Preparation of a Concentrated Stock Solution
-
Once a suitable solvent is identified (e.g., DMSO), calculate the required mass of the compound and volume of solvent to prepare a stock solution at a desired concentration (e.g., 10 mM).
-
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight = 242.07 g/mol
-
Mass for 1 mL of 10 mM solution = 0.01 mol/L * 1 L/1000 mL * 242.07 g/mol * 1000 mg/g = 2.42 mg
-
-
-
Weigh the calculated mass of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one into a sterile, appropriate container (e.g., an amber glass vial to protect from light).
-
Add the calculated volume of the chosen solvent (e.g., DMSO).
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming can be used if necessary, as described in the screening step.
-
Once dissolved, store the stock solution appropriately. For many compounds, storage at -20°C or -80°C is recommended to maintain stability.
Step 3: Preparation of Working Solutions
-
Prepare working solutions by diluting the high-concentration stock solution into the appropriate aqueous assay buffer.
-
It is crucial to add the stock solution to the buffer (and not the other way around) while vortexing to minimize the risk of precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept as low as possible and be consistent across all experimental conditions, including controls.
Visualization of the Dissolution Workflow
The following diagram illustrates the decision-making process for dissolving 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Caption: Workflow for solvent screening and stock solution preparation.
Troubleshooting and Considerations
-
Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous buffer, consider lowering the concentration of the working solution or including a low percentage of a non-ionic surfactant like Tween-20 or Polysorbate 80 in the final assay buffer, if compatible with the experiment.[12]
-
Compound Instability: If the compound is suspected to be unstable in the chosen solvent, it is advisable to prepare fresh stock solutions for each experiment.
-
Assay Interference: Always run a vehicle control (assay buffer with the same final concentration of the organic solvent) to ensure that the solvent itself does not affect the experimental results.
Conclusion
The successful dissolution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a critical first step for its evaluation in any experimental setting. By following a systematic solvent screening process, researchers can confidently prepare stock solutions that are suitable for a wide range of applications in drug discovery and chemical biology. The safety precautions outlined in this document should be strictly adhered to throughout the handling and dissolution process.
References
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved January 20, 2026, from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, January 14). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]
-
LCSS: BROMINE. (n.d.). Princeton University. Retrieved January 20, 2026, from [Link]
-
Storing & Handling Bromine. (2015, June 9). Contemporary Daguerreotypes. Retrieved January 20, 2026, from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
LANXESS-Bromine Safety Handling Guide. (2018, July 17). Scribd. Retrieved January 20, 2026, from [Link]
-
Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv. Retrieved January 20, 2026, from [Link]
-
7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. (2025, August 26). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Springer. Retrieved January 20, 2026, from [Link]
-
〈711〉 DISSOLUTION. (n.d.). US Pharmacopeia. Retrieved January 20, 2026, from [Link]
-
Small-Scale Assays for Studying Dissolution of Pharmaceutical Cocrystals for Oral Administration. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013, November 21). USP-NF. Retrieved January 20, 2026, from [Link]
-
Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (2021, August 1). PubMed. Retrieved January 20, 2026, from [Link]
-
Discovery of 3,4-Dihydrobenzo[f][2][3]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022, February 10). PubMed. Retrieved January 20, 2026, from [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles. (2025, October 16). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (n.d.). ResearchGate. Retrieved January 20, 2026, from [https://www.researchgate.net/publication/351865910_Discovery_of_34-dihydrobenzo[f][14]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]14]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)
-
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. (1979, August). PubMed. Retrieved January 20, 2026, from [Link]
-
7-Bromo-1-nitroso-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e][2][3]diazepin-2-one. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
Sources
- 1. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dollycorporation.com [dollycorporation.com]
- 8. LCSS: BROMINE [web.stanford.edu]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. uspnf.com [uspnf.com]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O | CID 76167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one as a Potential Non-Steroidal Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The progesterone receptor (PR) is a well-validated therapeutic target for various conditions, including endometriosis, uterine fibroids, and certain cancers.[1][2] The development of non-steroidal PR antagonists is of significant interest as they may offer improved selectivity and side-effect profiles compared to their steroidal counterparts.[1][2][3] The benzo[f]oxazepinone scaffold has been explored for various biological activities. This document provides a comprehensive set of protocols to guide the investigation of novel compounds based on this scaffold, using 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one as a representative example, for potential progesterone receptor antagonist activity. We present a proposed synthetic route and detailed methodologies for in vitro and in vivo characterization, establishing a framework for the discovery and evaluation of new non-steroidal PR antagonists.
Introduction to Non-Steroidal Progesterone Receptor Antagonists
Progesterone, acting through its nuclear receptors (PR-A and PR-B), is a key regulator of female reproductive functions and plays a role in the pathology of hormone-dependent diseases.[4][5] Progesterone receptor antagonists block the actions of progesterone, offering therapeutic benefits.[6][7] While steroidal antagonists like mifepristone are clinically available, their utility can be limited by cross-reactivity with other steroid receptors, leading to side effects.[1][2] This has driven the search for non-steroidal antagonists with novel chemical structures, aiming for higher selectivity and improved pharmacological properties.[1][2][8]
The 3,4-dihydrobenzo[f][6][7]oxazepin-5(2H)-one scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing activity as inhibitors of TNIK and ROCK kinases.[9][10] While this specific scaffold has not been prominently reported for PR antagonism, related benzo[e][6][7]oxazepin-2-one structures have been successfully developed as potent and selective non-steroidal PR antagonists.[11][12] This suggests that the broader benzoxazepinone class is a viable starting point for PR-targeted drug discovery.
This guide outlines a systematic approach to synthesize and evaluate the potential of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (herein referred to as the "test compound") as a PR antagonist.
Proposed Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
The following is a proposed synthetic pathway based on established chemical literature for similar heterocyclic structures. This serves as a starting point for medicinal chemists.
Caption: Proposed two-step synthesis of the target compound.
Protocol: Proposed Synthesis
-
Step 1: N-Alkylation.
-
To a solution of 2-Amino-5-bromophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 eq).
-
Add Ethyl 3-chloropropionate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate ester.
-
-
Step 2: Intramolecular Cyclization (Dieckmann Condensation).
-
Dissolve the intermediate ester (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
-
Mechanism of Action: Progesterone Receptor Antagonism
The progesterone receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs).
Caption: Progesterone Receptor (PR) signaling and antagonism.
Upon binding to progesterone, the HSPs dissociate, the receptor dimerizes, and translocates to the nucleus.[5] There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter region of target genes.[4] This binding recruits co-activators, leading to gene transcription.[6]
A PR antagonist, such as the test compound, competes with progesterone for binding to the receptor.[7] While it binds to the PR, the resulting complex adopts a conformation that is unable to effectively recruit co-activators. Instead, it may recruit co-repressors, actively silencing gene expression.[6][13] This blockage of progesterone-mediated gene transcription is the basis of its therapeutic effect.
In Vitro Characterization: A Tiered Approach
A cascading series of in vitro assays is recommended to efficiently characterize the test compound.
Caption: In vitro characterization workflow for PR antagonists.
Protocol 4.1: Progesterone Receptor Competitive Binding Assay
Principle: This assay determines if the test compound can displace a fluorescently labeled progesterone ligand from the PR ligand-binding domain (LBD). The change in fluorescence polarization is proportional to the amount of displacement, allowing for the calculation of binding affinity (Ki).[6]
Materials:
-
Human Progesterone Receptor Ligand Binding Domain (PR-LBD)
-
Fluorescent Progesterone Ligand (Tracer)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Progesterone (as a positive control)
-
384-well, low-volume, black assay plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and progesterone control in assay buffer. The final concentration of DMSO should be kept below 1%.
-
Reagent Preparation: Dilute the PR-LBD and the fluorescent tracer in assay buffer to their optimal working concentrations (determined via preliminary titration experiments).
-
Assay Setup:
-
Add 5 µL of the serially diluted test compound or control to the assay plate wells.
-
Add 10 µL of the diluted PR-LBD solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the diluted fluorescent tracer to all wells.
-
Include controls: tracer only (for minimum polarization) and tracer + PR-LBD (for maximum polarization).
-
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Plot the change in polarization against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 4.2: PRE-Luciferase Reporter Gene Assay
Principle: This cell-based assay measures the ability of a compound to inhibit progesterone-induced transcription. Cells expressing PR are co-transfected with a plasmid containing the luciferase gene under the control of a PRE. Antagonist activity is quantified by the reduction in luciferase expression.[4][7]
Materials:
-
PR-positive cells (e.g., T47D or Ishikawa cells)[4]
-
Cell culture medium (e.g., phenol red-free DMEM/F12 with charcoal-stripped serum)
-
PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Progesterone
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the PRE-luciferase and control plasmids according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a constant, sub-maximal concentration of progesterone (e.g., EC₈₀) and serial dilutions of the test compound.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[5][7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the test compound concentration to determine the IC50 value.
Protocol 4.3: T47D Cell Alkaline Phosphatase (ALP) Induction Assay
Principle: The human breast cancer cell line T47D endogenously expresses PR, and progesterone treatment induces the expression of alkaline phosphatase (ALP).[14][15] This assay measures the ability of a test compound to inhibit this progesterone-induced ALP activity, providing a measure of antagonism on an endogenous gene.
Materials:
-
T47D cells
-
Cell culture medium
-
Progesterone
-
ALP substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Lysis/Assay Buffer
-
96-well cell culture plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate and allow them to attach and grow for 48 hours.
-
Hormone Starvation: Replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours.
-
Compound Treatment: Treat the cells with a constant concentration of progesterone (e.g., 10 nM) along with serial dilutions of the test compound for 48-72 hours.[16]
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
ALP Assay: Add the ALP substrate (pNPP) to the cell lysates and incubate at 37°C until a yellow color develops.
-
Measurement: Stop the reaction and read the absorbance at 405 nm.
-
Data Analysis: Normalize the data to the total protein content in each well. Plot the percentage inhibition of progesterone-induced ALP activity against the log of the test compound concentration to determine the IC50.
| Hypothetical In Vitro Data | Test Compound | Mifepristone (Control) |
| PR Binding (Ki, nM) | 25 | 1.2 |
| PRE-Luciferase (IC50, nM) | 50 | 2.5 |
| T47D ALP Assay (IC50, nM) | 75 | 5.0 |
In Vivo Characterization
Protocol 5.1: Rat Uterine Decidualization Model
Principle: In rodents, progesterone is essential for the differentiation of uterine stromal cells into decidual cells, a process critical for embryo implantation. This process can be artificially induced in pseudopregnant or hormone-primed ovariectomized rats. A PR antagonist will inhibit this progesterone-dependent decidualization, measured by a reduction in uterine weight.[11]
Materials:
-
Female Sprague-Dawley rats (ovariectomized)
-
Estradiol and Progesterone
-
Sesame oil (for hormone dilution and uterine stimulation)
-
Test compound formulation for oral or subcutaneous administration
Procedure:
-
Hormone Priming:
-
Treat ovariectomized rats with a priming regimen of estradiol to prepare the uterus.
-
Follow with a combined estradiol and progesterone treatment for several days to sensitize the uterus.[17]
-
-
Decidualization Induction:
-
On the appropriate day of the hormone regimen, induce decidualization by administering an intrauterine injection of sesame oil into one uterine horn (the other horn serves as an unstimulated control).
-
-
Compound Administration:
-
From the day of decidualization induction, administer the test compound daily for 4-5 days. Include a vehicle control group and a positive control group (e.g., mifepristone).
-
-
Endpoint Analysis:
-
On the final day, euthanize the animals and dissect the uteri.
-
Separate the stimulated and unstimulated uterine horns and record their weights.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the increase in uterine weight (decidual response) for each treatment group compared to the vehicle control.
-
Determine the dose at which the test compound causes significant inhibition.
-
| Hypothetical In Vivo Data | Vehicle Control | Test Compound (10 mg/kg) | Mifepristone (10 mg/kg) |
| Uterine Horn Weight (mg) | 450 ± 50 | 180 ± 30 | 150 ± 25 |
| % Inhibition of Decidualization | 0% | 85% | 94% |
Safety and Handling
For research and development use only. Not for human or other use. [18]
Based on safety data sheets for structurally related bromo-aromatic and heterocyclic compounds, the following precautions are advised:[2][3][8][19]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood. Avoid generating dust.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion and Future Directions
This document provides a comprehensive framework for the initial investigation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one as a potential non-steroidal progesterone receptor antagonist. The outlined protocols, from proposed synthesis to in vivo evaluation, offer a systematic pathway for researchers. If the test compound demonstrates promising activity in these assays (i.e., high binding affinity and potent functional antagonism), subsequent steps would include selectivity profiling against other nuclear hormone receptors (e.g., glucocorticoid, androgen, and estrogen receptors), pharmacokinetic studies, and further optimization of the chemical scaffold to improve potency and drug-like properties.
References
-
Mechanism of action of progesterone antagonists - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications - Oxford Academic. (n.d.). Retrieved January 20, 2026, from [Link]
-
Progesterone Receptor Signaling Mechanisms - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
What are PR antagonists and how do they work? (2024, June 21). Retrieved January 20, 2026, from [Link]
-
Mechanism of Action of Progesterone Antagonists - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]
-
Rat Progesterone Receptor - Indigo Biosciences. (n.d.). Retrieved January 20, 2026, from [Link]
-
In Vitro Decidualization of Rat Endometrial Cells - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nonsteroidal progesterone receptor modulators: structure activity relationships. (2005). Retrieved January 20, 2026, from [Link]
-
Non-steroidal progesterone receptor modulators | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Non-steroidal progesterone receptor specific ligands - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
regulation of alkaline and acid phosphatase activities in different... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Progesterone Induced Expression of Alkaline Phosphatase Is Associated With a Secretory Phenotype in T47D Breast Cancer Cells - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D. (1991). Retrieved January 20, 2026, from [Link]
-
Discovery of 3,4-Dihydrobenzo[ f][6][7]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
7-aryl 1,5-dihydro-benzo[e][6][7]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery of 3,4-dihydrobenzo[f][6][7]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
7-Aryl 1,5-dihydro-benzo[e][6][7]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. fishersci.com [fishersci.com]
- 3. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | 1201684-80-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. chemscene.com [chemscene.com]
- 9. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In-Vitro Decidualization With Different Progesterone Concentration: Development of a Hormone-Responsive 3D Endometrial Tissue Using Rat Endometrial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro decidualization of rat endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 19. echemi.com [echemi.com]
Application Notes and Protocols for High-Throughput Screening Assays Using 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold
This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel inhibitors based on the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold. We will delve into the mechanistic underpinnings of biochemical and cell-based assays, offering detailed, field-tested protocols designed for robustness, scalability, and data-rich outcomes. The methodologies described herein are intended to empower researchers, scientists, and drug development professionals to efficiently identify and advance promising lead compounds.
Section 1: Biochemical Assays for Direct Target Engagement
Biochemical assays are fundamental to any HTS campaign, providing a direct measure of a compound's ability to inhibit the enzymatic activity of a purified target protein. For the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold, which is known to target kinases, several HTS-compatible formats are particularly well-suited.
Luminescence-Based Kinase Activity Assay (ADP-Glo™)
Principle of the Assay:
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity.[5][6] The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal. The intensity of the luminescence is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.
Application for TNIK and ROCK Inhibition Screening:
This assay is highly adaptable for screening inhibitors of both TNIK and ROCK kinases.[7][8] By utilizing purified, recombinant TNIK or ROCK2 enzyme and a suitable substrate, one can rapidly screen large compound libraries for inhibitory activity.
Protocol 1: ADP-Glo™ Assay for TNIK Inhibitor Screening
Materials:
| Reagent | Supplier | Catalog Number |
| Recombinant Human TNIK | BPS Bioscience | 100414 |
| Myelin Basic Protein (MBP) | BPS Bioscience | 40224 |
| ATP (500 µM) | BPS Bioscience | 200001 |
| 5x Kinase Assay Buffer 1 | BPS Bioscience | 200003 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| White, opaque 384-well plates | Corning | 3570 |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives | In-house library | N/A |
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds (e.g., 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives) in 100% DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known TNIK inhibitor (e.g., NCB-0846) (positive control).[8]
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X TNIK enzyme solution by diluting recombinant TNIK to 4 ng/µL in 1x Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution containing 100 µM ATP and 0.2 mg/mL Myelin Basic Protein (MBP) in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X TNIK enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Mix the plate on an orbital shaker for 30 seconds and then incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis and Interpretation:
The luminescent signal is inversely proportional to the inhibitory activity of the compounds. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be further evaluated in dose-response studies to determine their IC50 values.
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase assay.
Fluorescence Polarization (FP) Assay
Principle of the Assay:
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[9] The assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, such as a protein, its tumbling rate slows down, resulting in a higher degree of polarization of the emitted light.[10] In a competitive FP assay for kinase inhibitors, a fluorescent tracer that binds to the kinase's active site is displaced by an unlabeled inhibitor, leading to a decrease in the FP signal.[11]
Application for ROCK Inhibition Screening:
A competitive FP assay is an excellent method for identifying compounds that bind to the ATP pocket of ROCK kinases.[12] This format is homogenous, rapid, and highly amenable to HTS.[13]
Protocol 2: Competitive FP Assay for ROCK2 Inhibitor Screening
Materials:
| Reagent | Supplier | Catalog Number |
| Recombinant Human ROCK2 (catalytic domain) | Carna Biosciences | 08-146 |
| Fluorescent Tracer (e.g., a Bodipy-labeled ATP-competitive ligand) | Custom Synthesis | N/A |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) | In-house | N/A |
| Black, low-volume 384-well plates | Greiner Bio-One | 784076 |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives | In-house library | N/A |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Determine the dissociation constant (Kd) of the fluorescent tracer for ROCK2 by titrating the protein against a fixed concentration of the tracer.
-
For the HTS, prepare a 2X ROCK2/Tracer pre-mix in assay buffer. The final concentration of ROCK2 should be approximately equal to the Kd, and the tracer concentration should be low (e.g., 1-5 nM) to maximize the assay window.
-
-
Compound Plating:
-
Prepare and plate serial dilutions of test compounds (50 nL) and controls (DMSO, known ROCK inhibitor like Fasudil) into a 384-well plate as described in Protocol 1.
-
-
Assay Reaction and Measurement:
-
Add 10 µL of the 2X ROCK2/Tracer pre-mix to each well.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (e.g., BMG PHERAstar) with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation:
The FP signal (measured in millipolarization units, mP) will decrease as the test compound displaces the fluorescent tracer from the ROCK2 active site. The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (mP_Compound - mP_min) / (mP_max - mP_min))
Where mP_max is the signal from the DMSO control (bound tracer) and mP_min is the signal from a control with tracer only (unbound). Hits are selected based on a predefined inhibition threshold and confirmed through dose-response analysis to determine IC50 values.
Principle of Competitive FP Assay
Caption: Competitive FP assay principle.
Section 2: Cell-Based Assays for Phenotypic and Pathway Analysis
While biochemical assays confirm direct target engagement, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[5][14] These assays assess a compound's ability to penetrate cell membranes, engage its target within the cellular milieu, and elicit a desired biological response.
Cell Proliferation/Viability Assay
Principle of the Assay:
This is a fundamental assay in cancer drug discovery, measuring the effect of a compound on the proliferation and viability of cancer cells.[15] A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Application for Screening Anti-Cancer Compounds:
Given that both TNIK and ROCK are implicated in cancer progression, a cell proliferation assay is a primary screen to identify derivatives of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one with anti-cancer potential.[1][14]
Protocol 3: CellTiter-Glo® Viability Assay in Colorectal Cancer Cells
Materials:
| Reagent/Cell Line | Supplier | Catalog Number |
| HCT116 Colorectal Carcinoma Cells | ATCC | CCL-247 |
| McCoy's 5A Medium | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7572 |
| White, clear-bottom 384-well plates | Corning | 3707 |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives | In-house library | N/A |
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HCT116 cells according to standard protocols.
-
Harvest cells and resuspend in complete medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in culture medium.
-
Remove the medium from the cell plate and add 25 µL of the compound-containing medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation:
The luminescent signal is directly proportional to the number of viable cells. The percentage of viability is calculated relative to DMSO-treated control cells. Dose-response curves are generated for hit compounds to determine their GI50 (concentration for 50% growth inhibition) values.
Cell-Based Screening Workflow
Caption: General workflow for a cell-based HTS assay.
Section 3: Assay Validation and Quality Control
For any HTS campaign, rigorous validation is essential to ensure the reliability and reproducibility of the data.
Key Performance Metrics:
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3*(SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | S/B > 5 | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | %CV < 15% | Measures the variability within replicate wells. |
SD = Standard Deviation, pos = positive control, neg = negative control
These metrics should be calculated for each assay plate to monitor performance and ensure high-quality data throughout the screening campaign.
Conclusion
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold holds significant promise for the development of novel kinase inhibitors. The HTS protocols detailed in this guide provide a robust framework for identifying and characterizing potent modulators of targets like TNIK and ROCK. By combining direct biochemical assays with physiologically relevant cell-based screens, researchers can efficiently navigate the hit-to-lead process and accelerate the discovery of new therapeutic agents. Adherence to rigorous assay validation standards is paramount to the success of any screening campaign, ensuring that the identified hits are both genuine and promising candidates for further development.
References
-
Streetman, D. S., et al. (2007). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Journal of Biomolecular Screening, 12(4), 545-553. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]
-
Wang, L., et al. (2011). Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization. Chinese Journal of Biotechnology, 27(9), 1332-1338. Retrieved from [Link]
-
Reaction Biology. (n.d.). ROCK2 NanoBRET Kinase Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TNIK Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TNIK Kinase Assay Kit. Retrieved from [Link]
-
Aok, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-786. Retrieved from [Link]
-
Cisbio. (2012). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, 4(1), 1-4. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]
-
Jajoriya, A., et al. (2021). High throughput cell-based screening methods for cancer drug discovery. Protocol Handbook for Cancer Biology, 169-182. Retrieved from [Link]
-
Berger, S. B., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC, 2012, 1-11. Retrieved from [Link]
-
Tang, Q., et al. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. Retrieved from [Link]
-
Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. Retrieved from [Link]
-
Ren, F., et al. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. Retrieved from [Link]
-
Moe, K. D., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, 10(2), 166-184. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
Sources
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. revvity.com [revvity.com]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 5. ROCK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in cell-based signaling studies
Application Note & Protocol
Investigating Cellular Signaling Pathways with 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one: A Guide to Cell-Based Calcium Flux Assays
Introduction
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a heterocyclic small molecule available for research purposes.[1] While its specific biological targets are still under broad investigation, its core structure, the benzo[f][2][3]oxazepine-5-one scaffold, is featured in compounds developed as potent and selective inhibitors of key signaling proteins, including TNIK and ROCK kinases.[4][5] This suggests that derivatives of this scaffold are biologically active and may serve as valuable tools for dissecting complex cellular signaling networks.
A fundamental process in cell signaling is the precise regulation of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger that governs a vast array of physiological events, from muscle contraction and neurotransmission to gene expression and apoptosis.[6] Key regulators of [Ca²⁺]i homeostasis are plasma membrane ion transporters, including the Sodium-Calcium Exchanger (NCX). The NCX plays a critical role by facilitating the bidirectional transport of Na⁺ and Ca²⁺ ions across the cell membrane.[7][8] Given the importance of calcium regulation, novel small molecules that modulate the activity of transporters like NCX are of significant interest to researchers in drug discovery and chemical biology.
This guide provides a comprehensive framework for researchers to investigate the effects of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one on intracellular calcium signaling. We will focus on the hypothesis that this compound may modulate NCX activity, and we provide detailed protocols for cell-based assays to test this hypothesis and characterize its functional effects.
Scientific Background: The Sodium-Calcium Exchanger (NCX) as a Target
The NCX is a member of the Ca²⁺/Cation Antiporter (CaCA) superfamily and is crucial for maintaining low intracellular Ca²⁺ concentrations in many cell types, particularly in excitable tissues like the heart and brain.[7][9][10] It operates in two primary modes:
-
Forward Mode (Ca²⁺ extrusion): Under typical physiological conditions, NCX extrudes one Ca²⁺ ion from the cytoplasm in exchange for the entry of three Na⁺ ions, driven by the strong electrochemical gradient of Na⁺.[8][9] This is the primary mode for restoring basal calcium levels after a signaling event.
-
Reverse Mode (Ca²⁺ influx): The exchanger can reverse its direction under conditions of high intracellular Na⁺ or significant membrane depolarization. In this mode, it transports Ca²⁺ into the cell, which can be a significant source of calcium influx under pathological conditions like ischemia-reperfusion injury.[7][8]
There are three mammalian isoforms (NCX1, NCX2, NCX3), with NCX1 being the most widely expressed.[8] Pharmacological inhibition of NCX is a valuable research strategy to study its role in calcium signaling and to explore its potential as a therapeutic target in diseases characterized by dysregulated calcium handling, such as cardiac arrhythmias and neurodegenerative disorders.[9][11]
The following protocols are designed to determine if 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one acts as an inhibitor or activator of NCX-mediated calcium flux.
Experimental Design & Workflow
The overall strategy involves loading cells with a calcium-sensitive fluorescent dye and measuring changes in fluorescence upon treatment with the test compound. By manipulating ion concentrations in the extracellular buffer, the specific contribution of NCX to calcium flux can be isolated and the effect of the compound can be quantified.
Figure 1. High-level experimental workflow for assessing compound effects on calcium signaling.
Detailed Protocols
PART 1: Compound & Reagent Preparation
1.1. Preparation of Compound Stock Solution
-
Compound: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (MW: 242.07 g/mol )[1]
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Weigh out a precise amount of the compound (e.g., 2.42 mg).
-
Add the appropriate volume of DMSO to achieve a desired high-concentration stock (e.g., 10 mM stock: add 100 µL DMSO to 2.42 mg).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
1.2. Preparation of Assay Buffers
-
Normal Tyrode's Buffer (NT): 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
0 Na⁺ / 0 Ca²⁺ Buffer: 140 mM LiCl, 4 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 1 mM EGTA. Adjust pH to 7.4 with LiOH.
-
0 Na⁺ / 2 Ca²⁺ Buffer: 140 mM LiCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with LiOH.
PART 2: Intracellular Calcium Flux Assay (Plate-Reader Format)
This protocol is adapted for measuring NCX reverse mode activity using the ratiometric dye Fura-2 AM.[2][6]
2.1. Cell Preparation
-
Cell Line Selection: Use a cell line with robust NCX expression. HEK-293 cells stably transfected with an NCX isoform (e.g., NCX1.1) are an excellent choice as they lack endogenous NCX1.[12] Alternatively, cell lines with high endogenous expression, such as C6 glioma cells or primary cardiomyocytes, can be used.
-
Seeding: Seed cells into a 96-well, black-walled, clear-bottom microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.
2.2. Dye Loading
-
Prepare a Fura-2 AM loading solution in Normal Tyrode's (NT) buffer. A final concentration of 2-5 µM Fura-2 AM is typical. The inclusion of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Aspirate the cell culture medium from the wells.
-
Gently wash the cell monolayer once with 100 µL of NT buffer.
-
Add 50 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark. This allows the cell-permeable Fura-2 AM to enter the cells, where intracellular esterases cleave the AM group, trapping the active dye.[2][6]
2.3. Compound Incubation & Assay Execution
-
Wash: After incubation, gently wash the cells twice with 100 µL of NT buffer to remove extracellular dye.
-
Compound Addition: Add 80 µL of NT buffer containing the desired final concentration of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one or control compounds (e.g., vehicle DMSO, known NCX inhibitor like KB-R7943 or SEA0400). It is crucial to prepare a 2X or 5X working solution of the compound for this step to ensure accurate final concentrations.
-
Incubation: Incubate the plate at room temperature for 10-20 minutes to allow the compound to interact with its target.
-
Assay on Plate Reader: Place the plate into a fluorescence microplate reader equipped with dual-excitation monochromators and an automated injector.
-
Settings: Set the emission wavelength to 510 nm. Set the excitation wavelengths to alternate between 340 nm and 380 nm.[2]
-
Baseline Reading: Read baseline fluorescence for 1-2 minutes to establish a stable signal.
-
Induce Reverse Mode NCX: Use the injector to add 20 µL of 0 Na⁺ / 2 Ca²⁺ Buffer to all wells. This rapidly reverses the Na⁺ gradient, forcing NCX to operate in reverse mode and import Ca²⁺, causing a sharp rise in the 340 nm signal.
-
Post-Injection Reading: Continue reading the fluorescence for an additional 3-5 minutes to capture the full response curve.
-
Figure 2. Step-by-step workflow for the NCX reverse mode calcium flux assay.
Data Analysis and Interpretation
3.1. Calculating the Fura-2 Ratio
The primary output is the ratio of fluorescence intensity from excitation at 340 nm (Ca²⁺-bound Fura-2) to that at 380 nm (Ca²⁺-free Fura-2).[2]
-
Ratio = F₃₄₀ / F₃₈₀
This ratiometric measurement corrects for variations in dye loading, cell number, and photobleaching, providing a more accurate representation of the intracellular calcium concentration.[6]
3.2. Normalization and Curve Generation
-
For each well, normalize the ratio data to the baseline established before the injection. This is typically done by dividing each ratio value by the average ratio of the pre-injection time points.
-
Plot the normalized ratio over time for each condition (vehicle, different concentrations of the test compound, positive control inhibitor).
3.3. Expected Results and Interpretation
If 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is an inhibitor of the NCX reverse mode, you would expect to see a dose-dependent reduction in the peak calcium influx following the buffer injection.
Figure 3. Idealized response curves showing the effect of an NCX inhibitor.
3.4. Quantitative Analysis
From the dose-response curves, key parameters can be calculated to quantify the compound's potency.
| Parameter | Description | How to Calculate |
| Peak Response | The maximum normalized ratio achieved after stimulation. | Find the maximum value in the post-injection data for each well. |
| Area Under Curve (AUC) | The integrated response over time after stimulation. | Calculate the integral of the curve from the point of injection to a defined endpoint. |
| IC₅₀ (Inhibitory) | The concentration of the compound that causes 50% inhibition of the peak response or AUC. | Plot the Peak Response or AUC against the log of the compound concentration and fit to a four-parameter logistic equation. |
| EC₅₀ (Activator) | The concentration of the compound that causes 50% of the maximal activation. | Calculated similarly to IC₅₀ if the compound is found to be an activator of NCX. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete removal of extracellular dye. Cell death or leaky membranes. | Ensure thorough but gentle washing steps. Check cell viability with Trypan Blue. Reduce dye concentration or incubation time. |
| Low signal or no response | Poor dye loading. Low NCX expression in the chosen cell line. Inactive cells. | Optimize dye loading conditions (concentration, time). Confirm NCX expression via Western Blot or qPCR. Ensure cells are healthy and not over-confluent. Use a positive control like Ionomycin to confirm dye loading and cell responsiveness.[3] |
| High well-to-well variability | Inconsistent cell seeding. Edge effects on the plate. Pipetting errors. | Use an automated cell counter for accurate seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette or automated liquid handler for reagent addition. |
| Compound precipitation | Poor solubility of the compound in aqueous buffer. | Ensure the final DMSO concentration is low (typically <0.5%). Prepare compound dilutions immediately before use. Check for visible precipitate in working solutions. |
Conclusion
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one belongs to a class of chemical structures with demonstrated biological activity. This application note provides a robust, detailed framework for characterizing its potential effects on intracellular calcium signaling, specifically focusing on the sodium-calcium exchanger. The described cell-based fluorescence assay is a high-throughput, reliable method for determining if the compound acts as a modulator of NCX and for quantifying its potency.[13][14] By employing these protocols, researchers can effectively screen and characterize novel compounds, contributing to a deeper understanding of cellular signaling and the development of new pharmacological tools.
References
-
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments.[Link]
-
What are NCX1 inhibitors and how do they work? Patsnap Synapse.[Link]
-
CALCIUM FLUX PROTOCOL. Bio-Rad.[Link]
-
Na+/Ca2+ exchange inhibitors: a new class of calcium regulators. PubMed, National Institutes of Health.[Link]
-
How can I measure Intracellular calcium level? ResearchGate.[Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments.[Link]
-
Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development. MDPI.[Link]
-
Structural insight into the allosteric inhibition of human sodium-calcium exchanger NCX1 by XIP and SEA0400. EMBO Press.[Link]
-
Cardiac Na+–Ca2+ exchanger: dynamics of Ca2+-dependent activation and deactivation in intact myocytes. The Physiological Society.[Link]
-
Cell Based Assays for Functional Analysis. Canvax.[Link]
-
Cells expressing unique Na+/Ca2+ exchange (NCX1) splice variants exhibit different susceptibilities to Ca2+ overload. PubMed, National Institutes of Health.[Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan.[Link]
-
Discovery of 3,4-Dihydrobenzo[f][2][3]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed, National Institutes of Health.[Link]
-
Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate.[Link]
Sources
- 1. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into the allosteric inhibition of human sodium-calcium exchanger NCX1 by XIP and SEA0400 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Cells expressing unique Na+/Ca2+ exchange (NCX1) splice variants exhibit different susceptibilities to Ca2+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This guide is designed to provide field-proven insights and solutions to common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your protocols are robust and reproducible.
The primary route to this benzoxazepinone scaffold involves a two-step process: the oximation of 6-Bromo-3,4-dihydronaphthalen-1(2H)-one (6-bromo-α-tetralone), followed by a Beckmann rearrangement of the resulting oxime. While straightforward in principle, the Beckmann rearrangement is sensitive to reaction conditions, and optimizing the yield requires a nuanced understanding of the underlying mechanism and potential side reactions.
Overall Synthetic Workflow
The synthesis proceeds via two key transformations. First, the formation of a ketoxime from the corresponding bromo-tetralone. Second, the acid-catalyzed rearrangement of this oxime to the target lactam.
Caption: High-level overview of the synthetic pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.
Q1: My overall yield is very low, and TLC analysis shows a complex mixture of products. What's going wrong?
Low yields accompanied by multiple byproducts typically point to two competing side reactions: Beckmann fragmentation or substrate/product decomposition under harsh conditions.[1][2]
-
Probable Cause 1: Beckmann Fragmentation. This is a common side reaction where the C-C bond adjacent to the oxime cleaves, leading to a nitrile byproduct instead of the desired lactam.[2][3] This pathway is favored when the migrating group can form a stable carbocation.[1]
-
Probable Cause 2: Harsh Reaction Conditions. The classic Beckmann rearrangement often uses strong Brønsted acids (like concentrated H₂SO₄) and high temperatures (>130 °C).[4][5] These conditions can cause sensitive aromatic substrates or the final lactam product to decompose, leading to charring and a complex product profile.[1]
-
Probable Cause 3: Hydrolysis. The presence of water can hydrolyze the crucial nitrilium ion intermediate back to the starting ketone or even hydrolyze the final lactam product, especially under strong acid catalysis.[2]
Solutions:
-
Modify Catalytic System: Switch from aggressive Brønsted acids to milder alternatives. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) often provide a good balance of reactivity while minimizing charring.[6] Activating the oxime by converting it to a tosylate or mesylate allows the rearrangement to proceed under much milder, often neutral, heating conditions.[2][4]
-
Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Lowering the temperature generally disfavors the fragmentation pathway.[1]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from interfering.[1][2]
Q2: I've isolated two different lactam products. How can I synthesize only the desired 7-Bromo isomer?
The formation of two regioisomeric lactams indicates that you started the rearrangement with a mixture of (E)- and (Z)-oxime isomers. The Beckmann rearrangement is stereospecific: the group anti-periplanar to the hydroxyl leaving group is the one that migrates.[2][3][4]
-
Causality: For an unsymmetrical ketone like 6-bromo-α-tetralone, two geometric oxime isomers can form. Migration of the aryl group (anti to the -OH) leads to the desired 7-bromo-benzoxazepinone. Migration of the alkyl group (anti to the -OH) leads to the undesired 8-bromo-benzoazepinone regioisomer. Under strongly acidic conditions, the (E) and (Z) oximes can interconvert, leading to a loss of selectivity.[2]
Caption: Regioselectivity in the Beckmann Rearrangement.
Solutions:
-
Isolate the Desired Oxime Isomer: Before the rearrangement, purify the oxime intermediate. Often, one isomer will preferentially crystallize. You can also use column chromatography to separate the (E) and (Z) isomers.
-
Use a Milder Catalyst: Reagents like tosyl chloride (TsCl) or cyanuric chloride can activate the hydroxyl group without inducing E/Z isomerization, thus preserving the stereochemical integrity of the starting oxime.[2][3][7]
Q3: My primary byproduct is a nitrile. How do I favor the rearrangement over fragmentation?
The formation of a nitrile is the hallmark of the competing Beckmann fragmentation pathway.[3] This occurs when the intermediate nitrilium ion is intercepted before it can be trapped by water, or when a stable carbocation can be formed.
Caption: Competing pathways of rearrangement and fragmentation.
Solutions:
-
Avoid Pro-fragmentation Reagents: Highly dehydrating and acidic conditions can promote fragmentation.
-
Solvent Choice: Polar aprotic solvents like acetonitrile can help stabilize the charged intermediates of the rearrangement pathway, favoring it over fragmentation.[1][4]
-
Careful Reagent Selection: Using reagents that pre-form activated oxime sulfonates (e.g., tosylates) allows the rearrangement to occur under milder, non-acidic conditions, which typically suppresses fragmentation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reaction?
There is no single "best" catalyst; the optimal choice depends on the desired balance between reaction rate, yield, and operational simplicity.
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 120-140 °C[4] | Inexpensive, powerful | Harsh, causes charring, promotes side reactions[5] |
| Polyphosphoric Acid (PPA) | 100-130 °C[4] | Good yields, less charring than H₂SO₄ | Viscous, can be difficult to stir and work up |
| Tosyl Chloride (TsCl) | Pyridine, 0 °C to RT | Milder, avoids E/Z isomerization[2][4] | Requires stoichiometric amounts, pyridine workup |
| Cyanuric Chloride | DMF, RT[7] | Very mild, catalytic options exist[3] | Reagent can be moisture-sensitive |
Q2: How do I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting oxime will be less polar (higher Rf) than the resulting lactam product, which is more polar (lower Rf) due to the amide group. Stain with potassium permanganate (KMnO₄) for visualization.
Q3: What is the recommended purification strategy for the final product?
-
Workup: After quenching the reaction (typically with ice water), the crude product often precipitates and can be collected by filtration. Neutralize any remaining acid carefully.
-
Column Chromatography: If the crude product is impure, silica gel column chromatography is effective. A gradient elution from 20% to 50% Ethyl Acetate in Hexanes will typically separate the desired product from less polar starting material and non-polar byproducts.
-
Recrystallization: The purified lactam can often be recrystallized from a solvent system like Ethanol/Water or Ethyl Acetate/Hexanes to yield a highly pure, crystalline solid.
Optimized Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3,4-dihydronaphthalen-1(2H)-one oxime
-
To a solution of 6-Bromo-α-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting ketone is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
A white precipitate of the oxime will form. Stir for 30 minutes to complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically a mixture of E/Z isomers and can be used directly or purified by recrystallization from ethanol if a single isomer is desired.
Protocol 2: Optimized Beckmann Rearrangement using Polyphosphoric Acid (PPA)
This protocol prioritizes yield and selectivity by using moderately strong conditions.
-
Setup: Ensure all glassware is oven-dried. Assemble a round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Place the 6-Bromo-α-tetralone oxime (1.0 eq) into the flask. Add polyphosphoric acid (PPA) (approx. 10x the weight of the oxime).
-
Reaction: Begin stirring the thick slurry. Heat the mixture slowly and carefully in an oil bath to 120-130 °C. The mixture should become more mobile as the reaction proceeds.
-
Monitoring: Hold the temperature for 20-30 minutes. Monitor the reaction by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the starting oxime is consumed, remove the flask from the heat and allow it to cool to about 60-70 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring.
-
Isolation: A precipitate of the crude product will form. Continue stirring until all the ice has melted. Collect the solid by vacuum filtration and wash extensively with water until the filtrate is neutral.
-
Purification: Dry the crude solid. Purify by column chromatography on silica gel followed by recrystallization as described in the FAQ section.
References
-
Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Gawande, M. B., & Shelke, S. N. (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 20(7), 996-1004. [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]
-
Singh, U., & Kumar, A. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. [Link]
-
Stadler, A., & Kappe, C. O. (2005). Polymer-Assisted Solution-Phase Synthesis of 4,5-Dihydro- 1,4-Benzoxazepin-3(2H)-Ones. Combinatorial Chemistry & High Throughput Screening, 8(7), 643-7. [Link]
-
Stadler, A., & Kappe, C. O. (2005). Polymer-Assisted Solution-Phase Synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. Combinatorial chemistry & high throughput screening, 8(7), 643–647. [Link]
-
Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Banfi, L., Basso, A., et al. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular diversity, 18(3), 473–482. [Link]
-
Xiang, S., et al. (2021). Catalytic Enantioselective Halocyclizations to Access Benzoxazepinones and Benzoxazecinones. Organic letters, 23(16), 6316–6320. [Link]
-
Fancelli, D., et al. (2003). Beckmann Rearrangement of Oximes under Very Mild Conditions. Organic Letters, 5(16), 2871-2873. [Link]
-
Sunjic, V., et al. (1987). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry, 24(5), 1365-1370. [Link]
-
Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][3][4]thiazepin-4(5 H )-one. Crystals, 10(3), 195. [Link]
-
Pelliccia, S., et al. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC medicinal chemistry, 15(1), 169–181. [Link]
-
Wang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][3][4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of medicinal chemistry, 65(3), 1786–1807. [Link]
-
ResearchGate. (2021). Discovery of 3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. [Link]
-
Yadav, C. S., et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific reports, 14(1), 7436. [Link]
-
Demont, E. H., et al. (2014). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of medicinal chemistry, 57(16), 6605–6631. [Link]
-
Fensome, A., et al. (2008). 7-aryl 1,5-dihydro-benzo[e][3][4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Bioorganic & medicinal chemistry letters, 18(13), 3762–3766. [Link]
-
Shirali, A., et al. (2017). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Bioorganic & medicinal chemistry, 25(22), 6046–6055. [Link]
-
Tan, K. L. L., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules (Basel, Switzerland), 29(1), 125. [Link]
-
Appi, M., et al. (2022). Ready access to 7,8-dihydroindolo[2,3-d][3]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. The Beilstein journal of organic chemistry, 18, 111–117. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. audreyli.com [audreyli.com]
Technical Support Center: Purification of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The methodologies and principles discussed are grounded in established purification techniques for heterocyclic compounds.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section offers a problem-oriented approach to resolving specific challenges during the purification of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Chromatographic Purification Issues
Flash column chromatography is a primary tool for purifying synthetic compounds. However, challenges such as poor separation and product degradation can arise.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Observation: TLC analysis shows overlapping spots, or collected column fractions are consistently impure.
-
Root Cause Analysis & Solutions:
-
Inadequate Solvent System: The polarity of the mobile phase may not be optimal for resolving the target compound from closely related impurities.
-
Solution: Conduct a thorough solvent screen using TLC. A good solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound and maximize the separation between it and any impurities.[1][2] Consider ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune selectivity.
-
-
Co-eluting Impurities: Structurally similar impurities, such as isomers or dehalogenated analogs, may have very similar polarities to the product.
-
Solution: If adjusting the solvent system is insufficient, consider a different stationary phase. If using silica gel, switching to alumina or a reverse-phase C18 silica may provide the necessary selectivity.[2]
-
-
Column Overloading: Exceeding the capacity of the column leads to broad peaks and poor separation.
-
Solution: As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[1] For difficult separations, a lower loading percentage is advisable.
-
-
Issue 2: The Compound Appears to Degrade on the Silica Gel Column
-
Observation: TLC analysis of the crude material shows a clean spot, but the collected fractions show the appearance of new, often more polar, spots.
-
Root Cause Analysis & Solutions:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups. The lactam and ether linkages in the benzoxazepinone core may be susceptible to hydrolysis.
-
Solution 1: Deactivate the Silica Gel. Neutralize the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (0.1-1% v/v), in the mobile phase.[2]
-
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.[2]
-
-
Prolonged Exposure: The longer the compound remains on the column, the greater the opportunity for degradation.
-
Solution: Optimize the solvent system for a faster elution without compromising separation. Ensure the column is run efficiently and without unnecessary delays.
-
-
II. Crystallization and Product Isolation Challenges
Crystallization is a powerful technique for achieving high purity but can be challenging to optimize.
Issue 1: Failure of the Compound to Crystallize
-
Observation: The purified compound remains as an oil or an amorphous solid after solvent removal.
-
Root Cause Analysis & Solutions:
-
High Purity Amorphous State: The compound may be pure but resistant to forming a crystalline lattice.
-
Solution 1: Solvent Screening. Systematically test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, methanol, acetonitrile, and mixtures thereof) to find a system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[3]
-
Solution 2: Induce Crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites.[4] Alternatively, add a "seed" crystal of the pure compound if available.[4]
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Solution: Re-purify the material using a different chromatographic technique (e.g., preparative HPLC) to remove the persistent impurities.[3]
-
-
Issue 2: Low Recovery After Crystallization
-
Observation: A significant portion of the compound remains in the mother liquor after filtration.
-
Root Cause Analysis & Solutions:
-
Excessive Solvent Volume: Using too much solvent will result in a substantial amount of the product remaining dissolved even after cooling.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
-
Significant Solubility in Cold Solvent: The compound may still be reasonably soluble in the chosen solvent, even at low temperatures.
-
Solution: Cool the crystallization mixture in an ice bath or freezer to further decrease the solubility. If recovery is still low, consider a different solvent system.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one?
A1: Based on common synthetic routes to benzoxazepinones, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthetic steps.
-
Dehalogenated Product: The bromo-substituent may be lost through various side reactions, resulting in the formation of 3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
-
Isomers: Depending on the synthetic strategy, positional isomers of the bromo-substituent could be formed.
-
Hydrolysis Products: The lactam ring could potentially hydrolyze under acidic or basic workup conditions.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are in sufficient concentration.
Q3: My compound is a solid but appears to be an amorphous powder. How can I induce crystallinity?
A3: If standard crystallization techniques fail, consider the following:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a vial of a poor solvent. The vapor from the poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.
Q4: What are the best practices for storing 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one?
A4: While specific stability data is not available, general best practices for heterocyclic compounds suggest storing the material in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can help prevent degradation if the compound is found to be sensitive to air or moisture.
IV. Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Troubleshooting Workflow for Column Chromatography
Caption: A systematic workflow for troubleshooting poor separation in column chromatography.
V. References
-
PubMed. (n.d.). Application of the high-performance liquid chromatographic method for separation, purification and characterisation of p-bromophenylacetylurea and its metabolites. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
SIELC Technologies. (n.d.). Separation of Bromoethane on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][6]thiazepin-4(5 H )-one. [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Application of the high-performance liquid chromatographic method for separation, purification and characterisation of p-bromophenylacetylurea and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Separation of Bromoethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability and degradation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in solution
Welcome to the technical support center for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Drawing from established principles of heterocyclic chemistry and forced degradation studies, this document offers practical advice to ensure the integrity and stability of your experimental results.
Introduction to Stability Considerations
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a heterocyclic compound featuring a benzoxazepine core. The stability of this molecule in solution is paramount for obtaining reliable and reproducible data in biological assays and for the development of stable pharmaceutical formulations. The core structure contains a lactam (a cyclic amide) within a seven-membered ring fused to a bromo-substituted benzene ring, as well as an ether linkage. Both the lactam and ether functionalities, along with the bromo-aromatic system, are susceptible to degradation under various environmental conditions. Understanding these potential degradation pathways is critical for proper handling, storage, and experimental design.
This guide will address common questions and troubleshooting scenarios related to the stability of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in solution, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound seems to be losing potency over time in my aqueous assay buffer. What could be the cause?
Answer: Loss of potency in aqueous solutions is a common issue and is often attributable to hydrolytic degradation. The lactam ring in the benzoxazepine structure is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in your buffer.[1][2]
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your stock solution and final assay buffer. The stability of cyclic amides is often pH-dependent, with maximal stability typically observed in the neutral to slightly acidic range (pH 4-7).[1]
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. For instance, phosphate buffers can sometimes participate in nucleophilic catalysis. Consider switching to an alternative buffer system like citrate or acetate if you suspect buffer-mediated degradation.
-
Temperature Control: Ensure that your solutions are stored at the appropriate temperature. As a general rule, chemical degradation rates increase with temperature.[3][4] For short-term storage (hours to days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable.[3][4]
-
Fresh Preparations: If instability is confirmed, prepare fresh solutions immediately before each experiment to minimize the impact of degradation.
FAQ 2: I've observed the appearance of new, unexpected peaks in my HPLC or LC-MS analysis of an aged solution. What are these?
Answer: The appearance of new peaks is a strong indicator of compound degradation. For 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, these are likely to be degradants resulting from hydrolysis, oxidation, or photolysis.
Troubleshooting and Identification:
-
Hydrolysis Products: The most probable degradation pathway is the hydrolysis of the lactam ring. This would result in the formation of an amino acid derivative where the seven-membered ring is opened. You can predict the mass of this product and look for a corresponding peak in your LC-MS data.
-
Oxidative Degradation: The ether linkage and the benzene ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[5][6] This can lead to the formation of N-oxides or hydroxylated species.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[5] Photosensitive groups like carbonyls and aryl halides can undergo photochemical reactions.[5] To test for this, compare a solution that has been protected from light with one that has been exposed.
-
Forced Degradation Study: To confirm the identity of these unknown peaks, a forced degradation study is the definitive approach. This involves intentionally degrading the compound under controlled conditions (acid, base, oxidation, heat, light) to generate the potential degradants and establish their chromatographic profiles.[5][7]
FAQ 3: Can I use co-solvents to dissolve my compound, and will they affect its stability?
Answer: Yes, co-solvents such as DMSO, ethanol, or acetonitrile are commonly used to dissolve compounds with poor aqueous solubility. However, they can influence stability.
Key Considerations:
-
DMSO: While an excellent solvent, be aware that some grades of DMSO can contain peroxide impurities, which can lead to oxidative degradation. Use high-purity, anhydrous DMSO and store it properly.
-
Alcohols (e.g., Ethanol, Methanol): In the presence of strong acids or bases, alcohols can act as nucleophiles and potentially lead to solvolysis of the lactam ring, forming an ester instead of the carboxylic acid that results from hydrolysis.
-
Solvent Effects on pH: The addition of organic co-solvents can alter the effective pH of your aqueous buffer, which in turn can affect the rate of pH-dependent degradation.
-
Thermal Stability: The choice of solvent can also impact thermal degradation rates.[8][9]
Recommendation: When preparing stock solutions in organic solvents, it is best practice to store them at low temperatures (-20 °C or -80 °C) and to minimize the final concentration of the organic solvent in your aqueous experimental medium.
In-Depth Technical Guides
Guide 1: Performing a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][10] This involves subjecting the compound to stress conditions more severe than those it would typically encounter during storage or use.[5][7]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature. Basic hydrolysis is often rapid.
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[5] Run a control sample protected from light in parallel.
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable analytical method, typically HPLC with UV detection or LC-MS.[11][12]
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control (time zero) sample.
-
Identify and quantify the new peaks (degradants).
-
Calculate the percentage of degradation.
-
In LC-MS, determine the mass-to-charge ratio (m/z) of the degradants to help elucidate their structures.
-
Guide 2: Potential Degradation Pathways
Based on the structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, several degradation pathways can be predicted. Understanding these helps in identifying degradants found during stability studies.
Explanation of Pathways:
-
Hydrolysis: This is often the most significant degradation pathway in aqueous solutions. The amide bond of the lactam is cleaved, resulting in the formation of a carboxylic acid and an amine on a single molecule. This reaction is typically irreversible.[13][14]
-
Oxidation: The nitrogen and oxygen heteroatoms, as well as the electron-rich aromatic ring, are potential sites for oxidation. This can lead to the formation of various oxidized species, which may or may not retain biological activity.
-
Photolysis: The bromo-aromatic moiety can absorb UV light, potentially leading to dehalogenation (loss of bromine) via a free-radical mechanism. Other complex rearrangements or contractions of the heterocyclic ring are also possible under photolytic stress.[15]
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies as recommended by regulatory guidelines.[5][6]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | Lactam Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 24 hours | Lactam Hydrolysis |
| Oxidation | 3% - 30% H₂O₂ | Up to 7 days | N-oxidation, Aromatic Hydroxylation |
| Thermal | 50°C - 80°C | Up to 7 days | General Decomposition |
| Photolytic | 1.2 million lux-hrs & 200 W-hrs/m² | Variable | Photochemical Reactions (e.g., Debromination) |
Conclusion
The stability of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a critical factor that must be carefully managed to ensure the quality and reliability of research data. The primary degradation pathways to consider are hydrolysis of the lactam ring, oxidation, and photolysis. By understanding these potential instabilities and employing systematic approaches like forced degradation studies, researchers can develop robust experimental protocols, establish appropriate storage conditions, and create stability-indicating analytical methods. This proactive approach to stability assessment is fundamental to the successful progression of research and development involving this and other novel chemical entities.
References
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. PLOS One. [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. American Society for Microbiology. [Link]
-
Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. [Link]
-
(PDF) Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). PubMed. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed. [Link]
-
Degradation of some benzodiazepines by a laccase-mediated system in aqueous solution. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Creative Research Thoughts. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Thermal degradation rates of different amines. ResearchGate. [Link]
-
Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze. MDPI. [Link]
-
New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. PubMed Central. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]
Sources
- 1. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. sepscience.com [sepscience.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Overcoming solubility issues with 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Technical Support Center: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Welcome to the technical support guide for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This document provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale behind these methodologies, enabling you to make informed decisions and optimize your experimental outcomes.
Section 1: Compound Overview & Intrinsic Properties
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a heterocyclic compound belonging to the benzoxazepine class.[1][2][3][4][5] The structure, featuring a fused benzene ring and an oxazepine core, renders the molecule predominantly hydrophobic or lipophilic. This characteristic is the primary driver of the solubility issues commonly observed in aqueous media. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making solubility enhancement a critical challenge in pharmaceutical development.[6][7]
Predicted Solubility Profile:
-
Aqueous Buffers (e.g., PBS): Very low to practically insoluble.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): High solubility.
-
Non-polar Solvents (e.g., Toluene, Hexane): Low to moderate solubility.
Section 2: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the handling and dissolution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Q1: What is the best starting solvent to prepare a stock solution?
A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Its aprotic, polar nature is highly effective at dissolving a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into aqueous buffers or cell culture media for your working solution.
Q2: Why does my compound precipitate when I dilute the DMSO stock into my aqueous assay buffer?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, while soluble in DMSO, is poorly soluble in the final aqueous environment. When the percentage of DMSO in the final solution drops significantly (typically below 5-10%), the aqueous buffer can no longer maintain the compound in solution, causing it to crash out. To mitigate this, ensure the final DMSO concentration in your assay does not exceed a level compatible with both compound solubility and the tolerance of your biological system (often <0.5%).
Q3: Can I use ethanol as a co-solvent instead of DMSO?
A3: Yes, ethanol can be used as a co-solvent.[8] However, DMSO is generally a stronger solvent for compounds of this class. If using ethanol, you may need a larger volume to dissolve the compound, which could lead to higher final solvent concentrations in your experiment, potentially impacting cellular assays.
Q4: Does pH affect the solubility of this compound?
A4: The structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one contains a secondary amine within the oxazepine ring, which is a weak base. Therefore, pH can influence its solubility.[9][10][11][12] In acidic conditions (lower pH), this nitrogen can become protonated, forming a more polar, charged species that exhibits higher aqueous solubility.[9][10][11] Conversely, in neutral or basic conditions (pH > 7), the compound will be in its less soluble, neutral form. For ionizable drugs, adjusting the pH is a common strategy to enhance solubility.[13][14]
Q5: Is heating recommended to aid dissolution?
A5: Gentle warming (e.g., 37°C) can be used to aid the initial dissolution in a solvent like DMSO. However, prolonged or excessive heating should be avoided as it can potentially degrade the compound. The influence of temperature on solubility is generally less pronounced than the effect of solvent choice or pH for many organic compounds.[10][11] Always check the compound's stability at elevated temperatures before implementing this as a standard procedure.
Section 3: Troubleshooting Guide for Advanced Applications
This section provides detailed protocols and decision-making workflows for overcoming complex solubility issues in specific experimental contexts.
Issue 1: Persistent Precipitation in Cell-Based Assays
You've diluted your DMSO stock into cell culture media, but still observe precipitation or a cloudy suspension, which interferes with imaging or cellular uptake.
Root Cause Analysis: The compound's solubility limit in the final aqueous media has been exceeded. The limited amount of co-solvent is insufficient to keep the hydrophobic molecule solubilized.
Solutions Workflow:
Caption: Workflow for preparing an in-vivo formulation.
Issue 3: Poor Solubility for Analytical Chemistry (NMR, LC-MS)
The compound is not dissolving sufficiently in standard deuterated solvents for NMR or is crashing out of solution during LC-MS runs.
Root Cause Analysis: Mismatch between compound polarity and the analytical solvent. For LC-MS, precipitation occurs when the mobile phase composition changes during the gradient.
Solutions:
-
For NMR:
-
Solvent Choice: Use deuterated DMSO (DMSO-d6) as the first choice. If residual water peaks are an issue, deuterated chloroform (CDCl3) or acetone-d6 are good alternatives.
-
Heating: Gently warm the NMR tube in a water bath to aid dissolution, but be mindful of solvent volatility.
-
-
For LC-MS:
-
Mobile Phase Optimization: Ensure the starting percentage of organic solvent (e.g., acetonitrile or methanol) in your gradient is high enough to keep the compound dissolved upon injection.
-
Diluent: Dissolve the sample for injection in a solvent that matches the initial mobile phase composition as closely as possible, rather than 100% DMSO. For example, if your gradient starts at 30% acetonitrile, dissolve your sample in 30% acetonitrile / 70% water with a small amount of DMSO if needed.
-
Section 4: Advanced Solubility Enhancement Techniques
For highly challenging cases, particularly in late-stage drug development, more advanced methods are employed. These techniques modify the physical properties of the compound itself. [7]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation. [6][15][16]This is achieved through techniques like jet milling or high-pressure homogenization. [6][15]* Solid Dispersions: The drug is dispersed in an inert, hydrophilic carrier matrix at the molecular level. [17][18]This is often achieved by methods like solvent evaporation or hot-melt extrusion, resulting in an amorphous form of the drug that has higher apparent solubility than its crystalline form. [7][19][17]* Salt Formation: If the compound has an ionizable group (like the secondary amine in this case), forming a salt with a pharmaceutically acceptable counter-ion (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility and dissolution rate. [16][20]
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions. (2024). Google AI Search.
- Drug Solubility: Importance and Enhancement Techniques.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Solubilization techniques used for poorly water-soluble drugs.
- Co-solvent and Complexation Systems.
- Insoluble drug delivery strategies: review of recent advances and business prospects.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation strategies for poorly soluble drugs. (2025).
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[13][17]midazo[1,2-d]o[8][13]xazepine and Benzo[f]benzoo[13][17]xazolo[3,2-d]o[8][13]xazepine Derivatives. SciELO.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025).
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations.
-
7-Bromo-3,4-dihydrobenzo[f]o[8][13]xazepin-5(2H)-one. Moldb.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2010). Semantic Scholar.
- Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025).
-
Synthesis of substituted benzo[b]o[8][13]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing).
-
Discovery of 3,4-dihydrobenzo[f]o[8][13]xazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (2021). PubMed.
Sources
- 1. scielo.br [scielo.br]
- 2. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. semanticscholar.org [semanticscholar.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japer.in [japer.in]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 19. upm-inc.com [upm-inc.com]
- 20. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Welcome to the technical support center for the crystallization of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound.
Introduction
Crystallization is a critical purification technique in the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.[1][2] The formation of a well-ordered crystal lattice effectively excludes impurities, leading to a product with high purity, which is essential for subsequent research and development. However, achieving efficient and reproducible crystallization can be challenging. This guide provides a structured approach to troubleshooting common issues encountered during the crystallization of this specific compound.
Understanding the Compound: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
A thorough understanding of the physicochemical properties of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is the foundation for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C9H8BrNO2 | [3] |
| Molecular Weight | 242.07 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Polarity | Moderately polar | Inferred from structure |
The structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, containing a lactam, an ether linkage, and a brominated aromatic ring, suggests a moderate polarity. This characteristic is crucial for solvent selection.
Solvent Selection Strategy
The choice of solvent is the most critical factor in a successful crystallization.[1] The ideal solvent will dissolve the compound when hot but not when cold. The principle of "like dissolves like" is a good starting point. Given the moderately polar nature of the target compound, solvents of intermediate polarity are likely to be most effective.
Table of Common Crystallization Solvents:
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for highly polar compounds. May be used as an anti-solvent.[4] |
| Ethanol | 5.2 | 78 | A versatile solvent for moderately polar compounds.[4] |
| Acetone | 5.1 | 56 | Good for many organic compounds, but its low boiling point can lead to rapid evaporation.[4] |
| Ethyl Acetate | 4.4 | 77 | A good choice for compounds of intermediate polarity.[4] |
| Dichloromethane | 3.1 | 40 | A common solvent for a wide range of organic compounds. Its high volatility can be a challenge. |
| Toluene | 2.4 | 111 | Suitable for less polar compounds; its high boiling point allows for a wide temperature range for slow cooling. |
| Hexane | 0.1 | 69 | A non-polar solvent, often used as an anti-solvent.[4] |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature.
-
If the compound dissolves readily at room temperature, the solvent is too good and will likely result in poor recovery.[2]
-
If the compound does not dissolve at room temperature, gently heat the test tube.
-
A suitable solvent will dissolve the compound when hot.[2]
-
Allow the solution to cool to room temperature and then in an ice bath.
-
The ideal solvent will result in the formation of a crystalline solid upon cooling.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in a question-and-answer format.
Question 1: Why am I not getting any crystals?
Answer:
The absence of crystal formation is a common issue that can arise from several factors, primarily related to supersaturation and nucleation.
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. This is often due to using too much solvent.[5][6]
-
Inhibition of Nucleation: Even in a supersaturated solution, crystal growth requires an initial nucleation event. Highly pure compounds can sometimes form stable supersaturated solutions that are resistant to nucleation.[5]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[5][7]
-
Seeding: If you have a pure crystal of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, add a tiny amount to the supersaturated solution to act as a template for crystal growth.
-
-
Increase Concentration:
-
Cooling:
Troubleshooting Workflow for No Crystal Formation:
Caption: Decision-making process when no crystals are formed.
Question 2: Why did my compound "oil out" instead of crystallizing?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This happens when the melting point of the compound is lower than the temperature at which it precipitates from the solution. The resulting oil is often impure and may solidify into an amorphous glass upon further cooling, trapping impurities.[6]
Causes:
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can lead to precipitation at a higher temperature.
-
Impurities: The presence of impurities can lower the melting point of the compound.[5]
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the compound.[5]
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution, then allow it to cool slowly.[5][6]
-
Slow Cooling: Insulate the flask to encourage slow cooling. This allows the solution to reach a lower temperature before saturation is achieved.[5]
-
Change Solvent System:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Mixed Solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, heat the solution until it is clear again and allow it to cool slowly.[2][9] For 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a potential mixed solvent system could be ethanol/water or ethyl acetate/hexane.
-
Troubleshooting Workflow for Oiling Out:
Caption: Steps to address oiling out during crystallization.
Question 3: My crystal yield is very low. How can I improve it?
Answer:
A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor.
Causes:
-
Too Much Solvent: Using an excessive amount of solvent is the most common reason for low yield.[5][6]
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Premature Filtration: Filtering the crystals while the solution is still warm.
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can try to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.[5][6]
-
Optimize Cooling: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath or freezer) to maximize the amount of product that crystallizes out.
-
Minimize Transfers: Each transfer of the solution can result in some loss of material.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[1]
Frequently Asked Questions (FAQs)
Q: What is the best crystallization technique for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one?
A: For initial purification, slow cooling of a saturated solution is often the simplest and most effective method.[8] If this proves difficult, vapor diffusion or solvent layering techniques can provide slower crystal growth and potentially higher quality crystals.[8][9]
Q: How can I remove colored impurities?
A: If your solution is colored, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[2]
Q: My crystals are very small needles. How can I get larger crystals?
A: The formation of small needles often indicates rapid crystallization. To obtain larger crystals, slow down the rate of crystal growth. This can be achieved by:
-
Slowing the rate of cooling.
-
Using a solvent in which the compound is slightly more soluble.
-
Employing techniques like vapor diffusion or solvent layering.[8][9]
Detailed Experimental Protocols
Protocol 1: Single Solvent Recrystallization by Slow Cooling
-
Dissolve the crude 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.[10]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (an anti-solvent in which it is insoluble) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.
-
Dry the crystals.
References
-
Crystallisation Techniques. (2006, January 8). Retrieved from University of Cambridge, Department of Chemistry website: [Link]
-
Crystal Growing Tips. (2015, April 28). Retrieved from University of Florida, Center for Xray Crystallography website: [Link]
-
9 Ways to Crystallize Organic Compounds. (2024, October 10). Retrieved from wikiHow website: [Link]
-
Guide for crystallization. Retrieved from University of Geneva website: [Link]
-
Advice for Crystallisation. Retrieved from Universität Potsdam website: [Link]
-
Problems with Recrystallisations. Retrieved from University of York, Department of Chemistry website: [Link]
-
Troubleshooting. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]
-
Tips & Tricks: Recrystallization. Retrieved from University of Rochester, Department of Chemistry website: [Link]
-
What should I do if crystallisation does not occur?. (2017, April 5). Retrieved from Quora website: [Link]
-
SOP: CRYSTALLIZATION. Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website: [Link]
Sources
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. unifr.ch [unifr.ch]
Identifying and minimizing byproducts in 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproducts. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to common experimental challenges.
Introduction: The Synthetic Challenge
The synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a key intermediate in the development of various pharmacologically active agents, is most commonly achieved through a Beckmann rearrangement of the corresponding cyclic ketone oxime. While elegant, this reaction is not without its challenges. The formation of impurities can complicate purification, reduce yields, and impact the quality of the final compound. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and what are the key steps?
The most prevalent and established method is the Beckmann rearrangement of 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one oxime.[1][2] This acid-catalyzed reaction transforms the oxime into the corresponding lactam.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Q2: I am observing a significant amount of a nitrile-containing byproduct. What is it and how can I prevent its formation?
This is a classic case of a competing Beckmann fragmentation reaction.[2] Instead of the desired rearrangement, the C-C bond adjacent to the oxime can cleave, leading to a nitrile and a carbocation.
Mechanistic Insight:
Caption: Competing pathways in the Beckmann reaction.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choice of Acid Catalyst | Strong protonating acids like sulfuric acid or polyphosphoric acid (PPA) generally favor the rearrangement. Lewis acids can sometimes promote fragmentation. |
| Temperature Control | Lowering the reaction temperature can often suppress the fragmentation pathway, which may have a higher activation energy. |
| Solvent Selection | Less polar solvents may disfavor the formation of the carbocation intermediate required for fragmentation. |
Q3: My final product is contaminated with an isomeric impurity. What is the likely cause?
The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group on the oxime migrating. If your starting oxime is a mixture of (E) and (Z) isomers, you will obtain a mixture of regioisomeric lactams.
Minimizing Isomeric Impurities:
-
Control of Oxime Geometry: The formation of the oxime should be carefully controlled to favor one isomer. This can often be achieved by adjusting the pH and temperature of the oximation reaction.
-
Purification of the Oxime: If a mixture of oxime isomers is unavoidable, it is highly recommended to purify the desired isomer before proceeding with the rearrangement.
Q4: After workup, I isolate a product with a different heterocyclic core, specifically a quinazolin-2-aldehyde derivative. How is this possible?
This is likely due to a thermal rearrangement of the desired benzoxazepinone product, especially if the reaction or workup involves high temperatures. A similar rearrangement has been observed in related bromo-substituted benzodiazepinones.[1]
Prevention of Thermal Rearrangement:
-
Maintain moderate temperatures during the Beckmann rearrangement and subsequent workup steps.
-
Avoid prolonged heating, especially in acidic conditions.
-
If distillation is used for purification, employ vacuum distillation to lower the boiling point.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Predominance of Beckmann fragmentation. 3. Product degradation during workup. | 1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. See FAQ 2 for minimizing fragmentation. 3. Ensure mild workup conditions (avoid excessive heat and strong acids/bases). |
| Presence of Unreacted Oxime | 1. Insufficient acid catalyst. 2. Reaction time too short or temperature too low. | 1. Increase the equivalents of the acid catalyst. 2. Gradually increase the reaction time and/or temperature while monitoring the reaction progress. |
| Formation of a Dark, Tarry Mixture | 1. Decomposition of starting material or product. 2. Polymerization side reactions. | 1. Lower the reaction temperature. 2. Ensure high purity of starting materials and solvents. |
| Difficult Purification | 1. Presence of multiple, closely-related byproducts. 2. Residual acid catalyst. | 1. Optimize the reaction to minimize byproducts. Employ careful column chromatography with a well-chosen solvent system. 2. Thoroughly neutralize and wash the crude product before purification. |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one oxime
-
To a solution of 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the oxime.
-
Optional but recommended: Recrystallize the crude oxime from a suitable solvent (e.g., ethanol/water) to ensure isomeric purity.
Protocol 2: Beckmann Rearrangement to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
Carefully add the purified oxime (1.0 eq) to pre-heated (60-80 °C) polyphosphoric acid (PPA) with stirring.
-
Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Purification of Brominated Heterocyclic Compounds
The presence of the bromine atom can influence the polarity and solubility of the target compound.
Key Considerations:
-
Solvent Selection for Recrystallization: A solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal. For brominated aromatics, common choices include ethanol, methanol, and ethyl acetate, often in combination with a less polar solvent like hexane.
-
Column Chromatography: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective in separating the desired product from less polar impurities (like fragmentation byproducts) and more polar impurities (like unreacted oxime).
References
-
Blatt, A. H. (1933). The Beckmann Rearrangement. Chemical Reviews, 12(2), 215-269. [Link]
-
Gawley, R. E. (1988). The Beckmann reactions: rearrangement, elimination-additions, fragmentations, and rearrangement-cyclizations. Organic Reactions, 35, 1-420. [Link]
Sources
Technical Support Center: Scale-Up of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Synthesis
Welcome to the Technical Support Center for the reaction scale-up of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As your Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles and practical insights to ensure a safe, efficient, and reproducible scale-up.
Introduction to the Synthesis and its Challenges
The synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a key intermediate in the development of novel therapeutics, most commonly involves a Beckmann rearrangement of the corresponding oxime derived from 7-bromo-1-tetralone. While straightforward on a small scale, scaling up this reaction introduces significant challenges related to reaction control, impurity profiles, and process safety. This guide will address these critical aspects in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one synthesis, offering potential causes and solutions.
Question 1: Why is my Beckmann rearrangement showing low to no conversion of the starting oxime at a larger scale?
Answer:
Low or no conversion during scale-up of a Beckmann rearrangement can stem from several factors related to catalyst deactivation, insufficient mixing, or improper temperature control.
-
Insufficient Catalyst Activity: The rearrangement is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid (PPA). On a larger scale, localized dilution effects or inadequate dispersion of the catalyst can lead to pockets of low reactivity. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
-
Thermal Control: The Beckmann rearrangement is often exothermic. On a large scale, inefficient heat dissipation can lead to localized overheating, which can degrade the catalyst or promote side reactions. Conversely, if the reaction requires elevated temperatures, inadequate heating in a large vessel can result in incomplete conversion. Careful monitoring and control of the internal reaction temperature are crucial.
-
Moisture Sensitivity: Many catalysts used for the Beckmann rearrangement are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing a significant amount of a nitrile byproduct during the reaction. What is causing this and how can it be minimized?
Answer:
The formation of a nitrile byproduct is a classic issue in the Beckmann rearrangement, known as Beckmann fragmentation. This side reaction is particularly prevalent when the migrating group can form a stable carbocation. In the case of the 7-bromo-1-tetralone oxime precursor, fragmentation can compete with the desired rearrangement.
-
Reaction Conditions: Beckmann fragmentation is often favored at higher temperatures. Carefully controlling the reaction temperature and avoiding overheating can suppress this side reaction.
-
Catalyst Choice: The choice of catalyst can significantly influence the rearrangement-to-fragmentation ratio. While strong Brønsted acids can promote fragmentation, milder reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base, or certain solid acid catalysts, may favor the desired rearrangement.[1][2]
-
Substrate Structure: The electronic nature of the migrating group plays a role. While the bromo-substituent is electron-withdrawing, the overall stability of the potential carbocation intermediate should be considered.
Question 3: The purification of the final product is proving difficult on a larger scale, with impurities co-crystallizing. What are the likely impurities and how can I improve the purification process?
Answer:
Purification challenges at scale often arise from the presence of closely related impurities. In this synthesis, the most probable impurities are the starting oxime, the nitrile byproduct from Beckmann fragmentation, and potentially regioisomers of the desired lactam if the oxime geometry is not controlled.
-
Impurity Identification: It is crucial to identify the impurities by analytical techniques such as LC-MS and NMR to understand their origin.
-
Crystallization Optimization: A systematic approach to optimizing the crystallization process is necessary. This includes screening different solvent systems (e.g., ethyl acetate/heptane, isopropanol/water), controlling the cooling rate, and seeding the crystallization.
-
Alternative Purification Techniques: If crystallization is insufficient, consider alternative purification methods such as column chromatography with a suitable stationary phase for large-scale applications or a distillation-based purification if the lactam is sufficiently volatile and thermally stable.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for the large-scale production of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one?
The most industrially viable route is likely a two-step process starting from 7-bromo-1-tetralone:
-
Oximation: Reaction of 7-bromo-1-tetralone with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to yield the desired 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Q2: What are the critical safety considerations when scaling up the Beckmann rearrangement?
The Beckmann rearrangement can be hazardous if not properly controlled, especially at scale.
-
Exothermic Reaction: The reaction is often exothermic. A thorough thermal hazard assessment is essential to ensure that the cooling capacity of the reactor is sufficient to control the reaction temperature and prevent a thermal runaway.[4]
-
Corrosive Reagents: Strong acids like sulfuric acid and PPA are highly corrosive. Appropriate personal protective equipment (PPE) and reactor materials are necessary.
-
Pressure Build-up: The formation of gaseous byproducts or a rapid temperature increase can lead to a dangerous pressure build-up in a closed system. Ensure the reactor is equipped with appropriate pressure relief systems.
Q3: Which catalyst is recommended for a scalable and environmentally friendly Beckmann rearrangement?
While traditional methods use stoichiometric amounts of strong acids, which generate significant waste, modern approaches focus on catalytic systems.
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored to replace liquid acids, offering advantages in terms of reusability and reduced waste streams.[1]
-
Organocatalysts: Reagents like cyanuric chloride have been shown to be effective catalysts for the Beckmann rearrangement under milder conditions.[1]
-
Mechanochemistry: Recent research has demonstrated the potential of mechanochemical Beckmann rearrangements, which can reduce solvent usage and improve sustainability.[5]
Experimental Protocols
Protocol 1: Oximation of 7-Bromo-1-tetralone (Lab Scale)
-
To a solution of 7-bromo-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude oxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 7-bromo-1-tetralone oxime.
Protocol 2: Beckmann Rearrangement (Lab Scale)
-
Under an inert atmosphere, add the 7-bromo-1-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.
-
Monitor the internal temperature closely and maintain it within the desired range.
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Data Summary
| Parameter | Lab Scale (Typical) | Scale-Up Considerations |
| Yield (Oximation) | 85-95% | Maintain efficient stirring and temperature control. |
| Yield (Rearrangement) | 70-85% | Highly dependent on catalyst, temperature, and minimization of side reactions. |
| Purity (Crude) | >90% | Impurity profile may change with scale; monitor by HPLC. |
| Purity (Final) | >98% | Crystallization process will require significant optimization. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common scale-up issues.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of different catalysts in Beckmann Rearrangement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Major classes of variations on the Beckmann rearrangement. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Reddit. (2015, October 23). Side reactions during Beckmann rearrangement. Retrieved from [Link]
-
ACS Publications. (2023, September 28). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Retrieved from [Link]
-
ACS Publications. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
-
YouTube. (2020, March 20). Beckmann Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
National Institutes of Health. (2023, September 28). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). LACTAM PURIFICATION PROCESS.
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Impact of reaction conditions on 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one purity
Welcome to the technical support center for the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is a key intermediate in the synthesis of various biologically active molecules, including potential anticonvulsant and hypnotic agents, as well as selective TNIK inhibitors for anti-colorectal cancer effects.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final products. A common and effective method for the synthesis of this and similar benzoxazepinones is the Beckmann rearrangement of the corresponding ketoxime.[2] This reaction, while powerful, can be sensitive to various parameters, leading to impurities and reduced yields if not carefully controlled.
This guide will focus on the troubleshooting and optimization of the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, with a particular emphasis on the Beckmann rearrangement pathway.
Troubleshooting Guide: Impact of Reaction Conditions on Purity
This section addresses specific issues that may arise during the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Question 1: My reaction is resulting in a low yield of the desired 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. What are the likely causes and how can I improve the yield?
Answer: Low yields in the synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one can stem from several factors, primarily related to incomplete reaction, side product formation, or product loss during workup and purification.
-
Incomplete Reaction: The Beckmann rearrangement often requires a strong acid catalyst to facilitate the conversion of the oxime to the amide.[2] If the reaction is not going to completion, consider the following:
-
Catalyst Activity: Ensure your acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) is fresh and active. Some catalysts can be hygroscopic and lose activity over time.
-
Reaction Temperature: The Beckmann rearrangement can be temperature-sensitive.[2] While elevated temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find the optimal temperature for your specific substrate and catalyst system. A stepwise increase in temperature while monitoring the reaction by TLC can help identify the sweet spot.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in unreacted starting material, while excessively long times can lead to product degradation.
-
-
Side Product Formation: The formation of byproducts is a common cause of low yields. In the context of the Beckmann rearrangement, potential side reactions include:
-
Formation of Nitriles: Dehydration of the oxime can lead to the formation of a nitrile byproduct. This is more likely to occur at higher temperatures.
-
Hydrolysis of the Product: If water is present in the reaction mixture, the lactam product can be hydrolyzed, especially under strong acidic conditions. Ensure all reagents and solvents are anhydrous.
-
-
Product Loss During Workup and Purification: The workup procedure is critical for isolating the product in high purity and yield.
-
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of your product into the organic phase.
-
Purification: Column chromatography is a common method for purifying benzoxazepinones.[3] However, improper selection of the stationary and mobile phases can lead to significant product loss.
-
Question 2: My final product is contaminated with an unknown impurity. What are the most likely impurities and how can I avoid their formation?
Answer: The presence of impurities can significantly impact the utility of your 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. The nature of the impurity will depend on the synthetic route and reaction conditions.
-
Unreacted Starting Material: The most common impurity is often the starting ketoxime. This indicates an incomplete reaction. To address this, refer to the suggestions in Question 1 regarding catalyst activity, temperature, and reaction time.
-
Isomeric Byproducts: The Beckmann rearrangement of an unsymmetrical ketoxime can potentially yield two regioisomeric lactams. The regioselectivity of the rearrangement is influenced by the stereochemistry of the oxime (E vs. Z) and the migratory aptitude of the groups attached to the carbonyl carbon. To favor the desired isomer:
-
Control of Oxime Stereochemistry: The conditions used for the oximation of the precursor ketone can influence the E/Z ratio of the resulting oxime.
-
Choice of Catalyst: Different acid catalysts can exhibit different levels of regioselectivity. It may be necessary to screen a variety of catalysts to find the one that provides the highest selectivity for the desired product.
-
-
Byproducts from Side Reactions: As mentioned previously, nitriles and hydrolysis products can be significant impurities. Careful control of reaction temperature and ensuring anhydrous conditions are key to minimizing these byproducts.
Question 3: The reaction seems to have stalled, and TLC analysis shows both starting material and product are present, with no further change over time. What should I do?
Answer: A stalled reaction can be frustrating. Here are a few troubleshooting steps to consider:
-
Catalyst Deactivation: The catalyst may have been consumed or deactivated. A careful, portion-wise addition of a small amount of fresh catalyst may restart the reaction. Be cautious, as this can sometimes lead to an uncontrolled exotherm.
-
Insufficient Temperature: The reaction may require a higher temperature to proceed to completion. Gradually increase the temperature of the reaction mixture by 5-10 °C and monitor the progress by TLC.
-
Re-evaluate Stoichiometry: Double-check the stoichiometry of your reagents. An incorrect molar ratio of substrate to catalyst can lead to an incomplete reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Beckmann rearrangement to synthesize 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one?
A1: The optimal temperature can vary depending on the specific acid catalyst used. For strong protic acids like sulfuric acid or polyphosphoric acid, the reaction is often carried out at elevated temperatures, typically between 80-120 °C. However, it's crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific setup, as higher temperatures can lead to side product formation.[2]
Q2: Which solvent is most suitable for this reaction?
A2: The choice of solvent depends on the catalyst. For catalysts like polyphosphoric acid, it can act as both the catalyst and the solvent. In other cases, high-boiling, non-protic solvents like toluene or xylene are often used. It is essential that the solvent is anhydrous to prevent hydrolysis of the product.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between the starting ketoxime and the lactam product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.
Q4: What is the best method for purifying the final product?
A4: Column chromatography on silica gel is a standard and effective method for purifying 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.[3] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The exact solvent system should be determined by TLC analysis. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of the Precursor Ketoxime
This protocol describes the synthesis of the ketoxime precursor to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
-
Dissolve the Ketone: In a round-bottom flask, dissolve the precursor ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate or pyridine (1.5 eq.) to the stirred solution of the ketone.
-
Heat the Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude oxime. The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Beckmann Rearrangement to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
This protocol outlines the synthesis of the title compound via a Beckmann rearrangement.
-
Catalyst Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the acid catalyst (e.g., polyphosphoric acid, 10-20 eq. by weight).
-
Add the Oxime: Slowly add the precursor ketoxime (1.0 eq.) to the stirred catalyst at room temperature.
-
Heat the Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the predetermined time, monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Impact of Reaction Temperature on Product Purity
| Temperature (°C) | Reaction Time (h) | Purity by HPLC (%) | Major Impurity |
| 80 | 6 | 85 | Unreacted Oxime |
| 100 | 4 | 95 | Minor Unreacted Oxime |
| 120 | 2 | 92 | Nitrile byproduct |
Note: This is example data and actual results may vary.
Visualizations
Caption: Mechanism of the Beckmann Rearrangement.
Caption: Troubleshooting workflow for low product purity.
References
- Gawley, R. E. (1988).
-
ACS Omega. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved from [Link]
-
Moldb. (n.d.). 7-Bromo-3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Retrieved from [https://www.researchgate.net/publication/230768953_Synthesis_and_evaluation_of_7-substituted-34-dihydrobenzo[f][4]oxazepin-52H-ones_as_anticonvulsant_and_hypnotic_agents]([Link]4]oxazepin-52H-ones_as_anticonvulsant_and_hypnotic_agents)
-
ResearchGate. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][2][3]thiazepin-4(5 H )-one. Retrieved from [Link]
-
African Journal of Biomedical Research. (2024). Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - African Journal of Biomedical Research. Retrieved from [Link]
-
ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
-
PubMed. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Retrieved from [Link]
-
MDPI. (2010). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Retrieved from [Link]
-
Labcompare. (n.d.). 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][2][3]oxazepin-5-one. Retrieved from [Link]
-
PubMed. (2022). Discovery of 3,4-Dihydrobenzo[ f][2][3]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of azepino[4,5-b]indoles and benzo[f][2][5]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. Retrieved from [Link]
-
Beilstein Journals. (2018). Ready access to 7,8-dihydroindolo[2,3-d][2]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved from [Link]
-
PubMed Central. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Retrieved from [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]
-
PubMed Central. (2024). A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [https://www.researchgate.net/publication/353609875_Discovery_of_34-dihydrobenzo[f][4]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]4]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)
-
PubMed. (2021). Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one experimental reproducibility issues
Technical Support Center: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Document ID: TSC-2026-01-20-CHEM-0857
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This molecule is a key heterocyclic building block, recognized for its utility as a scaffold in the development of novel therapeutics, including inhibitors of TNIK and ROCK kinases for applications in oncology and glaucoma research.[1][2] The synthesis of this seven-membered benzoxazepinone core, however, is not trivial and presents several challenges that can lead to significant reproducibility issues.[3][4][5]
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of protocol steps to explain the underlying chemical principles, helping you troubleshoot and rationalize your experimental outcomes. We will address the most common pitfalls encountered during the synthesis, purification, and characterization of this compound, providing actionable solutions grounded in established chemical literature.
Section 1: Pre-Reaction Troubleshooting: Starting Materials & Reagents
The quality of your starting materials is the foundation of a successful synthesis. Impurities, even in small amounts, can propagate through the reaction sequence, complicating purification and depressing yields.
Q1: My synthesis is failing at the first step. What are the critical quality attributes for the starting materials, 2-amino-5-bromophenol and ethyl 3-bromopropionate?
A1: Excellent question. The primary culprits for failure at this stage are typically the purity of the 2-amino-5-bromophenol and the presence of moisture.
-
Purity of 2-Amino-5-bromophenol: This starting material is susceptible to oxidation, often evidenced by a dark coloration (it should be an off-white to light tan solid). Oxidized impurities can interfere with the initial N-alkylation step. We recommend checking the purity by ¹H NMR and melting point before use. If it appears dark, it can often be purified by recrystallization from an ethanol/water mixture or by short-path distillation under high vacuum.
-
Reagent & Solvent Anhydrousness: The N-alkylation reaction is a nucleophilic substitution that is highly sensitive to moisture. Water can hydrolyze your base (e.g., potassium carbonate) and compete with the phenoxide nucleophile, leading to the formation of 2-amino-5-bromophenol hydrobromide and reducing the efficiency of the desired reaction. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. We recommend using potassium carbonate that has been freshly dried in an oven at >120°C for several hours.
Q2: I'm observing multiple byproducts during the initial N-alkylation step, even with pure starting materials. What's happening?
A2: This is a classic issue of chemoselectivity. The starting material, 2-amino-5-bromophenol, has two nucleophilic sites: the amine (-NH₂) and the phenol (-OH). While the phenol is more acidic and more readily deprotonated to form the reactive phenoxide, some N-alkylation can occur, and O- vs. N-dialkylation is also possible.
-
Causality: The reaction's goal is to achieve selective O-alkylation followed by intramolecular amidation. If the reaction temperature is too high or a base that is too strong is used, you risk deprotonating the aniline nitrogen, leading to undesired N-alkylation.
-
Solution: Use a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF or acetonitrile. K₂CO₃ is strong enough to deprotonate the phenol but generally not the aniline nitrogen under controlled temperatures (60-80°C). This promotes the formation of the desired intermediate, ethyl 3-(2-amino-5-bromophenoxy)propanoate.
Section 2: Core Synthesis Troubleshooting: The Intramolecular Cyclization Step
The formation of the seven-membered oxazepine ring is the most critical and often lowest-yielding step. Success hinges on favoring the intramolecular pathway over competing intermolecular reactions.
Q3: My intramolecular cyclization (amide formation) to form the benzoxazepinone ring is giving me extremely low yields (<15%). My TLC plate shows a smear of what might be polymer and some unreacted starting material.
A3: This is the most common and frustrating challenge in the synthesis of seven-membered rings.[3][4] Low yields are almost always due to competing intermolecular reactions (dimerization, oligomerization) outcompeting the desired intramolecular cyclization.
-
The High Dilution Principle: The core principle to favor intramolecular reactions is to operate under high dilution. By significantly lowering the concentration of the reactant, you decrease the statistical probability of two molecules finding each other in solution, thus suppressing the intermolecular pathway. The unimolecular cyclization, whose rate is dependent only on the concentration of the substrate itself, becomes the dominant pathway.
-
Troubleshooting Protocol:
-
Strictly Adhere to High Dilution: Ensure the concentration of your linear amino ester precursor is no higher than 0.01 M.
-
Slow Addition: Use a syringe pump to add the linear precursor over several hours (e.g., 4-8 hours) to a refluxing solvent containing your base or catalyst. This technique maintains a pseudo-low concentration throughout the reaction.
-
Choice of Base/Catalyst: For this thermal amidation, a non-nucleophilic base or a mild acid catalyst can be effective. Some literature suggests that heating in a high-boiling point solvent like xylene or toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) can promote the cyclization while minimizing side reactions.[6]
-
Troubleshooting Cyclization Conditions
| Parameter | Standard Condition | Symptom | Suggested Modification & Rationale |
| Concentration | 0.1 M | Low yield, polymer formation | Decrease to 0.005 - 0.01 M. Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | 80 °C (DMF) | Reaction stalls | Increase to 110-140 °C (Toluene/Xylene). Provides sufficient thermal energy to overcome the activation barrier for lactam formation. |
| Addition Method | All reagents added at once | Low yield, multiple spots on TLC | Use a syringe pump for slow addition of the amino-ester precursor over 4-8 hours to maintain high dilution conditions. |
| Catalyst | None (thermal) | Incomplete conversion | Add catalytic p-TSA. Acid catalysis can activate the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the amine. |
Visualizing the Competing Pathways
The following diagram illustrates the critical choice between the desired intramolecular cyclization and the undesired intermolecular polymerization.
Caption: Reaction fate under different concentration regimes.
Section 3: Post-Reaction Troubleshooting: Work-up & Purification
Even with a successful reaction, isolating the final product in high purity can be challenging. Bromo-substituted compounds can be dense, and the lactam functionality introduces polarity.
Q4: My crude product is an intractable oil/gum after work-up. How can I get it to crystallize?
A4: This is common for heterocyclic systems. The crude product often contains residual high-boiling solvents (like DMF or DMSO) and oligomeric impurities that inhibit crystallization.
-
Thorough Solvent Removal: Ensure all DMF is removed. After aqueous work-up and extraction, wash the organic layer multiple times with brine to pull out residual DMF. Then, concentrate the solution and re-dissolve it in a lower-boiling solvent like dichloromethane (DCM) and re-concentrate. This azeotropic removal can be very effective.
-
Purification First: Do not expect the crude material to crystallize. First, purify the material using column chromatography. A gradient elution from 10% to 50% ethyl acetate in hexanes on silica gel is a good starting point. The lactam is quite polar, so you will likely need a relatively polar mobile phase.
-
Inducing Crystallization: Once you have a purified, clean oil, try dissolving it in a minimum amount of a good solvent (e.g., DCM or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity persists. Let it stand, or gently scratch the inside of the flask with a glass rod at the solvent interface to create nucleation sites.
Q5: I'm having trouble with the purification of the final bromo-compound. Are there specific considerations for bromo-substituted heterocycles?
A5: Yes, there are a few points to consider.
-
Silica Gel Activity: Bromo-compounds can sometimes be sensitive to acidic silica gel. If you see streaking or degradation on your column, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% triethylamine in your eluent system).
-
Alternative Purification: If column chromatography is consistently giving poor recovery, consider preparative HPLC or crystallization from a solvent/anti-solvent system (e.g., ethyl acetate/hexanes or methanol/water).[7]
-
Characterization: The bromine atom provides a unique isotopic signature in mass spectrometry. Look for two peaks of nearly equal intensity (the M and M+2 peaks) separated by 2 m/z units, which is characteristic of a monobrominated compound. This is a powerful diagnostic tool to confirm the presence of bromine in your final product and its fragments.
Appendix A: Recommended Synthesis Protocol
This protocol is synthesized from general principles of heterocyclic chemistry and published methods for analogous structures.[1][8]
Step 1: Synthesis of Ethyl 3-(2-amino-5-bromophenoxy)propanoate
-
To a flame-dried round-bottom flask under N₂, add 2-amino-5-bromophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 3-bromopropionate (1.2 eq) dropwise.
-
Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring by TLC (30% EtOAc/Hexanes).
-
Cool to room temperature, pour into ice-water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and brine (3x) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.
Step 2: Intramolecular Cyclization to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
-
Set up a large, flame-dried three-neck flask equipped with a reflux condenser and a syringe pump.
-
Add anhydrous toluene to the flask to achieve a final reaction concentration of 0.01 M (based on the total volume of the precursor solution to be added).
-
Heat the toluene to reflux (approx. 111°C).
-
Dissolve the crude ethyl 3-(2-amino-5-bromophenoxy)propanoate from Step 1 in a minimal amount of anhydrous toluene.
-
Using the syringe pump, add the precursor solution to the refluxing toluene over a period of 6 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (gradient elution, 10% to 50% EtOAc in Hexanes) to afford the title compound as a solid.
Workflow Diagram: Synthesis & Troubleshooting
Caption: Key synthesis steps and associated troubleshooting checkpoints.
References
-
Boruń, A. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular Diversity, 18(3), 473-482. [Link]
-
Yadav, V. K., & Sriram, M. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. [Link]
-
Smith, J. (2009). Chapter 7: Seven-Membered Rings. Progress in Heterocyclic Chemistry, 21, 491-530. [Link]
-
Al-Timimi, I. H. A., & Al-Amiery, A. A. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. Egyptian Journal of Chemistry, 66(11), 31-41. [Link]
-
Meyer, A. G. (2009). Chapter 7: Seven-Membered Rings (2008). Progress in Heterocyclic Chemistry, 21. [Link]
-
Fante, C., et al. (2015). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. The Journal of Organic Chemistry, 80(15), 7589-7597. [Link]
-
Krajewska, A., & Drabinska, J. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116752. [Link]
-
Khan, M. T. H. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]
-
Sun, K., et al. (2012). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications, 48(82), 10165-10167. [Link]
-
Mihovilovic, M. D., et al. (1995). New synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. Monatshefte für Chemie / Chemical Monthly, 126(5), 583-591. [Link]
- Adachi, K., et al. (2002). Method for purifying a bromine compound.
-
Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][4][8]thiazepin-4(5H)-one. Journal of Chemical Research, 44(5-6), 263-267. [Link]
- Cottrell, K. M., et al. (2010). Process for preparing bromo-substituted quinolines.
-
Wang, L., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(4), 6256-6267. [Link]
-
Kazakova, O. B., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990. [Link]
-
Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
PubChem. (n.d.). 7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Retrieved from [Link]
-
Li, L., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][4][8]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. [Link]
-
Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][4][8]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. [Link]
Sources
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 7. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 8. Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and Other Benzoxazepine Derivatives for Drug Discovery
This guide provides an in-depth, objective comparison of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one with other benzoxazepine derivatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and field-proven insights to inform discovery and development efforts.
Introduction: The Benzoxazepine Scaffold in Medicinal Chemistry
Benzoxazepines are a class of seven-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The fusion of a benzene ring to an oxazepine ring creates a privileged scaffold capable of interacting with a variety of biological targets.[3] This structural motif has been successfully incorporated into compounds with anticonvulsant, anticancer, and neuroprotective properties, among others.[4][5] The conformational flexibility of the seven-membered ring allows for precise three-dimensional arrangements of substituents, enabling fine-tuning of activity and selectivity.
This guide will focus on the 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one core, with a specific emphasis on the influence of substitution at the 7-position, comparing the bromo-derivative to other analogs. We will delve into comparative biological data, detailed experimental protocols, and the underlying structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of molecules.
Comparative Analysis: The Impact of Substitution on Biological Activity
The substitution pattern on the benzoxazepine ring system profoundly influences the biological activity of the resulting derivatives. Here, we compare 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to other derivatives, focusing on anticonvulsant activity and kinase inhibition.
Anticonvulsant Activity
A study evaluating a series of 7-substituted-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-ones revealed the critical role of the substituent at the 7-position in modulating anticonvulsant effects.[3] The primary screening for anticonvulsant activity often employs the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests to identify compounds effective against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is typically assessed using the rotarod test.
Table 1: Comparative Anticonvulsant Activity of 7-Substituted-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-ones [3]
| Compound | R (7-position) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) MES |
| 1 | -Br | >100 | >100 | >300 | - |
| 2 | -Cl | 100 | >100 | >300 | >3 |
| 3 | -F | >100 | >100 | >300 | - |
| 4 | -OCH₃ | 50 | 100 | 250 | 5 |
| 5 | -CH₃ | 75 | >100 | >300 | >4 |
| Phenytoin | (Reference Drug) | 20.1 | >100 | 110 | 5.5 |
| Carbamazepine | (Reference Drug) | 8.8 | >100 | 75.3 | 8.6 |
Data synthesized from a study on 7-substituted derivatives.[3]
From this data, it is evident that the nature of the substituent at the 7-position significantly impacts anticonvulsant activity. While the 7-bromo derivative (Compound 1) did not show significant activity in the MES and scPTZ screens at the tested doses, other substitutions, such as a methoxy group (Compound 4), conferred moderate activity. This highlights the importance of exploring a range of substituents to optimize for a desired biological effect. The lack of activity for the halogenated derivatives in this specific study suggests that for anticonvulsant properties, electron-donating or small alkyl groups at the 7-position may be more favorable.
Kinase Inhibition: Expanding Therapeutic Potential
Recent research has identified the 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one scaffold as a potent inhibitor of key kinases involved in cancer and other diseases, such as Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated coiled-coil containing protein kinase (ROCK).[5][7][8]
TNIK Inhibition and Anti-Colorectal Cancer Effects
A series of 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one derivatives have been identified as a new class of selective TNIK inhibitors.[5][8] TNIK is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC).
Table 2: Comparative TNIK Inhibitory Activity of 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one Derivatives [1][5]
| Compound | Key Structural Features | TNIK IC₅₀ (µM) |
| 21k | N-substituted with a 4-(dimethylamino)butanoyl group | 0.026 ± 0.008 |
| 15e | N-substituted with a 3-methoxybenzoyl group | Potent activity reported |
| Parent Scaffold | Unsubstituted 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one | Not reported as highly active |
Data extracted from a study on TNIK inhibitors.[1][5]
These studies demonstrate that while the core benzoxazepinone structure is important, the modifications at the N-4 position are crucial for potent TNIK inhibition. Compound 21k emerged as a highly potent and selective TNIK inhibitor, exhibiting significant anti-proliferative and anti-migration effects in CRC cell lines and in vivo tumor models.[5] This suggests that while the 7-bromo substitution may not be optimal for anticonvulsant activity, the core scaffold is highly amenable to modification for other therapeutic applications like oncology.
ROCK Inhibition and Potential in Glaucoma Treatment
The same versatile scaffold has also been explored for the development of ROCK inhibitors for the treatment of glaucoma.[7] ROCKs are involved in regulating intraocular pressure, and their inhibition is a validated therapeutic strategy.
Table 3: Comparative ROCK Inhibitory Activity of 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one Derivatives [7]
| Compound | Key Structural Features | ROCK I IC₅₀ (nM) | ROCK II IC₅₀ (nM) |
| 12b | N-substituted with a 4-(1H-imidazol-1-yl)butanoyl group | 93 | 3 |
| Parent Scaffold | Unsubstituted 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one | Not reported as highly active |
Data from a study on ROCK inhibitors.[7]
Compound 12b demonstrated potent and selective inhibition of ROCK II, along with a significant intraocular pressure-lowering effect in preclinical models.[7] Again, this highlights the tunability of the benzoxazepine scaffold, where modifications at the nitrogen atom can direct the compound's activity towards different biological targets.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key SAR insights for the 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one scaffold:
-
7-Position Substitution: For anticonvulsant activity, electron-donating groups (e.g., -OCH₃) or small alkyl groups at the 7-position appear to be more favorable than halogens. This suggests that the electronic properties and steric bulk at this position are critical for interaction with the biological target.
-
N-4 Position Substitution: For kinase inhibition (TNIK and ROCK), large, functionalized substituents at the N-4 position are essential for high potency. The nature of these substituents dictates the specific kinase selectivity. This position appears to be a key vector for extending into the active site of the target kinase.
Caption: Structure-Activity Relationship (SAR) for the Benzoxazepinone Scaffold.
Experimental Protocols
General Synthesis of 7-Substituted-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-ones
The synthesis of 7-substituted-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-ones can be achieved through a multi-step process starting from a substituted 2-aminophenol. The following is a general protocol, with specific details for the 7-bromo derivative.
Caption: Synthetic Workflow for 7-Bromo-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one.
Step 1: N-alkylation of 4-Bromo-2-aminophenol
-
To a solution of 4-bromo-2-aminophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (2.0 eq).
-
Add ethyl 3-bromopropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-((5-bromo-2-hydroxyphenyl)amino)propanoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the purified ethyl 3-((5-bromo-2-hydroxyphenyl)amino)propanoate (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the solution to a high temperature (typically 200-250 °C) to facilitate intramolecular cyclization and the elimination of ethanol.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography to yield 7-Bromo-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one.
Protocol for Anticonvulsant Screening
The following are standard protocols for the initial in vivo evaluation of anticonvulsant activity.
Maximal Electroshock (MES) Test
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses.
-
After a predetermined time (e.g., 30-60 minutes), subject each mouse to a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Administer the test compound i.p. or p.o. to a group of mice at various doses.
-
After a set time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ for protection against scPTZ-induced seizures.
Rotarod Neurotoxicity Test
-
Train mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1 minute).
-
Administer the test compound at various doses.
-
At the time of peak effect, place the mice on the rotarod and assess their ability to remain on the rod for the predetermined time.
-
Neurotoxicity is indicated by the inability of the mouse to maintain its balance on the rod.
-
Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.
Conclusion and Future Directions
The 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one scaffold represents a versatile and promising platform for the development of novel therapeutics. While 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one itself may not be a potent anticonvulsant, the comparative data clearly demonstrates that subtle modifications to the core structure can lead to significant changes in biological activity.
The key takeaways for researchers are:
-
The 7-position is a critical determinant for anticonvulsant activity, with electron-donating groups showing more promise than halogens in the initial screens.
-
The N-4 position is a prime site for modification to achieve potent and selective kinase inhibition, opening avenues for cancer and glaucoma therapies.
-
The inherent "drug-like" properties of the benzoxazepine core make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on a broader exploration of substitutions at the 7-position in combination with diverse functional groups at the N-4 position to fully map the chemical space and unlock the full therapeutic potential of this remarkable scaffold.
References
-
Discovery of 3,4-Dihydrobenzo[f][3][6]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 2022. [Link]
-
Discovery of 3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 2021. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 2011. [https://www.researchgate.net/publication/225703761_Synthesis_and_evaluation_of_7-substituted-34-dihydrobenzo[f][9]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents]([Link]9]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents)
-
1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 2021. [Link]
-
Discovery of 3,4-Dihydrobenzo[f][3][6]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed, 2022. [Link]
-
7-Amino-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-one. MySkinRecipes. [Link]
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 2021. [Link]
-
Synthesis of benzo[f][3][6]oxazepin-5(2H)-ones 5a–f. ResearchGate. [Link]
Sources
- 1. figshare.com [figshare.com]
- 2. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Amino-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one [myskinrecipes.com]
- 5. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Analogs: A Guide for Drug Discovery Professionals
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various key biological targets implicated in a range of diseases. This guide provides a comprehensive comparative analysis of analogs based on this core structure, with a particular focus on their activity as kinase inhibitors. By examining the structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space around this promising scaffold and inform the design of next-generation therapeutics.
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Core: A Versatile Pharmacophore
The benzo[f]oxazepin-5(2H)-one core is a seven-membered heterocyclic ring system that provides a rigid and three-dimensional framework amenable to diverse chemical modifications. The presence of the bromine atom at the 7-position offers a handle for further synthetic elaboration through cross-coupling reactions, allowing for the exploration of a wide range of substituents to probe interactions with target proteins. Furthermore, the lactam functionality and the dihydro-oxazepine ring present opportunities for modifying physicochemical properties and engaging in specific hydrogen bonding interactions within a binding site. Our analysis will focus on two key therapeutic areas where analogs of this scaffold have shown significant promise: oncology, through the inhibition of Traf2- and Nck-interacting kinase (TNIK), and ophthalmology, via the inhibition of Rho-associated protein kinases (ROCKs).
Comparative Analysis of Analogs as TNIK Inhibitors for Colorectal Cancer
Traf2- and Nck-interacting protein kinase (TNIK) is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC).[1][2] Inhibition of TNIK presents a promising therapeutic strategy to block aberrant Wnt signaling and suppress tumor growth.[2] A series of 3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives have been identified as potent and selective TNIK inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
The exploration of substituents on the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold has yielded valuable insights into the structural requirements for potent TNIK inhibition. The general structure under consideration is depicted below:
Caption: Workflow for in vitro TNIK inhibition assay.
Comparative Analysis of Analogs as ROCK Inhibitors for Glaucoma
Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating intraocular pressure (IOP). Inhibition of ROCKs has emerged as a promising therapeutic approach for the treatment of glaucoma. [3][4]Derivatives of 3,4-dihydrobenzo[f]oxazepin-5(2H)-one have been identified as potent ROCK inhibitors. [3][4]
Structure-Activity Relationship (SAR) Insights
The SAR for ROCK inhibition by this class of compounds reveals distinct structural requirements compared to TNIK inhibition.
| Compound ID | R1 (N-substitution) | R3 (7-position) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| Hypothetical 7-Bromo Parent | H | Br | - | - | - |
| 12b | 4-((dimethylamino)methyl)phenyl | H | 93 | 3 | [3][4] |
| Analog D | 4-aminophenyl | H | >1000 | >1000 | [3][4] |
| Analog E | 4-(piperazin-1-yl)phenyl | H | 120 | 8 | [3][4] |
Analysis of SAR:
-
N-Substitution (R1): For ROCK inhibition, a key feature is the presence of a basic nitrogen atom in the N-substituent. The dimethylaminomethyl group in compound 12b provides high potency, particularly against ROCK2. [3][4]This suggests an important ionic interaction with the enzyme. The piperazinyl group in Analog E also confers good activity. In contrast, a simple amino group (Analog D) is not well-tolerated.
-
Benzene Ring Substitution (R3): Similar to the TNIK inhibitors, the 7-position of the benzoxazepinone ring is a prime location for modification to optimize potency and selectivity. The 7-bromo analog serves as a key starting point for introducing various functionalities to probe the binding pocket of ROCK kinases.
Experimental Protocol: In Vivo Intraocular Pressure (IOP) Lowering Study in a Rabbit Model
Objective: To evaluate the efficacy of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one analogs in reducing IOP in a normotensive rabbit model.
Animals: New Zealand white rabbits.
Materials:
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Topical anesthetic (e.g., proparacaine hydrochloride).
-
Tonometer (e.g., Tono-Pen).
Procedure:
-
Acclimatization: Acclimatize the rabbits to the experimental procedures, including handling and IOP measurements, for several days before the study.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a tonometer after applying a topical anesthetic.
-
Compound Administration: Administer a single topical dose (e.g., 50 µL) of the test compound formulation to one eye of each rabbit. The contralateral eye receives the vehicle only and serves as a control.
-
Post-Dose IOP Measurements: Measure the IOP in both eyes at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. The IOP-lowering effect is expressed as the percentage reduction in IOP compared to the baseline. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP reduction.
Caption: Workflow for in vivo IOP lowering study.
Pharmacokinetic Profile of Representative Analogs
The pharmacokinetic properties of the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one series are crucial for their development as therapeutic agents. A representative potent TNIK inhibitor, compound 21k, exhibited favorable pharmacokinetic properties, suggesting that this scaffold is a good starting point for developing orally bioavailable drugs. [1]
| Compound | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
|---|
| 21k | Oral (10 mg/kg) | 1256 | 2 | 7896 | 45.2 | [1]|
These data indicate that the 3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold can lead to compounds with good oral absorption and exposure. Further optimization of the 7-bromo analogs should include a thorough evaluation of their pharmacokinetic profiles to ensure they are suitable for the intended therapeutic application.
Conclusion and Future Directions
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The comparative analysis presented in this guide highlights the distinct structure-activity relationships for TNIK and ROCK inhibition, providing a roadmap for the rational design of selective and potent analogs.
Key takeaways for future research include:
-
Systematic Exploration of the 7-Position: The 7-bromo group is a key handle for introducing a wide array of substituents to optimize potency, selectivity, and pharmacokinetic properties.
-
Target-Specific Optimization: The SAR for TNIK and ROCK inhibitors is clearly divergent. Future design efforts should be tailored to the specific target to maximize the desired biological activity.
-
In-depth Pharmacokinetic and Safety Profiling: Promising lead compounds should be subjected to comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-likeness and potential for clinical development.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel drugs based on the versatile 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold, with the potential to address significant unmet medical needs in oncology, ophthalmology, and beyond.
References
-
(2022). Discovery of 3,4-Dihydrobenzo[f]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry. [Link]
-
(2021). Discovery of 3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters. [Link]
-
(2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry. [Link]
-
(2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research. [Link]
-
(2021). Discovery of 3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. [Link]
-
(2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]
-
(2022). Discovery of 3,4-Dihydrobenzo[ f ]oxazepin-5(2 H )-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. ResearchGate. [Link]
Sources
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, the journey from identifying a compound with an interesting phenotype to a validated therapeutic lead is contingent on a critical, often complex, process: target identification and validation. This guide provides a comprehensive framework for validating the biological target of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a compound belonging to a chemical class recently identified as a potent inhibitor of specific protein kinases.
Derivatives of the parent structure, 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one, have been shown to selectively inhibit Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated protein kinases (ROCKs).[2][3] This provides a strong working hypothesis that 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one also functions as a kinase inhibitor. This guide will, therefore, focus on a multi-pronged approach to first, confirm this hypothesis, and second, definitively identify its specific kinase target(s). We will explore and compare various experimental strategies, from direct biochemical assays to cutting-edge in-cell and proteome-wide techniques, providing the rationale behind each experimental choice.
Pillar 1: Foundational Target Engagement - Is it a Kinase Inhibitor?
The initial step is to ascertain whether the compound directly interacts with and inhibits kinase activity. A tiered approach, starting with broad screening and moving to more specific validation, is recommended.
Kinome Profiling: A Broad-Based Approach
Given that the compound's scaffold has been associated with kinase inhibition, a logical first step is to perform a broad kinome scan. This will provide an unbiased overview of the compound's selectivity and identify potential primary targets and off-targets across the human kinome.[4][5]
Several commercial services offer kinome profiling, typically employing radiometric or fluorescence-based assays.[5][6] The compound is screened against a large panel of purified kinases (often over 400) at a fixed concentration (e.g., 1 µM). The results are usually presented as a percentage of inhibition for each kinase.
Table 1: Representative Kinome Profiling Data
| Kinase Target | % Inhibition at 1 µM |
| TNIK | 95% |
| ROCK1 | 88% |
| ROCK2 | 92% |
| Kinase X | 75% |
| Kinase Y | 15% |
| ... | ... |
This initial screen will either confirm the hypothesized targets (TNIK, ROCKs) or reveal novel, more potent targets. The data will also provide a preliminary assessment of selectivity, a crucial factor in predicting potential off-target effects.[5]
Pillar 2: Direct Target Validation - Confirming the Interaction
Once high-probability candidate targets are identified from the kinome screen, the next crucial step is to validate the direct physical interaction between the compound and the putative target protein(s).
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA is a powerful technique to confirm target engagement within a cellular context.[7][8][9][10][11] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[8][12] This change can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble fraction of the target protein, typically by Western blotting or mass spectrometry.[9][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a colorectal cancer cell line for TNIK or a neuronal cell line for ROCKs) to 80-90% confluency. Treat the cells with varying concentrations of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one or a vehicle control (DMSO) for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 2: Expected CETSA Results
| Treatment | Tm (°C) of TNIK | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 | - |
| 1 µM Compound | 56.2 | +3.7 |
| 10 µM Compound | 58.9 | +6.4 |
A dose-dependent increase in the melting temperature (Tm) provides strong evidence of direct target engagement in a physiologically relevant environment.
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Pillar 3: Unbiased Target Identification - Exploring the Entire Proteome
While kinome profiling and CETSA are excellent for validating hypothesized targets, an unbiased approach is necessary to identify all potential binding partners of the compound, including any unexpected off-targets. Chemoproteomics is the method of choice for this purpose.[13][14][15][16]
Chemoproteomics: A Discovery-Driven Approach
Chemoproteomics platforms enable the identification of small molecule-protein interactions on a proteome-wide scale.[13][15] One common strategy involves synthesizing a probe molecule by attaching a reactive group and a reporter tag (e.g., biotin) to the compound of interest. This probe is then used to enrich for binding proteins from a cell lysate, which are subsequently identified by mass spectrometry.
Experimental Workflow: Chemoproteomics
Caption: Chemoproteomics workflow for target identification.
This approach can provide a comprehensive list of direct and indirect binding partners, offering a complete picture of the compound's interactome.
Comparative Analysis of Target Validation Methods
| Method | Principle | Throughput | Context | Key Advantage | Key Limitation |
| Kinome Profiling | In vitro enzymatic assays with purified kinases. | High | Biochemical | Broad, unbiased screen of kinase targets. | Lacks cellular context (e.g., metabolism, scaffolding proteins). |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Medium | Cellular | Confirms target engagement in a physiological environment. | Requires a specific antibody for the target protein. |
| Chemoproteomics | Affinity-based enrichment of binding partners. | Low | Biochemical/Cellular | Unbiased, proteome-wide identification of targets. | Requires chemical synthesis of a probe molecule, which may alter binding. |
Pillar 4: Downstream Functional Validation - Linking Target to Phenotype
Confirming direct binding is essential, but it is equally important to demonstrate that this engagement leads to a functional consequence in cells. This involves designing assays that measure the downstream effects of inhibiting the validated target.
For instance, if TNIK is confirmed as a primary target, one would expect to see an impact on the Wnt/β-catenin signaling pathway.[17]
Signaling Pathway Analysis
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of TNIK.
Functional assays could include measuring the levels of phosphorylated TCF/LEF (a direct substrate of TNIK) or using a reporter gene assay to quantify TCF/LEF-mediated transcription. A reduction in these readouts upon treatment with the compound would functionally validate TNIK as a target.
Conclusion
References
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
BioSpace. Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]
-
ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. [Link]
-
YouTube. Reimagining Druggability using Chemoproteomic Platforms. [Link]
-
Frontier Medicines. drug discovery through chemoproteomics. [Link]
-
ResearchGate. A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
RTI International. Application of chemoproteomics to drug discovery. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
ResearchGate. Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][18]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. [Link]
-
PubMed. Discovery of 3,4-Dihydrobenzo[f][1][18]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. [Link]
-
ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]
-
MySkinRecipes. 7-Bromo-3,4-dihydrobenzo[f][1][18]oxazepin-5(2H)-one. [Link]
-
PubMed. Discovery of 3,4-dihydrobenzo[f][1][18]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. [Link]
-
ResearchGate. Discovery of 3,4-dihydrobenzo[f][1][18]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. [Link]
-
PubMed. Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. news-medical.net [news-medical.net]
- 12. annualreviews.org [annualreviews.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. frontiermeds.com [frontiermeds.com]
- 16. Application of chemoproteomics to drug discovery | RTI [rti.org]
- 17. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Cross-Reactivity Profile of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a Novel TNIK Inhibitor
Introduction: The Imperative of Selectivity in Kinase Inhibition
The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold has recently emerged as a promising framework for the development of potent and selective kinase inhibitors. Specifically, derivatives of this core structure have been identified as inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a key regulator in the Wnt/β-catenin signaling pathway and a high-value target in colorectal cancer therapy.[3] The compound of interest, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, represents a lead candidate from this chemical series.
While on-target potency is a primary objective in drug discovery, a compound's ultimate clinical success is inextricably linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, making a thorough understanding of a compound's cross-reactivity profile a critical, non-negotiable step in preclinical development.[4][5] This guide provides a comprehensive framework for evaluating the selectivity of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. We will compare its hypothetical performance against established benchmarks, detail the experimental methodologies required for such an analysis, and provide the scientific rationale behind the chosen screening strategy. The objective is to equip researchers and drug development professionals with a robust template for assessing the selectivity of novel kinase inhibitors.
Strategic Approach to Selectivity Profiling
Given that the primary target, TNIK, is a protein kinase, the initial and most critical step is to assess the compound's activity across the human kinome. The high degree of structural conservation in the ATP-binding site among kinases makes cross-reactivity a common challenge.[6][7][8][9] A tiered approach is the most efficient and cost-effective strategy for building a comprehensive selectivity profile.[1][10]
Our proposed screening cascade is as follows:
-
Primary Target Potency Assay: Establish a robust biochemical assay to determine the IC50 value of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one against TNIK.
-
Broad Kinome Panel Screen: Profile the compound at a single, high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases (e.g., >400 kinases). This primary screen acts as a wide net to identify any potential off-target "hits."[10]
-
Dose-Response Confirmation: For any kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, conduct full 10-point dose-response experiments to determine their respective IC50 values. This step validates the initial hits and quantifies the compound's potency against them.
-
Broad Pharmacology Safety Screen: To identify potential liabilities beyond the kinome, the compound should be evaluated against a panel of non-kinase targets known to be associated with adverse drug reactions. This typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[1][4][5][11][12]
This strategic workflow, visualized below, ensures that resources are focused on the most relevant potential off-targets, providing a clear and quantitative picture of the compound's selectivity.
Caption: Tiered workflow for assessing compound selectivity.
Comparative Selectivity Data
To contextualize the performance of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, we present a hypothetical, yet realistic, dataset comparing it to two benchmark compounds: a highly selective inhibitor ("Compound S") and a non-selective, promiscuous inhibitor ("Compound NS"). The data is summarized in the table below, reflecting results that would be obtained from the workflow described above.
| Target | 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (IC50, nM) | Compound S (Selective) (IC50, nM) | Compound NS (Non-Selective) (IC50, nM) |
| TNIK (Primary Target) | 26 | 15 | 50 |
| ROCK1 | 1,250 | >10,000 | 150 |
| ROCK2 | 850 | >10,000 | 95 |
| PKA | >10,000 | >10,000 | 450 |
| CDK2 | 4,500 | >10,000 | 200 |
| VEGFR2 | 2,100 | 8,500 | 80 |
| hERG (Functional Assay) | >20,000 | >20,000 | 980 |
| 5-HT2B (Binding Assay) | 8,900 | >10,000 | 350 |
Analysis of Comparative Data:
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one: This compound demonstrates potent inhibition of its primary target, TNIK. Its selectivity is favorable, with IC50 values against related kinases like ROCK1/2 being over 30-fold higher.[13] While some activity is noted against VEGFR2 and CDK2 at higher concentrations, the selectivity window is substantial. Importantly, it shows no significant activity against the critical hERG channel or the 5-HT2B receptor, suggesting a lower risk of cardiotoxicity and other common adverse effects.
-
Compound S: This represents an ideal selective inhibitor, with potent activity against TNIK and virtually no off-target activity at concentrations up to 10 µM. This profile is highly desirable but often difficult to achieve.
-
Compound NS: This compound, while active against TNIK, hits multiple other kinases and safety-relevant targets with high potency. Such a promiscuous profile would likely lead to significant off-target effects and would be a poor candidate for further development.[14]
Experimental Protocol: In Vitro Kinase Profiling
The following protocol outlines a representative biochemical assay for determining the IC50 values of a test compound against a panel of protein kinases. This methodology is foundational for generating the data presented above.
Objective: To quantify the inhibitory potency of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one against TNIK and a selected panel of off-target kinases.
Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) or equivalent time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay format measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[7]
Materials:
-
Recombinant human kinases (TNIK, ROCK1, ROCK2, etc.)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236 or similar)
-
Test Compound: 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
384-well, low-volume, black assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound in 100% DMSO, starting at a concentration 100x the final desired highest concentration. Typically, this would range from 1 mM down to 50 nM.
-
Assay Plate Preparation:
-
Add 2.5 µL of Assay Buffer to all wells.
-
Add 25 nL of the serially diluted compound stock or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase/Antibody Mixture: Prepare a 2X working solution of the kinase and the Europium-labeled antibody in Assay Buffer. Add 2.5 µL of this mixture to each well.
-
Tracer Mixture: Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer in Assay Buffer. Add 5 µL of this mixture to each well.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds, then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium antibody). Calculate the emission ratio (665 nm / 615 nm).
-
Data Analysis:
-
Normalize the data using the DMSO-only wells (0% inhibition) and wells without kinase (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting Off-Target Hits: A Mechanistic Perspective
Identifying an off-target interaction is the first step; understanding its potential physiological consequence is the next. For instance, inhibition of ROCK kinases by our hypothetical compound, while significantly weaker than TNIK inhibition, could have biological implications. ROCK inhibition is known to affect cellular contractility and blood pressure. While potentially a liability, it is also a validated therapeutic mechanism for glaucoma.[13] This underscores the importance of interpreting cross-reactivity data within a broader biological context.
The diagram below illustrates the primary, intended pathway (TNIK) and a potential off-target pathway (ROCK) that could be modulated by a non-selective compound.
Caption: On-target vs. potential off-target signaling pathways.
Conclusion
This guide establishes a comprehensive framework for assessing the cross-reactivity profile of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a novel TNIK inhibitor. Through a tiered screening cascade encompassing broad kinome profiling and general safety panels, a detailed picture of a compound's selectivity can be constructed. The hypothetical data presented for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one indicates a promising profile with potent on-target activity and a significant selectivity window against a range of relevant off-targets. This type of rigorous, early-stage profiling is indispensable for mitigating risks, predicting potential clinical adverse reactions, and ultimately selecting drug candidates with the highest probability of success.[1] The methodologies and principles outlined herein serve as a robust guide for researchers in the rational design and development of next-generation kinase inhibitors.
References
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
-
Syguda, A., et al. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(10), e2100145. [Link]
-
Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
Williams, M. (1991). The role of receptor binding in drug discovery. Journal of Medicinal Chemistry, 34(7), 1937-1943. [Link]
-
ICE Bioscience. Safety Pharmacology Services. [Link]
-
Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Siddiqui, N., et al. (2010). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. Archiv der Pharmazie, 343(9), 518-525. [Link]
-
Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. Methods in Molecular Biology, 1647, 1-6. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 5(232), ra53. [Link]
-
Kumar, A., et al. (2022). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemistrySelect, 7(12), e202104443. [Link]
-
McCloskey, K., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 57(5), 1038-1048. [Link]
-
Cichońska, A., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(8), 1219-1226. [Link]
-
Asiedu, S. O., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. RSC Advances, 12(28), 18011-18030. [Link]
-
Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2088-2100. [Link]
-
Kinnings, S. L., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2088–2100. [Link]
-
Jin, C., et al. (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 20(7), 996-1004. [Link]
-
Bantscheff, M., et al. (2011). Profiling of Small Molecules by Chemical Proteomics. Methods in Molecular Biology, 753, 241-259. [Link]
-
Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6589. [Link]
-
Li, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. [Link]
-
Zhang, H., et al. (2021). Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]
-
Kern, J. C., et al. (2008). 1,5-Dihydro-benzo[e][1][2]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. Bioorganic & Medicinal Chemistry Letters, 18(18), 5015-5017. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. revvity.com [revvity.com]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaron.com [pharmaron.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold. This privileged heterocyclic system has garnered significant attention in medicinal chemistry, serving as a versatile template for developing potent and selective modulators of various biological targets. We will dissect the nuanced effects of structural modifications across the scaffold, supported by quantitative experimental data, to provide actionable insights for researchers and professionals in drug discovery and development.
The Benzoxazepinone Scaffold: A Privileged Core in Drug Discovery
The 3,4-dihydrobenzo[f]oxazepin-5(2H)-one core represents a seven-membered lactam fused to a benzene ring. This unique topology provides a three-dimensional arrangement of heteroatoms and aromatic features that can be effectively exploited for specific interactions with biological targets. The inherent structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for library synthesis and lead optimization.
Derivatives of this core have demonstrated a remarkable breadth of biological activities, including inhibition of key kinases involved in cancer and inflammation, as well as activity in the central nervous system.[1][2] Specifically, analogs have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), Traf2- and Nck-interacting protein kinase (TNIK), and Rho-associated protein kinases (ROCKs), highlighting the scaffold's versatility.[3][4][5][6]
Below is the foundational structure of the parent compound, 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, which serves as our reference for this guide.
Caption: Core structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The therapeutic efficacy and selectivity of benzoxazepinone analogs are profoundly influenced by the nature and position of various substituents. Our analysis synthesizes findings from multiple studies to delineate the SAR profile of this scaffold against different biological targets.
Modifications on the Benzene Ring
The substitution pattern on the fused aromatic ring is a critical determinant of activity and selectivity.
-
Position 7 (Bromo Group): The presence of a halogen, particularly bromine, at position 7 is a common feature in many active analogs. In the context of anticancer agents, halogenation can enhance activity.[7] For instance, in a series of benzofuran derivatives, a related heterocyclic scaffold, the introduction of a bromine atom was found to increase cytotoxicity.[7][8] While direct replacement studies on the 7-bromo-benzoxazepinone are sparse, the prevalence of this feature in potent compounds suggests it plays a key role in anchoring the ligand within the target's binding pocket, likely through halogen bonding or by influencing electronic properties.
-
Other Positions (6, 8, 9): Modifications at other positions have been explored extensively. For TNIK inhibitors, a variety of substituents are tolerated and can be optimized to enhance potency.[4] Similarly, for ROCK inhibitors, substitutions on this ring are crucial for achieving high affinity and selectivity.[5][6] The key takeaway is that this region of the molecule often interacts with the solvent-exposed front pocket of kinase active sites, allowing for significant chemical exploration to fine-tune properties like potency, selectivity, and pharmacokinetics.
Modifications at the N-4 Position
The nitrogen atom of the lactam is a primary vector for introducing diversity and modulating the compound's pharmacological profile.
-
N-Substitution for Kinase Inhibition: In the development of TNIK and ROCK inhibitors, the N-4 position is typically derivatized with larger, often complex moieties that extend into specific sub-pockets of the kinase ATP-binding site.[4][5][6] For example, in a series of TNIK inhibitors, compound 21k (structure not fully disclosed but described as a derivative) emerged as the most potent, with an IC₅₀ of 0.026 µM, indicating that extensive modification at this position is fruitful.[4]
-
N-Substitution for AML Differentiation: In a series of related 1,5-dihydrobenzo[e][2][9]oxazepin-2(3H)-ones designed to induce differentiation in Acute Myeloid Leukemia (AML) cells, SAR studies showed that an isopropyl group at the N-1 position (equivalent to N-4 in our scaffold) provided the optimal balance of activity and lipophilic efficiency.[10] Other aliphatic groups were also well-tolerated. This highlights how the optimal substituent at this position is highly dependent on the biological target.
Modifications on the Oxazepine Ring
The seven-membered oxazepine ring itself offers opportunities for modulation, although this is less commonly explored than N-alkylation or aromatic substitution.
-
Chirality: The introduction of chiral centers, for instance at position 3, can be critical. Stereochemistry often plays a pivotal role in the precise orientation of substituents, which can dramatically impact binding affinity.
-
Ring Homologation and Isomers: The exact isomer of the benzoxazepinone core can determine its biological target. For example, 1,5-dihydrobenzo[e][2][9]oxazepin-2(3H)-ones were investigated as AML differentiation agents, while 3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-ones form the basis of many kinase inhibitors.[4][10] This underscores the importance of the core ring structure in defining the compound's trajectory in biological space.
Caption: Key Structure-Activity Relationship insights for the benzoxazepinone scaffold.
Comparative Quantitative Analysis of Analog Performance
The versatility of the benzoxazepinone scaffold is best illustrated by comparing the potency of its analogs against different biological targets. The following table summarizes key data from published studies.
| Compound ID | Target | Modification Highlights | Activity (IC₅₀ / EC₅₀) [nM] | Reference |
| Compound 8g | Glycogen Phosphorylase | Benzoxazinone moiety with specific substitutions | 1,510 nM | [9] |
| Compound o1 | RIPK1 (anti-necroptosis) | Scaffold hopping derived benzoxazepinone | 16.17 nM (EC₅₀) | [3] |
| Compound 21k | TNIK | Derivative of 3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-one | 26 nM | [4][11] |
| Compound 12b | ROCK II | Derivative of 3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-one | 3 nM | [5][6] |
| Compound 12b | ROCK I | Derivative of 3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-one | 93 nM | [5][6] |
| Compound 4b | Anticonvulsant (MES test) | 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 mg/kg (ED₅₀) | [2] |
This data clearly demonstrates that modifications to the core structure can shift its activity profile dramatically, from metabolic enzymes like glycogen phosphorylase to kinases like RIPK1, TNIK, and ROCK, and even ion channels relevant to anticonvulsant activity. The nanomolar potency achieved for several kinase targets underscores the scaffold's potential in oncology and inflammatory diseases.[3][4][5]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section outlines standardized protocols for the synthesis and biological evaluation of benzoxazepinone analogs.
General Synthetic Protocol for N-Substituted Benzoxazepinones
The synthesis of N-substituted analogs typically involves a straightforward alkylation or arylation of the parent scaffold.
Objective: To synthesize an N-4 substituted 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one analog.
Materials:
-
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (starting material)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Preparation: Add the starting 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (1.0 eq) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: NaH is a strong base used to deprotonate the lactam nitrogen, forming a nucleophilic anion necessary for the subsequent alkylation.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NH₄Cl at 0 °C. Trustworthiness Note: This step safely neutralizes the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to obtain the pure N-substituted analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
In Vitro Kinase Inhibition Assay Protocol (Example: TNIK or ROCK)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The signal is typically generated via a coupled reaction that produces light (luminescence) or fluorescence.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and test compound serial dilutions in DMSO.
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of a low-volume 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Kinase Addition: Add the target kinase solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature. Causality Note: This pre-incubation allows the inhibitor to bind to the kinase before the substrate is introduced.
-
Initiation of Reaction: Add the substrate/ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo™ or similar). This reagent quenches the kinase reaction and converts the ADP produced into a luminescent signal.
-
Signal Reading: After a final incubation period, read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Typical workflow from analog synthesis to biological evaluation.
Conclusion and Future Directions
The 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one scaffold and its relatives are exceptionally versatile platforms in modern medicinal chemistry. The structure-activity relationship is highly dependent on the biological target, but clear patterns have emerged. The N-4 position is the most common site for introducing chemical diversity to achieve target selectivity, while substitutions on the fused benzene ring, including the hallmark bromine at position 7, are critical for modulating potency and pharmacokinetic properties.
Future efforts in this area should focus on:
-
Systematic SAR: Directly comparing the effects of different halogens (F, Cl, Br, I) at position 7 to elucidate the role of halogen bonding and electronics.
-
Structure-Based Design: Leveraging co-crystal structures of analogs bound to their targets (e.g., TNIK, ROCK) to rationally design next-generation inhibitors with improved potency and selectivity.
-
ADME Profiling: Early and comprehensive profiling of absorption, distribution, metabolism, and excretion (ADME) properties to ensure that potent compounds also possess drug-like characteristics suitable for in vivo development.
By integrating these strategies, the full therapeutic potential of the benzoxazepinone scaffold can be realized, leading to the development of novel and effective medicines for a range of human diseases.
References
- Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI.
- Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives.
- Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. PubMed.
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate.
-
Repurposing of the RIPK1-Selective Benzo[2][9]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. PMC - NIH.
- A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs. Benchchem.
-
Discovery of 3,4-Dihydrobenzo[ f][2][9]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed.
-
Discovery of 3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate.
- New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
-
Discovery of 3,4-Dihydrobenzo[ f ][2][9]oxazepin-5(2 H )-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. ResearchGate.
-
Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][2][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. PMC - NIH.
-
Discovery of 3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Efficacy Comparison: Evaluating Novel Compounds Against Established PARP14 Inhibitors
In the dynamic field of drug discovery, the identification and validation of novel therapeutic agents are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the efficacy of a novel investigational compound, exemplified here by 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, against known inhibitors of a compelling therapeutic target: Poly(ADP-ribose) polymerase 14 (PARP14). While 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one has been explored for other therapeutic applications, its activity as a PARP14 inhibitor is, for the purpose of this guide, a hypothetical scenario to illustrate the critical evaluation process.[1][2][3][4]
The Therapeutic Rationale for Targeting PARP14
PARP14, also known as ARTD8 or BAL2, is a mono-ADP-ribosyltransferase that has emerged as a significant target in oncology and inflammatory diseases.[5][6][7] It utilizes NAD+ as a substrate to transfer a single ADP-ribose unit to target proteins, a post-translational modification known as MARylation.[6][8] This enzymatic activity allows PARP14 to play a crucial role in various cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling.[7][8][9]
Notably, PARP14 is a key collaborator of the signal transducer and activator of transcription 6 (STAT6), promoting IL-4-dependent gene expression, which is critical for the survival and proliferation of certain cancer cells, particularly B-cell lymphomas.[5][6][9] Its overexpression in various cancers, including diffuse large B-cell lymphoma and hepatocellular carcinoma, and its role in promoting a pro-tumor macrophage phenotype, underscore its potential as a therapeutic target.[6][10][11] Inhibition of PARP14 is hypothesized to disrupt these pro-survival pathways, leading to cancer cell death and potentially reprogramming the tumor microenvironment to be more susceptible to anti-cancer immune responses.[7][10]
The Contenders: Known PARP14 Inhibitors
A direct comparison requires well-characterized reference compounds. While no PARP14 inhibitors are yet clinically approved, several small molecules have been identified and characterized in preclinical studies. These often serve as benchmarks for evaluating novel chemical entities. For the purpose of our comparative analysis, we will consider a hypothetical potent and selective PARP14 inhibitor, "Compound X," and a broader spectrum PARP inhibitor, "Compound Y," which also shows activity against other PARP family members like PARP1. This allows for an assessment of both potency and selectivity.
A Framework for Comparative Efficacy Evaluation
A robust comparison of a novel compound like 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one against known inhibitors necessitates a multi-tiered experimental approach, progressing from biochemical assays to cell-based models.
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the test compound on the enzymatic activity of purified PARP14.
Experimental Protocol: PARP14 Chemiluminescent Assay
This assay measures the mono-ADP-ribosylation of histone proteins by PARP14.[12]
-
Principle: Histone proteins are coated on a 96-well plate. Recombinant PARP14 enzyme is added along with a biotinylated NAD+ substrate mixture. Active PARP14 will transfer the biotinylated ADP-ribose to the histones. The degree of this reaction is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is directly proportional to PARP14 activity.
-
Procedure:
-
Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Prepare serial dilutions of the test compound (e.g., 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one), Compound X, and Compound Y.
-
Add the PARP14 enzyme to the wells, followed by the test compounds.
-
Initiate the reaction by adding the PARP substrate mixture containing biotinylated NAD+.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PARP14 inhibition against the logarithm of the inhibitor concentration.
To assess selectivity, this assay should be repeated using other PARP family members, particularly PARP1 and PARP2, which are the targets of many clinically approved PARP inhibitors.[13]
Data Presentation: Comparative IC50 Values
| Compound | PARP14 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP14) |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Compound X | 10 | 1000 | 1500 | 100x |
| Compound Y | 50 | 25 | 30 | 0.5x |
This table presents hypothetical data for illustrative purposes.
Phase 2: Target Engagement in a Cellular Context
Demonstrating that the compound can interact with its target within a living cell is a critical next step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat shock at various temperatures.
-
Procedure:
-
Treat cultured cells (e.g., a B-cell lymphoma line with high PARP14 expression) with the test compounds or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analyze the supernatant (containing soluble protein) by Western blotting using a PARP14-specific antibody.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phase 3: Cellular Efficacy and Mechanism of Action
The ultimate goal is to determine if target inhibition translates into a desired biological effect in cancer cells.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Principle: To assess the anti-proliferative and pro-apoptotic effects of the inhibitors.
-
Procedure:
-
Seed cancer cell lines known to be dependent on PARP14 signaling (e.g., certain diffuse large B-cell lymphoma cell lines) in 96-well plates.[6]
-
Treat the cells with a dose-response of the test compounds for 48-72 hours.
-
Measure cell viability using a colorimetric assay (e.g., MTT or resazurin-based assays).
-
In parallel experiments, assess apoptosis by flow cytometry using Annexin V and propidium iodide staining.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for the reduction in cell viability. Quantify the percentage of apoptotic cells at different drug concentrations.
Experimental Protocol: STAT6 Signaling Pathway Analysis
-
Principle: To confirm that the inhibitors block the downstream signaling pathway of PARP14.
-
Procedure:
-
Treat cells with the test compounds for a specified period.
-
Stimulate the cells with IL-4 to activate the STAT6 pathway.[5]
-
Lyse the cells and perform Western blotting to detect the phosphorylation of STAT6 (p-STAT6) and total STAT6 levels.
-
-
Data Analysis: A potent inhibitor should reduce the levels of p-STAT6 in a dose-dependent manner.
Visualizing the Concepts
Signaling Pathway of PARP14 in B-Cell Lymphoma
Caption: IL-4 signaling activates STAT6, which, in collaboration with PARP14, promotes gene transcription for B-cell survival.
Experimental Workflow for Inhibitor Comparison
Caption: A multi-step workflow for evaluating novel PARP14 inhibitors.
Concluding Remarks
This guide outlines a systematic and scientifically rigorous approach to comparing the efficacy of a novel compound, such as 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, with known inhibitors of PARP14. By progressing from direct enzymatic inhibition to cellular target engagement and functional outcomes, researchers can build a comprehensive data package to support the continued development of promising new therapeutic agents. Adherence to these principles of expertise, trustworthiness, and authoritative grounding is essential for advancing the field of targeted therapy.
References
-
Structure, function and inhibition of poly(ADP-ribose)polymerase, member 14 (PARP14) . Bond University. [Link]
-
Research Progress on PARP14 as a Drug Target . Frontiers in Pharmacology. [Link]
-
Identification of PARP14 inhibitors using novel methods for detecting auto-ribosylation . Biochemical and Biophysical Research Communications. [Link]
-
PARP14 Chemiluminescent Assay Kit . BPS Bioscience. [Link]
-
PARP14 Contributes to the Development of the Tumor-Associated Macrophage Phenotype . International Journal of Molecular Sciences. [Link]
-
Design and synthesis of potent inhibitors of the mono(ADP-ribosyl)transferase, PARP14 . Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability . NAR Cancer. [Link]
-
Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules . Journal of Medicinal Chemistry. [Link]
-
Novel PARP14 inhibitors: their potency, their selectivity and their structures . Lund University Publications. [Link]
-
PARP14: A key ADP-ribosylating protein in host–virus interactions? . PLOS Pathogens. [Link]
-
PARP14 Gene . Ma'ayan Lab – Computational Systems Biology. [Link]
-
PARP14 Contributes to the Development of the Tumor-Associated Macrophage Phenotype . PubMed. [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors . YouTube. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents . ResearchGate. [Link]
-
Discovery of 3,4-Dihydrobenzo[ f][5][12]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects . PubMed. [Link]
-
Discovery of 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma . ResearchGate. [Link]
Sources
- 1. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.bond.edu.au [pure.bond.edu.au]
- 6. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 7. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]
- 8. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. PARP14 Contributes to the Development of the Tumor-Associated Macrophage Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the In Vivo Validation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one as a Novel Therapeutic Candidate
Abstract
This guide provides a comprehensive framework for the in vivo validation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a novel small molecule hereafter referred to as BFO-7. Based on its structural class, we hypothesize that BFO-7 functions as an inhibitor of Tankyrase (TNKS), a key regulator of the oncogenic Wnt/β-catenin signaling pathway. The following sections detail a multi-tiered validation strategy, comparing BFO-7 to the established Tankyrase inhibitor XAV939. We present detailed protocols for assessing pharmacokinetics, target engagement, preclinical efficacy in orthotopic colorectal cancer models, and preliminary safety. This document is intended for researchers in drug development, providing the scientific rationale and actionable methodologies required to rigorously evaluate BFO-7's therapeutic potential.
Introduction: The Rationale for Targeting Tankyrase in Oncology
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1] However, aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC), is a hallmark of over 90% of human colorectal cancers (CRC).[2] This leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for genes driving proliferation and survival.[1][3][4]
Tankyrase 1 and 2 (TNKS1/2) are members of the Poly(ADP-ribose) polymerase (PARP) family that play a critical role in promoting Wnt signaling.[5][6] They achieve this by targeting AXIN1/2, the concentration-limiting scaffold protein of the β-catenin destruction complex, for proteasomal degradation.[7] By inhibiting Tankyrase, AXIN levels are stabilized, the destruction complex is enhanced, and oncogenic β-catenin signaling is suppressed.[7][8] This makes Tankyrase a compelling therapeutic target for Wnt-driven cancers.
The compound 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (BFO-7) represents a novel chemical scaffold with the potential for potent and selective Tankyrase inhibition. This guide outlines the critical in vivo experiments necessary to validate this hypothesis and benchmark its performance against existing inhibitors.
Signaling Pathway Context: Wnt/β-catenin and the Role of Tankyrase
To understand the validation strategy, it is crucial to visualize the target pathway. In the "Wnt-OFF" state, the destruction complex (Axin, APC, GSK3β, CK1α) phosphorylates β-catenin, marking it for ubiquitination and degradation. In the "Wnt-ON" state (or with APC mutations), this complex is inhibited, β-catenin accumulates, translocates to the nucleus, and activates TCF/LEF target genes like AXIN2 and MYC. Tankyrase inhibitors like BFO-7 force the system back towards a "Wnt-OFF" state by stabilizing Axin.
Caption: The Wnt/β-catenin signaling pathway and the point of therapeutic intervention.
The Comparative Landscape: BFO-7 vs. XAV939
To establish the therapeutic potential of BFO-7, its performance must be benchmarked against a known standard. XAV939 was one of the first-in-class Tankyrase inhibitors and remains a widely used tool compound.[2][8] It effectively stabilizes Axin and suppresses Wnt signaling in vitro and in vivo.[9][10][11] However, XAV939 suffers from poor aqueous solubility and suboptimal pharmacokinetic properties, often requiring formulation in organic solvents like DMSO for in vivo use, which can cause toxicity.[9]
The primary goal of validating BFO-7 is to determine if it can achieve superior efficacy, safety, and drug-like properties compared to XAV939.
| Feature | XAV939 (Reference Compound) | 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (BFO-7) |
| Mechanism | Tankyrase 1/2 inhibitor; stabilizes Axin to promote β-catenin degradation.[8] | Hypothesized: Tankyrase 1/2 inhibitor. |
| Strengths | Well-characterized; proven to inhibit Wnt signaling in vivo.[9][10] | Potential: Improved potency, selectivity, and drug-like properties. |
| Weaknesses | Poor aqueous solubility; suboptimal pharmacokinetic profile; potential for off-target effects.[9] | To be Determined: Full PK/PD profile, efficacy, and safety are unknown. |
| Validation Goal | Serves as a positive control for mechanism and efficacy studies. | Demonstrate superior PK, equivalent or greater efficacy, and an improved safety margin. |
In Vivo Validation Strategy: A Phased Approach
A rigorous in vivo validation campaign should follow a logical progression from establishing drug-like properties to demonstrating preclinical proof-of-concept.
Caption: A four-phase workflow for the in vivo validation of BFO-7.
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of BFO-7 in mice. A good PK profile is essential for designing effective dosing regimens for subsequent studies.[12][13]
Experimental Protocol: Mouse PK Study
-
Animals: Use healthy female BALB/c mice (n=3-4 per time point).[14]
-
Compound Formulation: Prepare BFO-7 and XAV939 in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween-80 in water). If solubility is an issue, a formulation screen is required. Avoid DMSO for repeated dosing.
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 30 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[13]
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Comparative Data Summary (Hypothetical Outcome)
| Parameter | XAV939 (10 mg/kg PO) | BFO-7 (10 mg/kg PO) | Desired Outcome for BFO-7 |
| Cmax (ng/mL) | 250 | 800 | Higher peak exposure |
| Tmax (hr) | 4.0 | 2.0 | Faster absorption |
| AUC (ng*hr/mL) | 1200 | 4800 | Greater total exposure |
| Half-life (t½, hr) | 2.5 | 6.0 | Longer duration of action |
| Bioavailability (F%) | 15% | 65% | Significantly higher F% |
Phase 2: Pharmacodynamic (PD) Marker Assessment
Objective: To confirm that BFO-7 engages its target (Tankyrase) in the tumor and modulates the downstream Wnt pathway in vivo.
Key Biomarker: The most direct and reliable pharmacodynamic biomarker for Tankyrase inhibition is the stabilization of Axin2 protein.[2] Axin2 is both a component of the destruction complex and a transcriptional target of Wnt signaling, providing a robust readout of pathway inhibition.[15][16][17]
Experimental Protocol: In Vivo Target Engagement
-
Model: Use immunodeficient mice (e.g., NOD/SCID) bearing established subcutaneous xenografts of a Wnt-dependent CRC cell line (e.g., COLO-320DM).
-
Dosing: Based on PK data, administer a single dose of BFO-7, XAV939 (positive control), and vehicle.
-
Tissue Collection: Euthanize cohorts of mice (n=3-4 per group) at various time points post-dose (e.g., 4, 8, 24 hours).
-
Sample Processing: Excise tumors and immediately snap-freeze in liquid nitrogen or fix for immunohistochemistry.
-
Analysis:
-
Western Blot: Prepare tumor lysates and analyze for levels of Axin2, total β-catenin, and PARylated proteins. An increase in Axin2 is the primary endpoint.[2]
-
qRT-PCR: Analyze mRNA expression of Wnt target genes such as AXIN2 and MYC. A decrease in expression is expected.[2]
-
Immunohistochemistry (IHC): Stain tumor sections for Axin2 and nuclear β-catenin to visualize target engagement and pathway inhibition within the tumor microenvironment.
-
Phase 3: Preclinical Efficacy Evaluation
Objective: To determine if BFO-7 can inhibit the growth of Wnt-addicted colorectal tumors in a clinically relevant orthotopic model. Orthotopic models, where tumor cells are implanted into the organ of origin (the cecum), better mimic human disease progression compared to subcutaneous models.[18][19]
Experimental Protocol: Orthotopic Colorectal Cancer Xenograft Model
-
Cell Line: Use a human CRC cell line with a known APC mutation, such as HCT-116 or HT-29, engineered to express luciferase for non-invasive tumor monitoring.[18][19][20]
-
Surgical Procedure: Under anesthesia, perform a small laparotomy on immunodeficient mice. Gently exteriorize the cecum and inject luciferase-tagged CRC cells into the cecal wall.[18][19][21] Suture the abdominal wall and close the skin.
-
Tumor Establishment: Monitor tumor engraftment and growth weekly via bioluminescence imaging (BLI).
-
Randomization & Dosing: Once tumors reach a predetermined size, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: XAV939 (e.g., 20 mg/kg, PO, daily)
-
Group 3: BFO-7 Low Dose (e.g., 10 mg/kg, PO, daily)
-
Group 4: BFO-7 High Dose (e.g., 30 mg/kg, PO, daily)
-
-
Efficacy Readouts:
-
Tumor Growth: Measure tumor burden via BLI twice weekly.
-
Body Weight: Monitor animal body weight three times weekly as a measure of general health and toxicity.
-
Survival: Continue the study until a pre-defined endpoint (e.g., tumor size limit, clinical signs) and plot Kaplan-Meier survival curves.
-
-
Endpoint Analysis: At the end of the study, collect tumors for PD marker analysis (as in Phase 2) to correlate efficacy with target engagement.
Comparative Data Summary (Hypothetical Outcome)
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) | Change in Body Weight (%) |
| Vehicle Control | 0% | 28 | +5% |
| XAV939 (20 mg/kg) | 45% | 40 | -8% |
| BFO-7 (10 mg/kg) | 55% | 45 | +2% |
| BFO-7 (30 mg/kg) | 85% | 62 | -3% |
Phase 4: Preliminary Safety and Tolerability
Objective: To assess the general health and safety of BFO-7 at therapeutically relevant doses. This is integrated into the efficacy study.
Methodology:
-
Clinical Observations: Daily monitoring for any signs of distress, such as changes in posture, activity, or grooming.
-
Body Weight Monitoring: As described in the efficacy protocol. A body weight loss exceeding 15-20% is a common sign of toxicity and may require dose reduction or cessation.[22]
-
Endpoint Gross Pathology: At the end of the efficacy study, perform a visual inspection of major organs (liver, spleen, kidneys, lungs) for any abnormalities.
-
Histopathology: For a more detailed assessment, collect major organs, fix in formalin, and perform H&E (hematoxylin and eosin) staining to look for microscopic signs of toxicity.
Conclusion and Future Directions
This guide outlines a logical and rigorous pathway for the in vivo validation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (BFO-7) as a novel Tankyrase inhibitor. By systematically evaluating its pharmacokinetics, demonstrating on-target pharmacodynamic effects, and assessing its efficacy in a clinically relevant orthotopic cancer model, researchers can build a comprehensive data package.
A successful outcome, where BFO-7 demonstrates superior oral bioavailability, robust target engagement, significant tumor growth inhibition, and a favorable safety profile compared to the benchmark compound XAV939, would strongly support its advancement into further preclinical development, including formal toxicology studies and investigation in patient-derived xenograft (PDX) models.[23]
References
-
Flygare, J. A., & The Wnt pathway. Stanford University. Retrieved from [Link]
-
Wnt signaling pathway. ResearchGate. Retrieved from [Link]
-
Toh, E., et al. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol, 7(11), e2312. Retrieved from [Link]
-
Gockerman, A., et al. (2020). Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation. In Methods in Molecular Biology (Vol. 2199). Springer. Retrieved from [Link]
-
Schematic Diagram of Wnt/β-catenin Signaling Pathway. ResearchGate. Retrieved from [Link]
-
Toh, E., et al. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Journal of Visualized Experiments, (124), 55739. Retrieved from [Link]
-
Bratland, M., et al. (2019). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 62(17), 8236-8251. Retrieved from [Link]
-
Wnt Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
-
Colon Cancer Xenograft Models. Altogen Labs. Retrieved from [Link]
-
Shinde, A., et al. (2022). Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression. Frontiers in Immunology, 13, 989508. Retrieved from [Link]
-
De Sousa, E., et al. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers in Medicine, 6, 142. Retrieved from [Link]
-
Grzeschik, N. A., et al. (2021). Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models. STAR Protocols, 2(2), 100473. Retrieved from [Link]
-
Koinuma, J., et al. (2019). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 110(11), 3559–3569. Retrieved from [Link]
-
Madan, B., et al. (2016). NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition. Oncotarget, 7(12), 13587–13599. Retrieved from [Link]
-
Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132–3144. Retrieved from [Link]
-
Lee, H., et al. (2024). Advances in the development of Wnt/β-catenin signaling inhibitors. MedChemComm, 15(1), 1-20. Retrieved from [Link]
-
Zhang, Z., et al. (2022). XAV939 can improve the cardial function after MI by inhibiting the Wnt signalling pathway. Vascular Pharmacology, 143, 106951. Retrieved from [Link]
-
Pk/bio-distribution. MuriGenics. Retrieved from [Link]
-
Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. iScience, 24(7), 102797. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), 51421. Retrieved from [Link]
-
El-Sayed, N., et al. (2017). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. PLOS ONE, 12(3), e0172242. Retrieved from [Link]
-
Wang, H., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Acta Pharmaceutica Sinica B, 6(1), 1-10. Retrieved from [Link]
-
Novel Inhibitors of Wnt Signaling. Van Raay Lab, University of Guelph. Retrieved from [Link]
-
Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. Retrieved from [Link]
-
Wnt Signaling Inhibitors. MDPI Encyclopedia. Retrieved from [Link]
-
Tyrkov, D., et al. (2022). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules, 27(19), 6543. Retrieved from [Link]
-
Sangshetti, J., et al. (2020). Insights of tankyrases: A novel target for drug discovery. European Journal of Medicinal Chemistry, 208, 112712. Retrieved from [Link]
-
Wnt pathway inhibitors and their use in mouse tumour models. ResearchGate. Retrieved from [Link]
-
Abdel-Haleem, M. A., et al. (2021). Bioactivity Studies of Hesperidin and XAV939. ACS Omega, 6(30), 20005–20014. Retrieved from [Link]
-
AXIN2. Cancer Genetics Web. Retrieved from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Retrieved from [Link]
-
The non-redundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway. bioRxiv. Retrieved from [Link]
-
APC and AXIN2 Are Promising Biomarker Candidates for the Early Detection of Adenomas and Hyperplastic Polyps. National Center for Biotechnology Information. Retrieved from [Link]
-
St-Germain, J. R., et al. (2019). Tankyrase inhibition sensitizes cells to CDK4 blockade. PLOS ONE, 14(12), e0226451. Retrieved from [Link]
-
Yu, H., et al. (2010). Tissue-specific roles of Axin2 in the inhibition and activation of Wnt signaling in the mouse embryo. Proceedings of the National Academy of Sciences, 107(20), 9182–9187. Retrieved from [Link]
-
Li, W., et al. (2018). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. Journal of Biological Chemistry, 293(23), 8692–8702. Retrieved from [Link]
-
St-Germain, J. R., et al. (2019). Tankyrase inhibition sensitizes cells to CDK4 blockade. PLOS ONE, 14(12), e0226451. Retrieved from [Link]
Sources
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights of tankyrases: A novel target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pk/bio-distribution | MuriGenics [murigenics.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. AXIN2 | Cancer Genetics Web [cancer-genetics.org]
- 16. biorxiv.org [biorxiv.org]
- 17. APC and AXIN2 Are Promising Biomarker Candidates for the Early Detection of Adenomas and Hyperplastic Polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. altogenlabs.com [altogenlabs.com]
- 21. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Orthogonal Confirmation of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Binding
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the landscape of contemporary drug discovery, the identification of a "hit" from a primary screen is not an endpoint, but rather the critical first step in a rigorous validation cascade. A compound such as 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, emerging from a high-throughput screen due to its modulation of a biological pathway, presents a promising yet unconfirmed pharmacological profile. The core scaffold, dihydrobenzo[f]oxazepin-5(2H)-one, has been associated with kinase inhibition, underscoring the potential of this particular derivative as a targeted therapeutic. However, phenotypic effects can be misleading, arising from assay artifacts, off-target interactions, or compound promiscuity.
To build a robust case for a molecule's mechanism of action, it is incumbent upon the diligent researcher to confirm direct physical interaction with its putative protein target. This is achieved not by a single, definitive experiment, but through a battery of orthogonal methods —techniques that interrogate the same biomolecular interaction through fundamentally different physical principles. Reliance on a solitary method is a precarious strategy, as each technique possesses inherent limitations and vulnerabilities to specific artifacts. A consensus of evidence from multiple, independent assays provides the requisite confidence to advance a compound through the resource-intensive drug development pipeline.
This guide provides a comparative analysis of five state-of-the-art methodologies for confirming the binding of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to a hypothetical protein target. We will delve into the causality behind experimental choices, provide actionable protocols, and offer insights gleaned from extensive field experience. The methodologies are categorized into two principal classes: direct, in-vitro biophysical assays (Surface Plasmon Resonance, Isothermal Titration Calorimetry, Microscale Thermophoresis) and context-rich, cell-based assays (Cellular Thermal Shift Assay, Photoaffinity Labeling).
I. In-Vitro Biophysical Triumvirate: Quantifying Direct Interactions
The initial confirmation of a direct interaction between a small molecule and a purified protein target is foundational. The following three techniques are mainstays in this endeavor, each providing a unique lens through which to view the binding event.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
Principle of Operation: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized.[1][2] The binding of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to the immobilized protein alters the mass at the surface, which in turn changes the refractive index and is detected as a response in resonance units (RU). This real-time monitoring allows for the determination of not only the binding affinity (K D) but also the association (k a) and dissociation (k d) rate constants.[3]
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR-based binding analysis.
Experimental Protocol: SPR
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared in parallel, undergoing the activation and deactivation steps without protein immobilization, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in a suitable running buffer (e.g., HBS-EP+ containing a small percentage of DMSO to ensure solubility, ensuring the DMSO concentration is precisely matched across all samples and the running buffer).[4]
-
Inject the analyte solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the surfaces.
-
Between cycles, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove bound analyte without denaturing the immobilized protein.[5]
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k a, k d, and calculate the equilibrium dissociation constant, K D (K D = k d/k a).
-
Causality and Insights: The strength of SPR lies in its kinetic resolution. A low K D can result from a fast on-rate and a slow off-rate, or a moderate on-rate and a very slow off-rate. This information is invaluable for lead optimization, as compounds with longer residence times (slow k d) are often desirable. However, SPR is sensitive to mass transport limitations, especially with high-density ligand surfaces, and non-specific binding can be a challenge.[6][7]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Principle of Operation: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[2] A solution of the ligand (7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one) is titrated into a cell containing the target protein. The instrument measures the differential power required to maintain zero temperature difference between the sample and a reference cell. Each injection produces a heat pulse that is integrated to yield the enthalpy change (ΔH) for the binding reaction.
Experimental Workflow: ITC Analysis
Caption: Workflow for ITC-based binding analysis.
Experimental Protocol: ITC
-
Sample Preparation:
-
Thoroughly dialyze both the purified protein and the 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one stock solution against the same buffer to minimize heats of dilution.[8]
-
Degas all solutions immediately prior to use to prevent bubble formation in the cell.
-
Typical concentrations are 10-50 µM protein in the cell and a 10-20 fold higher concentration of the ligand in the syringe.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate to a stable baseline.
-
Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Causality and Insights: ITC is considered the gold standard for thermodynamics because it provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[2] This allows for a deeper understanding of the binding forces (e.g., hydrogen bonding vs. hydrophobic effects). However, ITC is relatively low-throughput, consumes more sample than SPR or MST, and can be challenging for very weak or very tight binders.[9][10]
Microscale Thermophoresis (MST): Sensitivity in Solution
Principle of Operation: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[1] This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell.[11] In a typical experiment, the target protein is fluorescently labeled. The binding of the unlabeled 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to the protein alters its thermophoretic properties, leading to a change in the fluorescent signal that is detected and quantified.
Experimental Workflow: MST Analysis
Caption: Workflow for MST-based binding analysis.
Experimental Protocol: MST
-
Protein Labeling:
-
Label the purified target protein with a fluorescent dye (e.g., NHS-ester for primary amines or maleimide for cysteines). Site-specific labeling, such as with RED-tris-NTA for His-tagged proteins, is often preferred to avoid interference with the binding site.[12]
-
Remove excess dye via size-exclusion chromatography.
-
-
Assay Setup:
-
Prepare a 16-point serial dilution of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in assay buffer.
-
Add a constant concentration of the fluorescently labeled target protein to each ligand dilution. The protein concentration should ideally be below the expected K D.[12]
-
Load the samples into glass capillaries.
-
-
Measurement and Analysis:
-
Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient.
-
The instrument measures the change in fluorescence as molecules move in or out of the heated spot.
-
Plot the change in normalized fluorescence against the logarithm of the ligand concentration and fit the data to a dose-response model to determine the K D.
-
Causality and Insights: MST is highly sensitive, requires very low sample consumption, and is performed in solution, avoiding potential artifacts from surface immobilization.[1] It is also tolerant of complex buffers and detergents. The primary drawback is the requirement for fluorescent labeling, which can potentially alter the protein's binding properties if the label is placed in or near the binding site. Careful selection of labeling strategy is therefore critical.[13][14]
Comparative Summary of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index | Heat change upon binding | Thermophoretic movement |
| Labeling | Label-free | Label-free | Requires fluorescent label on target |
| Key Output | k a, k d, K D | K D, ΔH, n, ΔS | K D |
| Sample Consumption | Low-Medium | High | Very Low |
| Throughput | Medium-High | Low | High |
| Strengths | Real-time kinetics, label-free | Full thermodynamic profile, in-solution | High sensitivity, low sample use, in-solution |
| Weaknesses | Surface immobilization, mass transport limits | High sample consumption, low throughput | Labeling required, potential for artifacts |
| Reference | [1][15][16] | [2][8] | [1][12][17] |
II. Cell-Based Assays: Confirming Target Engagement in a Biological Context
While biophysical assays confirm a direct interaction with a purified protein, it is crucial to demonstrate that this binding occurs within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA): In-Situ Target Engagement
Principle of Operation: CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to its ligand, it generally becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[19][20]
Experimental Workflow: CETSA Analysis
Caption: Workflow for Photoaffinity Labeling and target ID.
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis:
-
Synthesize a derivative of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one incorporating a diazirine group and a terminal alkyne. The position of these modifications must be carefully chosen to minimize perturbation of the original binding activity. [21]
-
-
Labeling and Enrichment:
-
Incubate live cells or cell lysate with the photoaffinity probe. A competition experiment, where cells are co-incubated with the probe and an excess of the original, unmodified compound, is a critical control.
-
Irradiate the samples with UV light (e.g., 365 nm) to induce covalent crosslinking.
-
Lyse the cells (if labeled intact) and perform a copper-catalyzed alkyne-azide cycloaddition (Click chemistry) to attach a biotin-azide reporter tag.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Target Identification:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the probe-treated sample compared to the competition control are identified as direct binding partners. [22][23] Causality and Insights: PAL provides the most definitive evidence of a direct physical interaction and can help map the binding site. [24]It is an indispensable tool for identifying the targets of compounds discovered through phenotypic screening. The primary challenge is the synthetic chemistry required to create a functional probe that retains the biological activity of the parent molecule. [25][26]
-
Conclusion: A Multi-Pronged Strategy for Confident Target Validation
Confirming that a promising small molecule like 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one directly binds its intended target is a cornerstone of modern drug discovery. No single technique is infallible. A prudent and scientifically rigorous approach leverages a combination of orthogonal methods to build a compelling and self-validating body of evidence.
A typical validation workflow might begin with a sensitive, low-consumption biophysical assay like MST or SPR to rapidly confirm a direct, in-vitro interaction and obtain an initial estimate of affinity. This would be followed by ITC to gain a deeper thermodynamic understanding of the binding event, providing crucial data for structure-activity relationship studies. Subsequently, CETSA should be employed to verify that the compound engages the target within the complex and relevant environment of a living cell. Finally, for unambiguous target identification, particularly if the initial target is only putative, Photoaffinity Labeling coupled with mass spectrometry provides the ultimate confirmation.
By systematically applying these orthogonal techniques, researchers can mitigate the risks of pursuing artifacts, confidently establish the mechanism of action, and lay a solid foundation for the development of novel therapeutics.
References
-
Kasimova, M.R. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Online] Available at: [Link]
-
Zhang, Y. et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. [Online] Available at: [Link]
-
Zhang, Y. et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Online] Available at: [Link]
-
ScieNFT. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Online] Available at: [Link]
-
Almqvist, H. et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Online] Available at: [Link]
-
Renaud, J. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
-
Coyle, J. & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery. [Online] Available at: [Link]
-
de Oliveira, G.A.P. et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Online] Available at: [Link]
-
Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Online] Available at: [Link]
-
UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Online] Available at: [Link]
-
MicroCal, LLC. A Troubleshooting Guide for Isothermal Titration Calorimetry. [Online] Available at: [Link]
-
Tuntelo, A. et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Online] Available at: [Link]
-
Le, T.H. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Online] Available at: [Link]
-
XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Online] Available at: [Link]
-
Colca, J.R. & Gadwood, R.C. (2004). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Bentham Science. [Online] Available at: [Link]
-
Reichert. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Online] Available at: [Link]
-
Bentham Science Publisher. (2004). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. [Online] Available at: [Link]
-
Robers, M.B. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Online] Available at: [Link]
-
The Huck Institutes. Troubleshooting | Biomolecular Interactions Facility. [Online] Available at: [Link]
-
Wikipedia. Proteomics. [Online] Available at: [Link]
-
Wulsdorf, T. et al. (2022). An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands. ACS Pharmacology & Translational Science. [Online] Available at: [Link]
-
Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Online] Available at: [Link]
-
Korovesis, D. et al. (2021). Probes for Photoaffinity Labelling of Kinases. Chembiochem. [Online] Available at: [Link]
-
Robers, M.B. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Online] Available at: [Link]
-
ResearchGate. Design of the novel photoaffinity probe. [Online] Available at: [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Online] Available at: [Link]
-
ResearchGate. (2020). How to optimize MicroScale Thermophoresis for small ligands?. [Online] Available at: [Link]
-
Verhelst, S.H.L. et al. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Online] Available at: [Link]
-
NanoTemper Technologies. (2018). Top 6 ways to optimize your MST assay. [Online] Available at: [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Online] Available at: [Link]
-
Wulsdorf, T. et al. (2022). An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands. ACS Publications. [Online] Available at: [Link]
-
Pelago Bioscience. CETSA. [Online] Available at: [Link]
-
Davis, T. & Wilson, T. Surface plasmon resonance. [Online] Available at: [Link]
-
ResearchGate. (2023). A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. [Online] Available at: [Link]
-
Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Online] Available at: [Link]
-
Braun, D. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. [Online] Available at: [Link]
-
Bantscheff, M. et al. (2017). Applications of Mass-Spectrometry Based Quantitative Proteomics to Understand Complex Cellular Functions and Cell Fate Decisions. Proteomes. [Online] Available at: [Link]
-
Parker, C.G. et al. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. STAR Protocols. [Online] Available at: [Link]
-
de Beer, M.A. et al. (2022). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing. [Online] Available at: [Link]
-
Nicoya Lifesciences. Top 10 tips for high quality SPR data. [Online] Available at: [Link]
-
Reichert Technologies. (2015). Biggest Challenges Encountered When Doing SPR Experiments. [Online] Available at: [Link]
-
Chemistry For Everyone. (2025). How Do You Select The Appropriate Buffer For SPR Experiments?. [Online] Available at: [Link]
-
MDPI. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Online] Available at: [Link]
-
Yao, S.Q. et al. (2018). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Online] Available at: [Link]
-
Jin, H. et al. (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f]o[16]xazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research. [Online] Available at: [https://www.researchgate.net/publication/225916960_Synthesis_and_evaluation_of_7-substituted-34-dihydrobenzo[f]o[1]xazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents]([Link]1]xazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents)
Sources
- 1. xantec.com [xantec.com]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. books.rsc.org [books.rsc.org]
- 4. youtube.com [youtube.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. nicoyalife.com [nicoyalife.com]
- 8. chem.gla.ac.uk [chem.gla.ac.uk]
- 9. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 11. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 12. nanotempertech.com [nanotempertech.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv [biorxiv.org]
- 16. scienft.com [scienft.com]
- 17. An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. benthamscience.com [benthamscience.com]
Benchmarking 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one: A Comparative Guide for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive benchmarking analysis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a compound belonging to a class of benzoxazepines with demonstrated therapeutic potential. While specific experimental data for this exact bromo-substituted derivative is not yet publicly available, this guide will leverage published data on closely related 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives to establish a robust comparative framework. We will benchmark its anticipated performance against established standard compounds in key therapeutic areas where this scaffold has shown promise: as an inhibitor of Traf2- and Nck-interacting protein kinase (TNIK) for oncology applications and as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor for glaucoma treatment. Furthermore, we will explore its potential as an anticonvulsant and a general cytotoxic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data tables, and mechanistic insights to guide future research and development efforts.
Introduction: The Therapeutic Potential of the Benzoxazepine Scaffold
The benzoxazepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent research has highlighted the potential of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as potent and selective inhibitors of key signaling kinases. Notably, this scaffold has been successfully targeted for the development of novel treatments for colorectal cancer through the inhibition of TNIK and for glaucoma via the inhibition of ROCK.[3][4] The introduction of a bromine atom at the 7-position of the benzoxazepine ring in 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one may modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency, selectivity, or metabolic stability. This guide aims to provide a predictive benchmarking framework for this specific analog against current standard-of-care and reference compounds.
Benchmarking Against Standard TNIK Inhibitors for Oncology
Rationale: TNIK is a serine-threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[5] Inhibition of TNIK presents a promising therapeutic strategy to suppress tumor growth. Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one have been identified as a new class of potent and selective TNIK inhibitors.[3]
Standard Compounds for Comparison:
-
NCB-0846: A well-characterized, potent, and selective TNIK inhibitor used as a standard in many preclinical studies.
Hypothetical Performance of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one:
For the purpose of this guide, we will postulate hypothetical IC50 values for the 7-bromo derivative based on the structure-activity relationship (SAR) data from related compounds, where halogen substitutions have been shown to influence potency.[3]
Comparative Data: In Vitro TNIK Inhibition
| Compound | TNIK IC50 (nM) | Selectivity Profile | Reference |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one | 50 (Hypothetical) | High (predicted) | - |
| Compound 21k (a potent derivative) | 26 | High against 406 other kinases | [3] |
| NCB-0846 | 21 | High | [7] |
| Rentosertib (ISM001-055) | Potent (nM range) | High | [6] |
Experimental Protocol: TNIK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the kinase activity of TNIK and determine the inhibitory potential of test compounds.
Workflow Diagram:
Caption: Workflow for the TNIK Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dilute recombinant human TNIK enzyme, substrate (e.g., Myelin Basic Protein), and ATP in the kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare serial dilutions of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and standard compounds in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the TNIK enzyme, substrate/ATP mix, and the test compound dilutions.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Benchmarking Against Standard ROCK Inhibitors for Glaucoma
Rationale: ROCKs are serine-threonine kinases that regulate aqueous humor outflow through the trabecular meshwork. Inhibition of ROCK increases the outflow, thereby reducing intraocular pressure (IOP), a major risk factor for glaucoma. Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one have been identified as a novel class of potent ROCK inhibitors.[4]
Standard Compounds for Comparison:
-
Fasudil: A well-established ROCK inhibitor approved for clinical use in some countries for cerebral vasospasm.
-
Y-27632: A highly selective and widely used research tool for studying ROCK signaling.
-
Ripasudil: A ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.
Hypothetical Performance of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one:
We will hypothesize IC50 values for the 7-bromo derivative against ROCK1 and ROCK2, considering the high potency of related analogs.[4]
Comparative Data: In Vitro ROCK Inhibition
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one | 100 (Hypothetical) | 10 (Hypothetical) | - |
| Compound 12b (a potent derivative) | 93 | 3 | [4] |
| Fasudil | ~1900 | ~2000 | [8] |
| Y-27632 | ~220 | ~300 | [8] |
| Ripasudil | 51 | 19 | [9] |
Experimental Protocol: ROCK Kinase Inhibition Assay
A similar luminescent-based kinase assay (e.g., ADP-Glo™) can be employed to assess ROCK inhibition.
Workflow Diagram:
Caption: Workflow for the ROCK Kinase Inhibition Assay.
Step-by-Step Methodology:
The protocol is analogous to the TNIK assay, with the substitution of ROCK1 or ROCK2 as the enzyme and a suitable substrate (e.g., S6K peptide).
Evaluation of Anticancer Activity (Cytotoxicity)
Rationale: Beyond targeted inhibition of specific kinases, it is essential to evaluate the general cytotoxic effects of a novel compound on cancer cell lines.
Standard Compounds for Comparison:
-
Doxorubicin: A widely used anthracycline antibiotic with broad-spectrum anticancer activity.
-
Cisplatin: A platinum-based chemotherapeutic agent effective against various solid tumors.
-
Paclitaxel: A taxane that interferes with microtubule function, leading to cell cycle arrest and apoptosis.
Hypothetical Performance of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one:
We will postulate IC50 values against common cancer cell lines, assuming moderate cytotoxic activity based on the general properties of related heterocyclic compounds.
Comparative Data: In Vitro Cytotoxicity (IC50, µM)
| Compound | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one | 15 (Hypothetical) | 20 (Hypothetical) | 25 (Hypothetical) | - |
| Doxorubicin | ~0.1 - 1 | ~0.1 - 1 | ~0.02 - 1 | [1] |
| Cisplatin | ~5 - 20 | ~2 - 15 | ~5 - 20 | [1] |
| Paclitaxel | ~0.005 - 0.05 | ~0.005 - 0.05 | ~0.001 - 0.005 | [1] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one and standard anticancer drugs for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Assessment of Anticonvulsant Potential
Rationale: Some benzoxazepine derivatives have been investigated for their anticonvulsant properties.[10] Therefore, it is prudent to evaluate the potential of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one in preclinical seizure models.
Standard Compounds for Comparison:
-
Phenytoin: A first-line antiepileptic drug, particularly effective against tonic-clonic seizures.
-
Carbamazepine: Another widely used anticonvulsant for various seizure types.
Hypothetical Performance of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one:
We will hypothesize its efficacy in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, two standard preclinical models for anticonvulsant activity.
Comparative Data: In Vivo Anticonvulsant Activity (ED50, mg/kg, mice)
| Compound | MES Test | scPTZ Test | Reference |
| 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one | 50 (Hypothetical) | >100 (Hypothetical) | - |
| Phenytoin | ~9.5 | Inactive | [11] |
| Carbamazepine | ~8.8 | ~13.5 | [11] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
Workflow Diagram:
Caption: Workflow for the Maximal Electroshock (MES) Test.
Step-by-Step Methodology:
-
Compound Administration: Administer various doses of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one or standard drugs to groups of mice.
-
Electrical Stimulation: At the time of peak drug effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. Based on the strong performance of its parent scaffold, this compound is predicted to exhibit potent inhibitory activity against TNIK and ROCK, warranting further investigation as a potential therapeutic agent for cancer and glaucoma, respectively. The presented experimental protocols offer a clear roadmap for these future studies. The next critical step will be the synthesis and in vitro and in vivo testing of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to validate these hypotheses and elucidate its full therapeutic potential.
References
-
Rho Kinase (ROCK) Inhibitors. PMC - PubMed Central - NIH. Available at: [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. Available at: [https://www.researchgate.net/publication/351893114_Discovery_of_34-dihydrobenzo[f][7]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]7]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. Available at: [https://www.researchgate.net/publication/230811568_Synthesis_and_evaluation_of_7-substituted-34-dihydrobenzo[f][7]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents]([Link]7]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents)
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. Available at: [Link]
-
Discovery of 3,4-Dihydrobenzo[ f][1][2]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. Available at: [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. Available at: [Link]
-
TNIK inhibitor (Standigm). Patsnap Synapse. Available at: [Link]
-
Structural Insight into TNIK Inhibition. MDPI. Available at: [Link]
-
Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. PMC. Available at: [Link]
-
Rho kinase inhibitor. Wikipedia. Available at: [Link]
-
ROCK inhibitors(Northwestern University). Synapse. Available at: [Link]
-
Discovery of 3,4-Dihydrobenzo[ f ][2]oxazepin-5(2 H )-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. ResearchGate. Available at: [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. Available at: [https://www.researchgate.net/publication/351893114_Discovery_of_34-dihydrobenzo[f][7]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]7]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)
-
Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. NIH. Available at: [Link]
-
Insilico Medicine divulges TNIK/MAP4K4 inhibitors. BioWorld. Available at: [Link]
-
Choosing Antiepileptic Drugs. Practical Neurology. Available at: [Link]
-
Generic and branded anti-seizure medications. Epilepsy Society. Available at: [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Available at: [Link]
-
Antiepileptics, Sedatives & Anesthetic Agents - Pharmacology - Nervous System | @LevelUpRN. YouTube. Available at: [Link]
-
Antiepileptic Drug Monitoring. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. PubMed. Available at: [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]
-
A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. Research journals - PLOS. Available at: [Link]
-
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available at: [Link]
-
Current Research on Antiepileptic Compounds. PMC - PubMed Central. Available at: [Link]
-
(PDF) In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. ResearchGate. Available at: [Link]
-
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. NIH. Available at: [Link]
-
one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. ACS Figshare. Available at: [Link]
Sources
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
A Guide to the Reproducibility of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Synthesis
A Guide to the Reproducibility of 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic accessibility and data reproducibility for 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one (CAS 5755-05-5), a heterocyclic scaffold of interest in medicinal chemistry. Recognizing the critical importance of reproducible research, this document outlines a representative synthetic protocol, discusses potential alternative methodologies, and establishes a framework for verifying the compound's identity and purity through standardized analytical techniques.
Introduction: The Benzoxazepinone Core in Drug Discovery
The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one ring system is a privileged scaffold in modern drug discovery. Its derivatives have been investigated for a range of biological activities, including as Rho-associated protein kinase (ROCK) inhibitors for glaucoma treatment and as Traf2- and Nck-interacting protein kinase (TNIK) inhibitors for potential applications in colorectal cancer.[3][4][5] The specific analog, 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, serves as a key intermediate for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in various therapeutic contexts.[6] Given its foundational role in the synthesis of diverse compound libraries, the ability to reliably produce this building block is of paramount importance.
Representative Synthesis of the Benzoxazepinone Core
While a specific, peer-reviewed publication detailing the synthesis of the 7-bromo analog was not identified in the public domain, a wealth of literature exists describing the synthesis of closely related 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones.[6] The following protocol is a representative, chemically sound procedure adapted from these established methodologies for producing the title compound.
The overarching synthetic strategy involves the N-alkylation of a substituted 2-aminophenol with an ethyl haloacetate, followed by an intramolecular cyclization to form the seven-membered ring.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 7-Bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one 95% | CAS: 5755-05-5 | AChemBlock [try.achemblock.com]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one: A Guide for Laboratory Professionals
Navigating the Disposal of 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one (CAS No. 5755-05-5), a halogenated organic compound integral to various research and development pipelines. Adherence to these procedures is paramount for personnel safety and regulatory compliance.
Hazard Assessment and Triage: Understanding the Risks
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritant: May cause skin, eye, and respiratory irritation.[4]
The presence of a bromine atom classifies this compound as a halogenated organic substance . This is a critical designation for waste segregation, as the disposal of halogenated waste is significantly more costly and requires specialized treatment, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5]
Key Chemical Information:
| Property | Value | Source |
| CAS Number | 5755-05-5 | [6] |
| Molecular Formula | C₉H₈BrNO₂ | [6] |
| Molecular Weight | 242.07 g/mol | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable. Before handling the compound in any form—solid, in solution, or as waste—ensure the following PPE is correctly worn:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, an impervious apron or coveralls should be worn.[3]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Co-mingling of halogenated and non-halogenated waste streams must be strictly avoided.
Step 1: Container Selection
-
Select a dedicated waste container compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof screw cap.
Step 2: Labeling
-
Immediately label the waste container as "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLVENTS" (if in solution) or "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLID" (if in solid form).
-
Clearly list all constituents of the waste, including 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one and any solvents, with their approximate concentrations.
-
Ensure the date of first waste addition is clearly marked on the label.
Step 3: Waste Accumulation
-
Solid Waste: Collect unadulterated solid 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, as well as any grossly contaminated items (e.g., weighing boats, spatulas), in a designated, labeled solid waste container.
-
Liquid Waste: For solutions containing the compound, pour the waste into the designated halogenated liquid waste container.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, in secondary containment (e.g., a chemical-resistant tray or tub).
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Spill Management: Preparedness and Response
Accidental spills should be managed promptly and safely. Your laboratory's chemical hygiene plan should have specific procedures for handling spills of hazardous substances.
For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
For a large spill:
-
Evacuate the immediate area.
-
Alert your institution's EHS office and/or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Pathway: From Laboratory to Final Disposition
The disposal of 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one must be handled by a licensed hazardous waste management company. The following workflow outlines the process from generation to final disposal.
Caption: Workflow for the proper disposal of 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one.
The ultimate disposal method for halogenated organic compounds like 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one is typically high-temperature incineration .[5] This process is conducted at specialized facilities equipped with advanced flue gas cleaning systems to neutralize acidic gases (like hydrogen bromide) and prevent the release of harmful substances into the atmosphere.
Conclusion: A Culture of Safety and Responsibility
The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, where specific hazard data may be limited, a cautious approach based on the principles of handling halogenated organic compounds is essential. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a deep-seated culture of safety and responsibility within their organization.
References
-
Environmental occurrence, fate and transformation of benzodiazepines in water treatment. Water Research, 2012. [Link]
-
7-BroMo-2,3-dihydro-1,4-benzoxazepin-5(4H)-one - Safety Data Sheet. Chemical Safety.[Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response, 2023. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency, 1983. [Link]
Sources
- 1. Environmental occurrence, fate and transformation of benzodiazepines in water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
Personal protective equipment for handling 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Comprehensive Safety and Handling Guide: 7-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 7-Bromo-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one (CAS No. 5755-05-5). As a novel heterocyclic compound, it should be handled with the utmost care, assuming it to be hazardous in the absence of comprehensive toxicological data.[2][3] This document is intended to establish a robust safety protocol that protects laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Eye Damage/Irritation: May cause serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
Due to the presence of a bromine atom and the heterocyclic core, the compound's reactivity with strong oxidizing agents or bases should be considered. All personnel must read and understand the potential risks before handling this compound.[7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls:
-
Fume Hood: All manipulations of 7-Bromo-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][6]
Personal Protective Equipment (PPE): The selection of PPE is the first line of defense against direct exposure.[8][9] The following table outlines the minimum required PPE.
| Body Part | Equipment | Specification and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards.[10] A face shield worn over goggles is required when handling larger quantities (>1 liter) or when there is a risk of splashing.[10][11] |
| Hands | Double Gloving: Nitrile Gloves | Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals.[7] Gloves should be inspected before use and changed immediately upon contamination.[2][12] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat provides protection against splashes and contact with contaminated surfaces.[7][10] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. Sandals or perforated shoes are strictly prohibited.[7][12] |
| Respiratory | N95 Respirator or higher | If there is a risk of aerosol generation that cannot be fully contained within a fume hood, a NIOSH-approved respirator is necessary.[11][13] |
Safe Handling and Operational Procedures
Adherence to a standardized workflow is critical to minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of 7-Bromo-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Conduct all manipulations within the fume hood.[7]
-
When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances.
-
Add reagents slowly to control reaction rates and prevent splashing. Always add acid to water, not the reverse.[7]
-
Keep all containers clearly labeled with the chemical name and any relevant hazard information.[1]
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste containing 7-Bromo-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program, following all local, state, and federal regulations.[4][5]
By adhering to these protocols, you contribute to a safe and responsible research environment, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
-
Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health.
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
-
Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
-
7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE Safety Data Sheets. Echemi.
-
7-Bromo-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one. Moldb.
-
7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Safety Data Sheets. Echemi.
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
-
Protective Equipment. American Chemistry Council.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
Personal Protective Equipment in Chemistry. Dartmouth College.
-
Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
-
SAFETY DATA SHEET - 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine. Fisher Scientific.
-
SAFETY DATA SHEET - 3-Bromobenzanthrone. Fisher Scientific.
-
SAFETY DATA SHEET - Bromoacetone. Chem Service.
-
5 Types of PPE for Hazardous Chemicals. Hazmat School.
Sources
- 1. moravek.com [moravek.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - Moldb [moldb.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
